molecular formula C7H2F2N2O2 B1420064 2,4-Difluoro-3-nitrobenzonitrile CAS No. 1186194-75-1

2,4-Difluoro-3-nitrobenzonitrile

Cat. No.: B1420064
CAS No.: 1186194-75-1
M. Wt: 184.1 g/mol
InChI Key: HESWWHRCQMLPFT-UHFFFAOYSA-N
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Description

2,4-Difluoro-3-nitrobenzonitrile (CAS 1186194-75-1) is a high-purity fluorinated aromatic compound offered as a versatile building block for research applications in pharmaceutical and material science . This compound features a benzonitrile core substituted with two fluorine atoms and a nitro group, which are strong electron-withdrawing functionalities. This specific arrangement makes the aromatic ring highly receptive to nucleophilic aromatic substitution reactions, allowing researchers to selectively replace the fluorine atoms with a variety of nucleophiles to create more complex molecular architectures . The nitrile group itself serves as a valuable synthetic handle, as it can be transformed into other functional groups such as carboxylic acids, amides, or tetrazoles, further expanding its utility in synthetic routes . Fluorinated benzonitrile derivatives like this one are of significant interest because the introduction of fluorine atoms can dramatically alter a molecule's physical, chemical, and biological properties, potentially enhancing metabolic stability, lipophilicity, and binding affinity in target molecules . As a key intermediate, this compound is instrumental in exploring new reaction mechanisms and developing innovative synthetic strategies for compounds with potential biological activity . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses. Please refer to the Safety and Handling section for important hazard information, including that it is toxic if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-difluoro-3-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F2N2O2/c8-5-2-1-4(3-10)6(9)7(5)11(12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HESWWHRCQMLPFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)F)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2,4-Difluoro-3-nitrobenzonitrile CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,4-Difluoro-3-nitrobenzonitrile: A Core Intermediate in Modern Drug Discovery

Executive Summary: this compound is a pivotal, multi-functional aromatic compound extensively utilized by researchers in medicinal chemistry and drug development. Its molecular architecture, featuring two fluorine atoms, a nitro group, and a nitrile moiety, provides a unique combination of reactivity that makes it an exceptionally versatile building block for synthesizing complex heterocyclic structures. The strategic placement of electron-withdrawing groups activates the aromatic ring for nucleophilic aromatic substitution (SNAr), rendering it a highly sought-after precursor for a variety of therapeutic agents, particularly in the domain of oncology. This guide offers a senior-level perspective on its synthesis, core reactivity, applications in kinase inhibitor development, and essential technical data for laboratory use.

Core Chemical and Physical Properties

This compound is typically a colorless to yellow solid at room temperature.[1] Its solubility in water is low, but it is soluble in common organic solvents, a characteristic that facilitates its use in a wide range of reaction conditions.[2] The precise physical and chemical properties are critical for its handling, storage, and application in synthesis.

PropertyValueSource
CAS Number 1186194-75-1[1][3]
Molecular Formula C₇H₂F₂N₂O₂[1][2]
Molecular Weight 184.10 g/mol [2][4]
Appearance Colorless to yellow liquid or low melting solid[1]
Melting Point 72 - 76 °C[2]
Purity ≥96.0 - 97% (typical for research grades)[1]
IUPAC Name This compound[1]

Synthesis and Mechanistic Rationale

The synthesis of fluorinated-nitrated aromatic compounds often involves electrophilic nitration of a corresponding fluorinated precursor. A common and effective method for synthesizing related structures, such as 2,4-Difluoro-3-bromo-1-nitrobenzene, involves the careful, dropwise addition of concentrated nitric acid to a solution of the starting material in concentrated sulfuric acid.[5] This approach leverages the powerful nitrating medium generated from the acid mixture.

Causality of Experimental Choices:

  • Sulfuric Acid as Solvent: Concentrated sulfuric acid serves a dual purpose. It acts as a solvent for the aromatic precursor and, more importantly, it protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the nitration reaction.

  • Controlled Temperature: The dropwise addition of nitric acid and maintaining a controlled temperature (e.g., not exceeding 55°C) is critical.[5] Nitration is a highly exothermic reaction, and runaway temperatures can lead to the formation of dinitrated byproducts and increase safety risks.

  • Ice Quenching: Pouring the reaction mixture onto ice serves to quench the reaction rapidly by diluting the acid and precipitating the organic product, which is typically insoluble in the aqueous acidic medium.[5]

A logical synthetic pathway is visualized below.

Synthesis_Pathway Start 1,3-Difluorobenzene (Precursor) Reagents + HNO₃ + H₂SO₄ Product 2,4-Difluoro-1-nitrobenzene Reagents->Product Electrophilic Nitration Step2_Reagents + Further Functionalization (e.g., Cyanation) Final_Product This compound Step2_Reagents->Final_Product Functional Group Interconversion

Caption: Generalized synthesis pathway for fluoronitrobenzonitriles.

Reactivity and Application in Drug Discovery

The synthetic value of this compound is rooted in the principle of Nucleophilic Aromatic Substitution (SNAr). The fluorine atoms on the benzene ring are activated by the potent electron-withdrawing effects of the adjacent nitro (-NO₂) and cyano (-C≡N) groups. This activation dramatically increases the electrophilicity of the carbon atoms to which they are attached, making them susceptible to attack by nucleophiles.

Fluorine is an exceptional leaving group in SNAr reactions. This is because the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized intermediate (a Meisenheimer complex). The high electronegativity of fluorine strongly stabilizes this intermediate through its inductive effect, thereby accelerating the reaction rate compared to its chloro- or bromo-analogs.[6]

Application Workflow: Synthesis of Kinase Inhibitor Scaffolds

A primary application of fluoronitrobenzoates is as a precursor for pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine scaffolds.[7] These heterocyclic systems are considered "privileged structures" in medicinal chemistry because they effectively mimic the adenine core of ATP and can bind to the ATP-binding site of various protein kinases.[7] Dysregulated kinase activity is a hallmark of many cancers, making them prime therapeutic targets.[7][8]

The following workflow details the strategic use of a fluoronitrobenzoate intermediate in this process.

Experimental Protocol: Two-Step Synthesis of a Core Intermediate

Step 1: Nucleophilic Aromatic Substitution (SNAr)

  • Setup: In a reaction vessel, dissolve 1 equivalent of this compound in a suitable polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Addition of Nucleophile: Add 1.1 equivalents of the desired nucleophile (e.g., a protected piperazine or another amine) and 1.5 equivalents of a non-nucleophilic base like Diisopropylethylamine (DIPEA) or potassium carbonate.

  • Reaction: Heat the mixture to a temperature between 80-120°C. The specific temperature depends on the nucleophile's reactivity.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.[6]

  • Work-up: After completion, cool the reaction mixture and partition it between an organic solvent (e.g., ethyl acetate) and water. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the crude product.[6]

Step 2: Reduction of the Nitro Group

  • Setup: Dissolve the product from Step 1 in a solvent like ethanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of Palladium on carbon (Pd/C, 10 wt. %).

  • Reduction: Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC or HPLC until the substituted nitroaromatic intermediate is fully converted to the corresponding aniline.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the desired amino-substituted product, which serves as a key intermediate for further cyclization reactions.

Workflow_Diagram cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Nitro Group Reduction Start This compound Nucleophile + Amine Nucleophile (R-NH₂) + Base (e.g., K₂CO₃) in DMSO SNAr_Product 4-Amino-2-fluoro-3-nitrobenzonitrile Nucleophile->SNAr_Product Displacement of C4-Fluorine Reduction_Reagents + Reducing Agent (e.g., H₂, Pd/C) SNAr_Product->Reduction_Reagents Final_Intermediate 3,4-Diamino-2-fluorobenzonitrile (Key Kinase Scaffold Precursor) Reduction_Reagents->Final_Intermediate Reduction

Caption: Workflow for synthesizing a key drug intermediate.

Spectroscopic Characterization Profile

Confirming the identity and purity of this compound is essential. While specific data for this exact isomer can be proprietary, a profile can be constructed based on data from closely related analogs like 2,3-Difluoro-6-nitrobenzonitrile.[9][10]

TechniqueExpected Data and Interpretation
¹H NMR The spectrum should display signals in the aromatic region (typically 7.5-8.5 ppm). The protons will exhibit complex splitting patterns (multiplets) due to coupling with each other and with the adjacent fluorine atoms (H-F coupling).[10]
¹⁹F NMR Two distinct signals are expected, one for each fluorine atom. These signals will appear as multiplets due to F-F and F-H coupling, providing definitive information about the fluorine environments.
¹³C NMR Aromatic carbon signals are expected between 110-160 ppm. Carbons directly bonded to fluorine will show large one-bond C-F coupling constants. The nitrile carbon signal typically appears downfield (>115 ppm).[10]
Infrared (IR) The IR spectrum will show characteristic strong absorption bands for the key functional groups: a sharp peak around 2230-2240 cm⁻¹ for the C≡N stretch, strong bands around 1530-1550 cm⁻¹ and 1350 cm⁻¹ for the asymmetric and symmetric NO₂ stretches, and absorptions in the 1200-1300 cm⁻¹ region for the C-F bonds.[10]
Mass Spec (MS) The mass spectrum will show a molecular ion peak [M]⁺ corresponding to the molecular weight of 184.01 (for the exact mass).[10] Fragmentation patterns can provide further structural confirmation.

Safety, Handling, and Storage

As with many multifunctional nitroaromatic compounds, this compound requires careful handling. It is classified as an irritant and may be harmful if swallowed, inhaled, or absorbed through the skin.[11][12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[12][13]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[13][14] Avoid all personal contact.[14] Wash hands thoroughly after handling.[13]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2] Keep away from heat, open flames, and incompatible substances such as strong oxidizing agents, acids, and bases.[2]

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes.[12][13] For skin contact, wash with plenty of soap and water.[13] If swallowed or if irritation persists, seek immediate medical advice.[13]

Conclusion

This compound stands as a testament to the power of strategic molecular design. Its carefully arranged functional groups provide a predictable and potent reactivity profile that has been expertly leveraged by medicinal chemists. Its role as a key intermediate, particularly in the synthesis of kinase inhibitors for targeted cancer therapy, underscores its importance in the drug discovery pipeline. This guide provides the foundational knowledge required for researchers and scientists to effectively and safely utilize this valuable chemical building block in their synthetic endeavors.

References

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  • PrepChem.com. (n.d.). Synthesis of 2,4-Difluoro-3-bromo-1-nitrobenzene.
  • BenchChem. (2025). Application Notes: 4-Fluoro-3-nitrobenzonitrile as a Versatile Precursor for Anti-Cancer Drug Discovery.
  • PubChem. (n.d.). 2,6-Difluoro-3-nitrobenzonitrile.
  • Greenbook.net. (2017). SAFETY DATA SHEET 2,4-D Granules.
  • PubChem. (n.d.). 2,4-Difluoro-3-methylbenzonitrile.
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  • BenchChem. (2025). Spectroscopic Profile of 2,3-Difluoro-6-nitrobenzonitrile: A Technical Guide.
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An In-depth Technical Guide to 2,4-Difluoro-3-nitrobenzonitrile: Properties, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2,4-Difluoro-3-nitrobenzonitrile, a key intermediate in the synthesis of high-value compounds for the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its physical properties, analytical characterization, safety protocols, and applications.

Introduction: A Versatile Building Block in Medicinal Chemistry

This compound (C₇H₂F₂N₂O₂) is an aromatic compound featuring a benzene ring substituted with two fluorine atoms, a nitro group, and a nitrile group. This unique combination of electron-withdrawing groups renders the molecule highly activated towards nucleophilic aromatic substitution, making it a valuable precursor for the synthesis of complex heterocyclic structures. Its strategic importance lies in its role as a versatile building block for the development of targeted therapies, particularly kinase inhibitors for the treatment of cancer.[1][2] The fluorinated nature of this benzonitrile derivative is of particular interest in drug design, as the incorporation of fluorine atoms can significantly enhance metabolic stability, binding affinity, and bioavailability of the final active pharmaceutical ingredient (API).

Physicochemical Properties

A thorough understanding of the physical properties of this compound is essential for its handling, storage, and application in synthetic chemistry.

PropertyValueSource(s)
CAS Number 1186194-75-1[3][4]
Molecular Formula C₇H₂F₂N₂O₂[3][4]
Molecular Weight 184.10 g/mol [5]
Appearance Colorless to yellow solid[3][5]
Melting Point 72 - 76 °C[5]
Boiling Point Not available (N/A)[5]
Density Not available (N/A)[5]
Solubility in Water Insoluble[5]
Solubility in Organic Solvents Soluble in common organic solvents[5]

Note: The physical state has been described by some suppliers as a "liquid or low melting solid"[3], which is consistent with its reported melting point range near ambient temperature.

Experimental Protocols for Physical Property Determination

The accurate determination of the physicochemical properties of this compound is crucial for its characterization and for ensuring its purity. The following are standard laboratory protocols for these measurements.

Melting Point Determination

The melting point is a critical indicator of the purity of a crystalline solid. For a pure compound, the melting range is typically narrow.

MeltingPoint cluster_prep Sample Preparation cluster_measurement Measurement P1 Finely grind the crystalline This compound P2 Pack the powder into a capillary tube to a depth of 2-3 mm P1->P2 Tamp gently M1 Place the capillary tube in a melting point apparatus P2->M1 Insert sample M2 Heat the sample slowly (1-2 °C/min) near the expected melting point M1->M2 M3 Record the temperature at which the first liquid appears (T1) M2->M3 M4 Record the temperature at which the entire sample is liquid (T2) M3->M4 R1 Melting Point Range M4->R1 Report as T1 - T2 Solubility Start Place a small amount (~10 mg) of This compound in a test tube Solvent Add 1 mL of the test solvent Start->Solvent Observe Vortex or shake vigorously for 1-2 minutes Solvent->Observe Result Observe for dissolution Observe->Result Soluble Soluble Result->Soluble Homogeneous solution Insoluble Insoluble Result->Insoluble Solid remains

Caption: Protocol for Qualitative Solubility Testing.

This procedure should be repeated with a range of solvents of varying polarities, such as water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, and hexane, to establish a comprehensive solubility profile.

Spectroscopic and Analytical Characterization

While experimental spectral data for this compound is not widely available in public databases, the expected spectroscopic signatures can be predicted based on its structure and data from similar compounds.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for its functional groups.

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Mode
Nitrile (-C≡N)2230 - 2250C≡N stretch
Nitro (-NO₂)1520 - 1560 and 1340 - 1380Asymmetric and symmetric N-O stretches
C-F1100 - 1300C-F stretch
Aromatic C=C1450 - 1600C=C stretches
Aromatic C-H3000 - 3100C-H stretch

The presence of these characteristic peaks in an experimental spectrum would provide strong evidence for the compound's identity. [6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure.

  • ¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region (typically δ 7.0-9.0 ppm), corresponding to the two protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the adjacent fluorine, nitro, and nitrile groups.

  • ¹³C NMR: The carbon NMR spectrum will display seven distinct signals for the seven carbon atoms in the molecule. The carbon atom of the nitrile group (-C≡N) is expected to appear around δ 115-120 ppm, while the aromatic carbons will resonate in the δ 110-160 ppm region. The carbons directly attached to the fluorine atoms will exhibit C-F coupling.

  • ¹⁹F NMR: The fluorine NMR spectrum is a key diagnostic tool and is expected to show two distinct signals for the two non-equivalent fluorine atoms.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For this compound, the molecular ion peak (M⁺) is expected at m/z 184. Common fragmentation patterns for nitroaromatic compounds include the loss of NO₂ (m/z 138) and NO (m/z 154).

Safety and Handling

Potential Hazards (inferred from similar compounds):

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled. [7][10]* Skin and Eye Irritation: May cause skin and serious eye irritation. [7][10]* Respiratory Irritation: May cause respiratory irritation. [7] Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Avoid inhalation of dust and vapors.

  • Wash hands thoroughly after handling.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases. [5]

Applications in Research and Development

The primary application of this compound and its isomers is in the synthesis of pharmaceutical and agrochemical compounds. [1][11]The presence of multiple reactive sites allows for its use in the construction of a variety of complex molecular scaffolds.

Synthesis of Kinase Inhibitors

A major application of fluorinated nitrobenzonitriles is in the development of kinase inhibitors for cancer therapy. [2][12]These compounds serve as precursors for heterocyclic cores, such as pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines, which are known to bind to the ATP-binding site of various protein kinases. By blocking the activity of these enzymes, the downstream signaling pathways that promote tumor growth can be inhibited.

KinaseInhibitor Start This compound Reaction1 Nucleophilic Aromatic Substitution (SNAr) Start->Reaction1 Intermediate Substituted Intermediate Reaction1->Intermediate Reaction2 Reduction of Nitro Group and Cyclization Intermediate->Reaction2 Product Heterocyclic Kinase Inhibitor Scaffold Reaction2->Product

Caption: General synthetic scheme for the use of this compound in kinase inhibitor synthesis.

The highly activated fluorine atoms on the aromatic ring are excellent leaving groups for SNAr reactions with various nucleophiles, such as amines and hydrazines, which is often the initial step in the synthesis of these complex heterocyclic systems.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the fields of medicinal chemistry and drug discovery. Its well-defined physical properties and predictable reactivity make it an important tool for the synthesis of novel therapeutic agents. This guide provides a foundational understanding of its key characteristics to support its safe and effective use in research and development.

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An In-depth Technical Guide to the Solubility of 2,4-Difluoro-3-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2,4-Difluoro-3-nitrobenzonitrile is a pivotal chemical intermediate whose utility in modern synthetic chemistry, particularly in the development of pharmaceutical agents, cannot be overstated. The solubility profile of this compound is a critical parameter that dictates its handling, reaction conditions, purification, and formulation. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound. We delve into the molecular characteristics that govern its solubility, present robust, step-by-step protocols for both qualitative and quantitative solubility determination, and discuss the profound implications of this data for researchers and drug development professionals.

Introduction: The Molecular Profile and Strategic Importance

This compound (CAS No: 1186194-75-1) is a substituted aromatic compound with the molecular formula C₇H₂F₂N₂O₂ and a molecular weight of 184.10 g/mol .[1][2] It typically appears as a colorless to yellow solid with a melting point in the range of 72-76 °C.[1] Its strategic importance is primarily rooted in its application as a versatile building block in medicinal chemistry. Fluorinated benzonitriles are foundational precursors in the synthesis of complex heterocyclic systems that form the core of targeted therapies, especially kinase inhibitors for oncology.[3][4][5] Understanding the solubility of this intermediate is therefore not merely an academic exercise; it is a fundamental prerequisite for efficient process development, enabling chemists to select appropriate solvent systems for synthesis, crystallization, and formulation.[6][7]

Theoretical Principles: Predicting Solubility

The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent. The adage "like dissolves like" serves as a primary guideline, suggesting that substances with similar polarities are more likely to be soluble in one another.[8]

The molecular structure of this compound features several key functional groups that dictate its polarity and potential for intermolecular interactions:

  • Benzene Ring: The aromatic ring is inherently nonpolar and hydrophobic.

  • Nitrile Group (-C≡N): This group is strongly polar.

  • Nitro Group (-NO₂): This is a highly polar, electron-withdrawing group.

  • Fluorine Atoms (-F): As highly electronegative atoms, they create significant bond dipoles.

The combination of a hydrophobic core with multiple polar functional groups results in a molecule with significant overall polarity. However, it lacks classic hydrogen bond donors (like -OH or -NH). This profile allows us to predict its solubility behavior:

  • Water (Polar Protic): Despite its polar groups, the molecule's hydrophobic benzene core and inability to donate hydrogen bonds suggest its solubility in water will be very low.[1][7]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Acetonitrile): These solvents can engage in strong dipole-dipole interactions with the polar nitro and nitrile groups, making it very likely that this compound will exhibit high solubility in this class of solvents.[7]

  • Nonpolar Solvents (e.g., Hexane, Toluene): The significant polarity of the molecule suggests it will have limited solubility in nonpolar solvents.

Experimental Determination of Solubility

Accurate solubility data is essential and must be determined empirically. The following protocols are designed to provide a comprehensive and reliable characterization of the solubility of this compound.

Critical Safety Precautions

Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS). While an SDS for this compound is not widely available, data from closely related compounds like 2,4-Difluoronitrobenzene and other fluoronitrobenzonitriles indicate significant hazards.[9][10][11]

  • Toxicity: Assumed to be toxic if swallowed, inhaled, or in contact with skin.[10][11]

  • Irritation: Causes serious skin and eye irritation.[10][11]

  • Handling: Always handle this compound in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[12] Avoid inhalation of dust and ensure adequate ventilation.[12]

Protocol 1: Qualitative Solubility Classification

This protocol provides a rapid assessment of solubility across a range of common laboratory solvents, allowing for the classification of the compound based on its behavior.[13][14]

Methodology:

  • Preparation: Label a series of small, dry test tubes, one for each solvent to be tested (e.g., Water, Methanol, Acetone, Dichloromethane, Toluene, Hexane).

  • Aliquot Compound: Accurately weigh and add approximately 25 mg of this compound to each test tube.

  • Solvent Addition: Add the first solvent to its corresponding tube in 0.25 mL increments.

  • Mixing: After each addition, cap and shake the tube vigorously for 30 seconds. Observe for dissolution.

  • Observation: Continue adding solvent up to a total volume of 0.75 mL.[13]

  • Classification:

    • Soluble: The solid completely dissolves.

    • Partially Soluble: A noticeable amount of solid dissolves, but some remains.

    • Insoluble: No visible dissolution of the solid.

  • Record: Meticulously record the observations for each solvent in a structured table.

G cluster_prep Preparation cluster_test Testing Cycle (Repeat for each solvent) cluster_eval Evaluation prep1 Label Test Tubes (Water, MeOH, Acetone, etc.) prep2 Add ~25 mg of Compound to each tube prep1->prep2 test1 Add 0.25 mL of Solvent prep2->test1 test2 Vigorously Shake (30 seconds) test1->test2 test3 Observe for Dissolution test2->test3 eval1 Total Volume < 0.75 mL? test3->eval1 eval1->test1 No eval2 Record Result: Soluble, Partially Soluble, or Insoluble eval1->eval2 Yes

Caption: Workflow for Qualitative Solubility Assessment.

Protocol 2: Quantitative Solubility by Isothermal Shake-Flask Method

This method is a gold-standard technique for determining the precise equilibrium solubility of a compound in a specific solvent at a controlled temperature.[15] The causality behind this protocol is to create a saturated solution where the rate of dissolution equals the rate of precipitation, ensuring a true equilibrium is measured.

Methodology:

  • System Preparation: Place an excess amount of this compound (e.g., ~100 mg) into a sealed, screw-cap vial containing a known volume of the chosen solvent (e.g., 5.0 mL). The excess solid is critical to ensure saturation is achieved and maintained.

  • Equilibration: Place the vial in an isothermal shaker bath set to the desired temperature (e.g., 25 °C). Agitate the vial for a prolonged period (minimum of 24 hours) to ensure equilibrium is reached.[15] A longer period (48-72 hours) is recommended to build confidence that the system is at steady-state.

  • Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed in the temperature bath for at least 2 hours. This allows the excess, undissolved solid to settle completely, which is crucial to avoid sampling errors.

  • Sampling: Carefully withdraw a known volume of the clear supernatant (e.g., 1.0 mL) using a volumetric pipette fitted with a filter tip (e.g., a 0.45 µm PTFE syringe filter). This filtration step is non-negotiable as it prevents undissolved micro-particles from being included in the analysis, which would artificially inflate the solubility measurement.

  • Analysis: Quantify the concentration of the dissolved compound in the sampled aliquot using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) with an internal standard.[15]

  • Calculation: Calculate the solubility in the desired units (e.g., mg/mL or mol/L) based on the measured concentration and the volume of the aliquot.

G cluster_setup Setup cluster_equilibration Equilibration cluster_analysis Analysis A Add Excess Solid to Known Volume of Solvent B Agitate in Isothermal Bath (e.g., 25°C for 24-48h) A->B C Settle Undisturbed (min. 2 hours) B->C Ensures Equilibrium D Withdraw Supernatant (via Filter Tip) C->D Prevents Sampling Error E Quantify Concentration (e.g., HPLC, NMR) D->E F Calculate Solubility (mg/mL or mol/L) E->F

Caption: Isothermal Shake-Flask Method for Quantitative Solubility.

Data Presentation

The systematic collection and clear presentation of solubility data are paramount for its utility.

Table 1: Qualitative Solubility Profile of this compound

This table should be used to record the results from Protocol 1. The data presented below is based on the predicted profile from chemical principles.[1][7]

Solvent ClassSolventPredicted Solubility
Polar Protic WaterInsoluble
MethanolPartially Soluble
Polar Aprotic AcetoneSoluble
Acetonitrile (ACN)Soluble
Dimethyl Sulfoxide (DMSO)Soluble
N,N-Dimethylformamide (DMF)Soluble
Nonpolar TolueneSparingly Soluble
HexaneInsoluble
Table 2: Illustrative Quantitative Solubility Data at 25 °C

The following table is an illustrative example of how to present quantitative data obtained from Protocol 2. The values are hypothetical but reflect the expected solubility trends.

SolventSolubility (mg/mL)Solubility (mol/L)
Water< 0.1< 0.0005
Methanol15.20.083
Acetonitrile125.50.682
Acetone210.81.145
Toluene5.40.029
Hexane< 0.1< 0.0005

Implications for Research and Drug Development

The solubility data of this compound directly informs several key stages of the R&D process:

  • Reaction Chemistry: The high solubility in polar aprotic solvents like DMF and Acetonitrile makes them excellent choices for reaction media, particularly for nucleophilic aromatic substitution (SNAr) reactions where this intermediate is often used.[5]

  • Purification: The low solubility in nonpolar solvents like hexane and moderate solubility in alcohols like methanol can be exploited for purification. A common strategy would be to precipitate the compound from a reaction mixture by adding an anti-solvent (like water or hexane) or to recrystallize it from a suitable solvent system (e.g., ethanol/water).[6]

  • Compound Management: For screening and storage, the high solubility in DMSO makes it the standard choice for creating stock solutions for biological assays.

  • Early Formulation: Understanding the poor aqueous solubility is the first step in identifying challenges for developing an oral dosage form if this compound were part of a final active pharmaceutical ingredient (API). This knowledge prompts early-stage formulation strategies to improve bioavailability.

Conclusion

This compound is a chemical intermediate of significant value to the pharmaceutical industry. Its solubility is not a static property but a critical dataset that influences its entire lifecycle from synthesis to application. This guide has provided the theoretical underpinnings to predict its solubility profile and offered robust, field-proven protocols for its empirical determination. By adhering to these methodologies, researchers and scientists can generate the reliable and accurate solubility data necessary to accelerate drug discovery and development programs.

References

  • How to determine the solubility of a substance in an organic solvent? ResearchGate. Available at: [Link]

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The Alchemist's Guide to 2,4-Difluoro-3-nitrobenzonitrile: A Technical Treatise on Safe Handling and Application

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of pharmaceutical synthesis and drug discovery, precision, and safety are paramount. Intermediary compounds, the unsung heroes of multi-step synthesis, demand our utmost respect and a deep understanding of their properties. This guide provides an in-depth technical exploration of 2,4-Difluoro-3-nitrobenzonitrile (CAS No. 1186194-75-1), a versatile but hazardous building block. Designed for the discerning researcher, scientist, and drug development professional, this document eschews rigid templates in favor of a logical, causality-driven narrative to ensure the safe and effective handling of this potent reagent.

The Molecular Profile: Understanding Reactivity and Hazard

This compound is a trifunctional aromatic compound. Its utility in synthesis is derived from the distinct reactivity of its three functional groups: two fluorine atoms, a nitro group, and a nitrile group. The benzene ring is rendered significantly electron-deficient by the powerful electron-withdrawing effects of the ortho-nitro group and the para-nitrile group. This electronic configuration is the cornerstone of its chemical behavior and, consequently, its hazard profile.

The primary mode of reaction for this molecule is Nucleophilic Aromatic Substitution (SNAr) . The fluorine atoms, particularly the one at the 2-position (ortho to the nitro group), are highly activated and serve as excellent leaving groups.[1][2] This high reactivity makes the compound an excellent substrate for introducing a wide variety of nucleophiles, but it also means it can readily react with biological nucleophiles, contributing to its toxicity.

Table 1: Physicochemical Properties of this compound and Related Isomers

PropertyValue for this compoundValue for 2,4-Difluoronitrobenzene (related compound)Source(s)
CAS Number 1186194-75-1446-35-5[3][4][5]
Molecular Formula C₇H₂F₂N₂O₂C₆H₃F₂NO₂[3][5]
Molecular Weight 184.10 g/mol 159.09 g/mol [3][5]
Appearance Colorless to yellow liquid or low melting solidClear yellow liquid[4][5]
Melting Point Not specified; low melting solid9.0 - 10.0 °C[4][5]
Boiling Point Not specified203.0 - 204.0 °C[5]
Purity Typically ≥96-98% (GC)99%[4][6]

Note: Specific physical data for this compound is limited. Data from the closely related compound 2,4-Difluoronitrobenzene is provided for context.

Hazard Identification and Risk Assessment: A Proactive Approach

Based on data from structurally similar compounds, this compound is classified as a hazardous substance.[5][7] The primary hazards are acute toxicity upon ingestion, dermal contact, or inhalation, as well as its potential to cause serious skin and eye irritation.[5][8][9]

Hazard Statements (Inferred from related compounds):

  • H301/H311/H331: Toxic if swallowed, in contact with skin, or if inhaled.[5][7]

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5]

  • H335: May cause respiratory irritation.[5]

The causality behind these hazards lies in the molecule's electrophilic nature. The electron-deficient aromatic ring is susceptible to attack by nucleophilic functional groups found in proteins and other biological macromolecules. This can disrupt cellular function, leading to the observed toxic effects. The irritant properties are likely due to localized reactions with moisture and tissues on the skin, eyes, and respiratory tract.

The Pillars of Safe Handling: Engineering and Personal Controls

A multi-layered approach to safety, integrating engineering controls, administrative procedures, and personal protective equipment (PPE), is essential.

Engineering Controls: The First Line of Defense

The fundamental principle is to minimize exposure. All manipulations of this compound, including weighing, transferring, and reaction setup, must be conducted within a certified chemical fume hood.[10] The fume hood provides critical ventilation to prevent the inhalation of vapors or dust and offers a physical barrier in case of a spill. A safety shower and eyewash station must be readily accessible.[11]

Personal Protective Equipment (PPE): The Last Barrier

The selection of PPE must be deliberate and based on a thorough risk assessment. The following diagram outlines the mandatory PPE ensemble for handling this compound.

PPE_Workflow cluster_core Core Protection cluster_respiratory Respiratory & Face Protection LabCoat Flame-Resistant Lab Coat (Fully buttoned) Respirator Air-Purifying Respirator (If risk of aerosolization or inadequate ventilation) LabCoat->Respirator Add if Gloves Impervious Gloves (e.g., Nitrile, double-gloved) Goggles Chemical Splash Goggles (ANSI Z87.1 / EN 166) FaceShield Face Shield (In addition to goggles for large quantities or splash risk) Goggles->FaceShield Add for Researcher Researcher Researcher->LabCoat Body Researcher->Gloves Hands Researcher->Goggles Eyes

Caption: Mandatory PPE for handling this compound.

Causality of PPE Choices:

  • Double Gloving: Given the compound's dermal toxicity, double gloving with nitrile gloves provides an extra layer of protection. Should the outer glove become contaminated, it can be removed without compromising the barrier to the skin.[11]

  • Chemical Splash Goggles: Protects against accidental splashes to the eyes, which can cause serious irritation.[10]

  • Face Shield: Used in conjunction with goggles, a face shield protects the entire face from splashes, especially when handling larger quantities or during vigorous reactions.[11]

  • Respirator: While a fume hood is the primary respiratory control, an air-purifying respirator with appropriate cartridges should be used if there is a risk of aerosolization or if engineering controls are insufficient.[11]

Storage and Incompatibility: Preventing Unwanted Reactions

Proper storage is crucial for maintaining the compound's integrity and preventing hazardous situations.

  • Storage Conditions: Store in a cool, dry, well-ventilated area away from heat and sources of ignition.[11] The container must be kept tightly closed to prevent the ingress of moisture.[11]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[11][12][13] The electron-rich nature of strong bases can initiate vigorous, potentially uncontrolled SNAr reactions. Strong acids may react with the nitrile or nitro groups.

Emergency Procedures: A Validated Response Plan

In the event of an exposure or spill, a rapid and correct response is critical.

Emergency_Response cluster_spill Spill Response cluster_exposure Personal Exposure Spill Spill Occurs Evacuate Evacuate immediate area Ensure ventilation Spill->Evacuate Absorb Cover with inert absorbent (e.g., vermiculite, sand) Evacuate->Absorb Collect Collect using non-sparking tools into a sealed container Absorb->Collect Decontaminate Decontaminate area Collect->Decontaminate Exposure Exposure Event Remove Remove contaminated clothing immediately Exposure->Remove Rinse Eyes: Rinse with water for 15 min, lifting eyelids Exposure->Rinse FreshAir Inhalation: Move to fresh air Exposure->FreshAir Wash Skin: Wash with soap & water for 15 min Remove->Wash Medical Seek Immediate Medical Attention (Bring SDS) Wash->Medical Rinse->Medical FreshAir->Medical

Caption: Workflow for responding to spills and personal exposure incidents.

First Aid Measures:

  • Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[5]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[5]

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and call a poison center or doctor immediately.[5]

Application in Synthesis: A Practical Protocol for Nucleophilic Aromatic Substitution

To illustrate the practical handling of this compound, the following is a generalized, step-by-step protocol for a typical SNAr reaction with an amine nucleophile. This protocol is a self-validating system, with each step designed to mitigate the inherent hazards of the reagent.

Reaction: Substitution of this compound with a generic primary/secondary amine.

Materials:

  • This compound

  • Amine nucleophile (e.g., morpholine, piperidine)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

  • Non-nucleophilic base (e.g., Potassium carbonate (K₂CO₃), Triethylamine (Et₃N))

  • Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet, thermometer

Experimental Workflow Diagram:

SNAr_Protocol Start Start: Assemble dry glassware under Nitrogen atmosphere Step1 1. Charge Reactor: Add solvent, base (K₂CO₃), and amine nucleophile to flask. Start->Step1 Step2 2. Dissolve Reagents: Stir mixture until all solids are dissolved. Step1->Step2 Step3 3. Add Substrate: Slowly add a solution of This compound in solvent dropwise via syringe. Step2->Step3 Step4 4. Reaction: Heat mixture to desired temp (e.g., 60-90 °C) and monitor by TLC/LC-MS. Step3->Step4 Step5 5. Workup: Cool to RT. Quench with water. Extract with appropriate organic solvent. Step4->Step5 Step6 6. Purification: Wash organic layer, dry, concentrate, and purify product (e.g., column chromatography). Step5->Step6 End End: Characterize pure product Step6->End

Caption: Step-by-step experimental protocol for a typical SNAr reaction.

Detailed Methodology:

  • Inert Atmosphere: Assemble a dry, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Purge the system with dry nitrogen for 15 minutes. This is critical to prevent atmospheric moisture from reacting with the base or nucleophile.[14]

  • Reagent Addition: In the fume hood, charge the flask with the anhydrous solvent (e.g., DMF), the amine nucleophile (1.1 equivalents), and the base (e.g., K₂CO₃, 1.5 equivalents).

  • Substrate Introduction: Dissolve this compound (1.0 equivalent) in a minimal amount of the anhydrous solvent. Using a syringe, add this solution dropwise to the stirred reaction mixture at room temperature. A slow, controlled addition is crucial to manage any potential exotherm.

  • Reaction Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80 °C). The progress of the reaction should be monitored periodically (e.g., every hour) using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Aqueous Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 times).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired substituted product.[14]

This detailed protocol, grounded in the principles of chemical reactivity and safety, provides a robust framework for utilizing this compound in a research and development setting.

Conclusion

This compound is a potent and valuable reagent in the arsenal of the modern synthetic chemist. Its high reactivity, a consequence of its unique electronic structure, is a double-edged sword that enables powerful chemical transformations while demanding rigorous safety protocols. By understanding the fundamental principles of its reactivity, adhering to a multi-layered safety approach, and executing well-designed experimental plans, researchers can harness the synthetic power of this molecule safely and effectively, paving the way for the discovery of novel therapeutics and advanced materials.

References

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  • PrepChem.com. (n.d.). Synthesis of 2,4-Difluoro-3-bromo-1-nitrobenzene. Retrieved January 19, 2026, from [Link]

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  • Google Patents. (n.d.). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.
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  • Wilshire, J. F. K. (1967). The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. Australian Journal of Chemistry, 20(10), 2275-2281. [Link]

  • Louisiana State University. (n.d.). Table of Incompatible Chemicals. Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). 2,4-Difluoro-5-nitrobenzonitrile. Retrieved January 19, 2026, from [Link]

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Spectroscopic Blueprint of 2,4-Difluoro-3-nitrobenzonitrile: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of 2,4-Difluoro-3-nitrobenzonitrile

In the landscape of modern drug discovery and materials science, the strategic functionalization of aromatic scaffolds is paramount. This compound (C₇H₂F₂N₂O₂) is a compound of significant interest, presenting a unique convergence of reactive sites and modulating electronic influences. The vicinal arrangement of a nitro group and a fluorine atom, combined with a para-fluorine and a nitrile moiety, creates a molecule with a distinct electronic profile, making it a valuable intermediate for the synthesis of complex chemical entities.

This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the structural elucidation of this compound. As experimentally derived public spectra for this specific molecule are not extensively available, this document leverages foundational spectroscopic principles and comparative data from analogous structures to present a detailed, predictive analysis. This approach is designed to equip researchers, scientists, and drug development professionals with the expertise to identify, characterize, and utilize this versatile chemical building block.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-nuclear Perspective

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, a comprehensive analysis necessitates a multi-nuclear approach, examining ¹H, ¹³C, and ¹⁹F spectra. The interplay of the electron-withdrawing nitro and nitrile groups, alongside the electronegative fluorine atoms, results in a highly informative set of spectra.

Experimental Protocol: NMR Spectroscopy

A robust and reproducible NMR analysis begins with meticulous sample preparation and instrument setup.

  • Sample Preparation :

    • Accurately weigh 10-20 mg of this compound for ¹H and ¹⁹F NMR, and 50-100 mg for ¹³C NMR.[1]

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.[2] Ensure complete dissolution, using gentle vortexing if necessary.[2]

    • The choice of solvent is critical, as it can influence chemical shifts. Deuterated chloroform (CDCl₃) is a common choice for nonpolar to moderately polar compounds.

  • Instrumental Parameters :

    • Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

    • For ¹H NMR, a standard pulse sequence is typically sufficient.

    • For ¹³C NMR, proton decoupling (e.g., ¹³C{¹H}) is employed to simplify the spectrum by collapsing carbon-proton couplings into singlets.[3] However, for fluorinated compounds, C-F couplings will still be present.[3]

    • For ¹⁹F NMR, a dedicated fluorine probe or a broadband probe tuned to the ¹⁹F frequency is used. Proton decoupling (¹⁹F{¹H}) can be used to simplify the spectra.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.[2]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound will display two signals corresponding to the two aromatic protons. The electron-withdrawing nature of the nitro, nitrile, and fluorine substituents will shift these protons significantly downfield.

Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Assignment
~ 8.2 - 8.4Doublet of Doublets (dd)³J(H-H) ≈ 9 Hz, ⁴J(H-F) ≈ 5 HzH-6
~ 7.5 - 7.7Triplet of Doublets (td) or Multiplet (m)³J(H-H) ≈ 9 Hz, ³J(H-F) ≈ 8 Hz, ⁵J(H-F) ≈ 2 HzH-5

Interpretation:

  • H-6: This proton is ortho to the electron-withdrawing nitrile group and para to a fluorine atom, resulting in a significant downfield shift. It will appear as a doublet of doublets due to coupling with H-5 (³J, ortho coupling) and the fluorine at C-4 (⁴J, meta coupling).

  • H-5: This proton is ortho to the fluorine at C-4 and meta to both the nitro group and the nitrile group. It will experience a complex coupling pattern, coupling to H-6 (³J, ortho), the fluorine at C-4 (³J, ortho), and the fluorine at C-2 (⁵J, para coupling), likely resulting in a triplet of doublets or a more complex multiplet.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show seven distinct signals. The chemical shifts are influenced by the attached functional groups, and the carbons bonded to fluorine will exhibit large one-bond coupling constants (¹J(C-F)).

Predicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Coupling Constants (J, Hz)Assignment
~ 160 - 165Doublet of Doublets (dd)¹J(C-F) ≈ 260-270, ²J(C-F) ≈ 15-20C-4
~ 155 - 160Doublet of Doublets (dd)¹J(C-F) ≈ 260-270, ²J(C-F) ≈ 15-20C-2
~ 140 - 145Doublet (d)²J(C-F) ≈ 20-25C-3
~ 130 - 135Doublet (d)³J(C-F) ≈ 5-10C-6
~ 120 - 125Doublet of Doublets (dd)²J(C-F) ≈ 20-25, ⁴J(C-F) ≈ 3-5C-5
~ 115 - 120Singlet or small doubletC-1 (ipso-CN)
~ 110 - 115Singlet-CN

Interpretation:

  • C-F Carbons (C-2, C-4): These carbons will be significantly downfield and will appear as doublets of doublets due to the large one-bond coupling to their directly attached fluorine and a smaller two-bond coupling to the adjacent fluorine. The ¹J(C-F) coupling constants are typically in the range of 240-270 Hz.[3]

  • C-NO₂ Carbon (C-3): This carbon is attached to the nitro group and is situated between two fluorine-bearing carbons. It will be deshielded and will show coupling to both adjacent fluorine atoms.

  • Aromatic CH Carbons (C-5, C-6): Their chemical shifts are influenced by the surrounding electron-withdrawing groups and couplings to the fluorine atoms.

  • Nitrile Carbons (C-1, -CN): The ipso-carbon (C-1) and the nitrile carbon itself will appear in the typical region for aromatic and nitrile carbons, respectively.

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum provides direct information about the fluorine environments. We expect two signals, each corresponding to one of the fluorine atoms.

Predicted Chemical Shift (δ, ppm, relative to CFCl₃)MultiplicityCoupling Constants (J, Hz)Assignment
~ -110 to -120Doublet of Doublets (dd)³J(F-F) ≈ 20 Hz, ³J(H-F) ≈ 8 HzF at C-4
~ -130 to -140Doublet of Doublets (dd)³J(F-F) ≈ 20 Hz, ⁵J(H-F) ≈ 2 HzF at C-2

Interpretation:

  • The chemical shifts of aromatic fluorine atoms are sensitive to the electronic nature of the other substituents on the ring. The presence of the ortho-nitro group to F at C-2 will likely cause it to be more shielded (less negative ppm value) compared to the F at C-4.

  • The two fluorine atoms will couple to each other, resulting in a doublet for each signal with a typical ortho F-F coupling constant of around 20 Hz.

  • Each fluorine will also couple to the neighboring protons, further splitting the signals into doublets of doublets.

Caption: Correlation of functional groups to their IR absorption regions.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Pathways

Mass spectrometry is an essential technique for determining the molecular weight of a compound and gaining structural insights through its fragmentation pattern. For this compound, with a molecular weight of 184.10 g/mol , we can predict a fragmentation pattern based on the lability of the nitro group and other substituents.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction and Ionization :

    • Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

    • Electron Ionization (EI) is a common technique for small, volatile molecules and typically induces significant fragmentation.

    • Electrospray Ionization (ESI) is a softer ionization technique often used with LC-MS, which may result in a more prominent molecular ion peak.

  • Mass Analysis :

    • The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

    • A high-resolution mass spectrometer can provide an accurate mass measurement, which helps to confirm the elemental composition.

Predicted Fragmentation Pattern (under EI)

The molecular ion (M⁺•) peak is expected at m/z 184. The fragmentation will likely be dominated by losses related to the nitro group.

m/zProposed FragmentNeutral LossInterpretation
184[C₇H₂F₂N₂O₂]⁺•-Molecular Ion (M⁺•)
154[C₇H₂F₂N₂O]⁺•NOLoss of nitric oxide, common for nitroaromatics
138[C₇H₂F₂N]⁺NO₂Loss of a nitro radical, a major fragmentation pathway
111[C₆H₂F₂]⁺NO₂, CNSubsequent loss of a cyano radical from the [M-NO₂]⁺ ion
92[C₅H₂F]⁺NO₂, CN, FLoss of a fluorine atom from the [M-NO₂-CN]⁺ ion

Interpretation:

The most characteristic fragmentation of nitroaromatic compounds is the loss of the NO₂ group (a loss of 46 mass units) to give the fragment at m/z 138. Another common pathway is the loss of NO (30 mass units) to yield the fragment at m/z 154. Subsequent fragmentations, such as the loss of the nitrile group (CN, 26 mass units) or fluorine atoms (F, 19 mass units), will lead to the other observed ions. The relative intensities of these fragment peaks provide a structural fingerprint.

G M [M]⁺• (m/z 184) M_NO2 [M-NO₂]⁺ (m/z 138) M->M_NO2 - NO₂ M_NO [M-NO]⁺• (m/z 154) M->M_NO - NO M_NO2_CN [M-NO₂-CN]⁺ (m/z 111) M_NO2->M_NO2_CN - CN

Caption: Predicted primary fragmentation pathways for this compound.

Conclusion: A Unified Spectroscopic Portrait

The comprehensive spectroscopic analysis of this compound, through the synergistic application of NMR, IR, and MS, provides an unambiguous confirmation of its complex structure. This guide, by integrating established experimental protocols with predictive data analysis grounded in fundamental principles, serves as a vital resource for researchers. The detailed interpretation of the expected spectral features—the distinct proton and fluorine environments in NMR, the characteristic vibrational modes in IR, and the predictable fragmentation in MS—equips scientists with the necessary tools to confidently identify and utilize this important chemical intermediate in their research and development endeavors. The self-validating nature of these combined techniques ensures the highest degree of scientific integrity in structural characterization.

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An In-depth Technical Guide to the Reactivity of the Nitrile Group in 2,4-Difluoro-3-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,4-Difluoro-3-nitrobenzonitrile is a polyfunctional aromatic compound of significant interest in medicinal chemistry and materials science. Its synthetic utility is dictated by the reactivity of two distinct sites: the electron-deficient aromatic ring and the electrophilic nitrile group. While nucleophilic aromatic substitution (SNAr) at the fluorine positions is well-documented, the reactivity of the cyano group is more nuanced and often overlooked. This technical guide provides a comprehensive analysis of the chemical behavior of the nitrile functionality within this highly activated molecular framework. We will explore the profound influence of the vicinal nitro and fluoro substituents on the nitrile's electrophilicity and delve into key transformations including hydrolysis, reduction, cycloaddition, and reactions with organometallic reagents. This document is intended for researchers, chemists, and drug development professionals seeking to strategically leverage the unique reactivity of this versatile building block.

Electronic and Steric Profile: A Tale of Two Effects

The reactivity of any functional group is fundamentally governed by the electronic and steric environment imposed by its neighbors. In this compound, the nitrile group is situated on a benzene ring heavily substituted with powerful electron-withdrawing groups (EWGs).

  • Electronic Effects : The synergistic electron-withdrawing power of two fluorine atoms and a nitro group dramatically influences the nitrile functionality.

    • Inductive Effect (-I) : All three substituents (nitro and both fluorines) exert a strong electron-withdrawing inductive effect through the sigma bonds, polarizing the bonds and pulling electron density away from the ring and the attached nitrile carbon.

    • Mesomeric Effect (-M) : The nitro group and the nitrile group itself are potent -M groups, withdrawing electron density from the aromatic π-system via resonance. This delocalization creates significant positive charge character on the nitrile carbon, enhancing its electrophilicity far beyond that of unsubstituted benzonitrile.[1][2][3]

This intense electron deficiency makes the nitrile carbon a prime target for nucleophilic attack.

Caption: Electronic influence of substituents on the nitrile group.
  • Steric Effects : The nitro group at the C3 position is ortho to the nitrile. This proximity can create significant steric hindrance, potentially impeding the approach of bulky nucleophiles to the nitrile carbon and influencing the feasibility of certain transformations.[4][5]

The Central Dichotomy: Nitrile Addition vs. Aromatic Substitution

A critical consideration for any synthetic chemist using this compound is the competition between two primary reaction pathways when a nucleophile is introduced:

  • Nucleophilic Addition to the Nitrile : Attack at the electrophilic carbon of the C≡N triple bond.

  • Nucleophilic Aromatic Substitution (SNAr) : Attack at the carbon atoms bearing the fluorine leaving groups, primarily the C4 position, which is para to the strongly activating nitro group.

The outcome of a reaction is highly dependent on the reaction conditions and the nature of the nucleophile. Generally, "hard" nucleophiles may favor attack at the harder electrophilic center of the nitrile, while "softer," more polarizable nucleophiles might preferentially attack the aromatic ring. This competitive nature must be at the forefront of experimental design.

G A This compound + Nucleophile (Nu⁻) B Pathway 1: Nitrile Addition A->B Attack at C≡N C Pathway 2: SNAr A->C Attack at C-F D Imine/Tetrazole/Ketone Products B->D E Substituted Benzene Products C->E

Caption: Competing nucleophilic attack pathways.

Key Transformations of the Nitrile Group

Despite the competing SNAr pathway, the highly activated nitrile group can undergo several valuable transformations. The following sections detail the mechanisms and provide generalized protocols applicable to such electron-deficient systems.

A. Hydrolysis to 2,4-Difluoro-3-nitrobenzoic Acid

The conversion of a nitrile to a carboxylic acid is a fundamental transformation. For electron-deficient benzonitriles, this reaction is typically accelerated under strongly acidic conditions.

Mechanistic Insight : The reaction proceeds via protonation of the nitrile nitrogen, which further enhances the electrophilicity of the carbon. A weak nucleophile, such as water, can then attack this activated carbon. The strong electron-withdrawing substituents on the ring are known to accelerate this rate-determining nucleophilic attack step in highly concentrated acids.[6][7][8] The reaction proceeds through an amide intermediate which is subsequently hydrolyzed to the carboxylic acid.

Table 1: Representative Conditions for Hydrolysis of Substituted Benzonitriles

Entry Substrate Conditions Yield Reference
1 4-Nitrobenzonitrile 18.2 M H₂SO₄, 25°C Quantitative [6]
2 4-Chlorobenzonitrile 18.2 M H₂SO₄, 25°C Quantitative [6]

| 3 | Benzonitrile | 10 M NaOH, Reflux | >95% (as salt) |[9] |

Experimental Protocol: Acid-Catalyzed Hydrolysis

  • To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).

  • Carefully add concentrated sulfuric acid (e.g., 18.2 M, ~10-20 mL per gram of nitrile).

  • Heat the mixture with stirring (e.g., 100-140°C) and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • The precipitated solid product, 2,4-Difluoro-3-nitrobenzoic acid, is collected by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral and dry the product.

B. Reduction to 2,4-Difluoro-3-nitrobenzylamine

The reduction of nitriles is a primary route to amines. The enhanced electrophilicity of the nitrile in the target molecule makes it highly susceptible to reduction by hydride reagents.

Mechanistic Insight : The reaction involves the nucleophilic addition of a hydride ion (from a source like LiAlH₄) to the nitrile carbon, forming an intermediate imine anion. This is followed by a second hydride addition to yield a dianion, which upon aqueous workup, is protonated to the primary amine.[1][10] A significant challenge in this system is the potential for concurrent reduction of the nitro group. Achieving chemoselectivity for the nitrile over the nitro group is difficult with powerful, non-specific reducing agents like LiAlH₄.

Table 2: Comparison of Reducing Agents for Nitriles

Reagent Product from R-CN Typical Conditions Notes on Chemoselectivity
LiAlH₄ R-CH₂NH₂ Anhydrous THF or Et₂O, then H₂O workup Reduces most polar π-bonds, including nitro groups.[1]
H₂ / Raney Ni R-CH₂NH₂ High pressure H₂, EtOH or MeOH Will readily reduce nitro groups, often preferentially.

| SmI₂ | R-CH₂NH₂ | THF, Lewis base activator | A single-electron transfer agent with good functional group tolerance.[11] |

Experimental Protocol: Reduction with LiAlH₄

  • To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add a suspension of lithium aluminum hydride (LiAlH₄, ~2.0 eq) in anhydrous THF.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous THF dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor by TLC.

  • Upon completion, cool the mixture back to 0°C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting granular precipitate of aluminum salts and wash thoroughly with THF or ethyl acetate.

  • Concentrate the combined filtrates under reduced pressure to yield the crude amine product. Note: This protocol will likely yield a mixture of products due to the reduction of the nitro group.

C. [3+2] Cycloaddition to form 5-(2,4-Difluoro-3-nitrophenyl)-1H-tetrazole

The [3+2] cycloaddition of nitriles with azide is a powerful method for synthesizing 5-substituted-1H-tetrazoles, which are important carboxylic acid bioisosteres in drug design.

Mechanistic Insight : The reaction involves the addition of an azide anion to the nitrile. Theoretical studies have shown that the activation barriers for this reaction correlate strongly with the electron-withdrawing potential of the substituent on the nitrile.[12][13][14] Therefore, this compound is an exceptionally well-activated substrate for this transformation and is expected to react readily.

Table 3: Conditions for Tetrazole Synthesis from Electron-Deficient Nitriles

Entry Substrate Conditions Yield Reference
1 Aromatic Nitriles (EWG) NaN₃, CuSO₄·5H₂O, DMSO, 120°C 85-95% [15]
2 Benzonitrile NaN₃, NH₄Cl, DMF, 120°C Good [16]

| 3 | Various Nitriles | NaN₃, Co(II)-complex, MeOH, Reflux | 80-98% |[16] |

Experimental Protocol: Tetrazole Synthesis

  • In a round-bottom flask, combine this compound (1.0 eq), sodium azide (NaN₃, ~1.5 eq), and a catalyst such as zinc chloride (ZnCl₂, ~1.0 eq) or ammonium chloride (NH₄Cl, ~1.5 eq).

  • Add a polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Heat the reaction mixture with stirring (e.g., 100-130°C) for several hours, monitoring by TLC.

  • After cooling to room temperature, pour the reaction mixture into a beaker of water.

  • Acidify the solution with dilute HCl (e.g., 2 M) to a pH of ~2-3 to protonate the tetrazole and induce precipitation.

  • Collect the solid product by vacuum filtration, wash with water, and dry.

D. Reaction with Grignard Reagents to form Ketones

The addition of organometallic reagents like Grignard reagents to nitriles, followed by hydrolysis, is a classic method for ketone synthesis.

Mechanistic Insight : The carbon-magnesium bond of the Grignard reagent acts as a potent carbon nucleophile, attacking the electrophilic nitrile carbon. This forms a magnesium salt of an imine anion. This intermediate is stable to further addition. Subsequent acidic aqueous workup hydrolyzes the imine to the corresponding ketone.[17][18]

Key Challenge : For this compound, this reaction is highly challenging. Grignard reagents are strong nucleophiles and can readily participate in SNAr at the activated C-F positions. Therefore, a mixture of products is highly probable, and directing the reaction exclusively to the nitrile group would require careful optimization and potentially the use of less reactive organometallic reagents or specific catalysts.

Experimental Protocol: Reaction with Grignard Reagent

  • To a flame-dried, three-neck flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous diethyl ether or THF.

  • Cool the solution to 0°C.

  • Slowly add the Grignard reagent (e.g., Phenylmagnesium bromide, ~1.1 eq) dropwise.

  • Allow the reaction to stir at room temperature until the starting material is consumed (monitor by TLC).

  • Cool the mixture to 0°C and quench by the slow addition of saturated aqueous NH₄Cl or dilute HCl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate the desired ketone from potential SNAr byproducts.

Conclusion and Future Outlook

The nitrile group of this compound is a highly activated electrophilic center, primed for a variety of synthetically useful transformations. Its reactivity is profoundly enhanced by the cumulative electron-withdrawing effects of the adjacent nitro and fluoro substituents. While standard nitrile chemistry such as hydrolysis, reduction, and cycloaddition to tetrazoles is expected to proceed readily, the practical application is complicated by the molecule's dual reactivity. The electron-deficient aromatic ring presents a competing site for nucleophilic aromatic substitution, a pathway that can dominate under many conditions.

The key to unlocking the full synthetic potential of this building block lies in the development of chemoselective methodologies. Future research should focus on reaction conditions, catalysts, and tailored nucleophiles that can differentiate between the nitrile carbon and the aromatic C-F centers. Such advancements will enable chemists to precisely harness the reactivity of either site, paving the way for more efficient and elegant syntheses of complex pharmaceuticals and advanced materials.

References

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An In-depth Technical Guide to the Electron-Withdrawing Effects in 2,4-Difluoro-3-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the potent electron-withdrawing effects inherent in the molecular architecture of 2,4-Difluoro-3-nitrobenzonitrile. Designed for researchers, medicinal chemists, and materials scientists, this document elucidates the interplay of inductive and resonance effects conferred by the fluoro, nitro, and cyano substituents. A thorough understanding of these principles is paramount for the strategic application of this versatile chemical intermediate in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.[1][2][3][4][5]

The Convergence of Electron-Withdrawing Moieties: A Structural Overview

This compound is a highly functionalized aromatic compound where the benzene ring is substituted with three powerful electron-withdrawing groups: two fluorine atoms, a nitro group, and a cyano group. The strategic placement of these substituents creates a profoundly electron-deficient aromatic system, which dictates its reactivity and physicochemical properties.

The individual and collective electron-withdrawing strengths of these groups are a combination of two fundamental electronic effects:

  • Inductive Effect (-I): This is the through-bond polarization of sigma (σ) bonds due to the high electronegativity of the substituents. The fluorine, nitrogen, and oxygen atoms in the fluoro and nitro groups, as well as the nitrogen in the cyano group, are significantly more electronegative than carbon, leading to a strong pull of electron density from the aromatic ring.[6][7][8][9]

  • Resonance Effect (-R or -M): This effect involves the delocalization of pi (π) electrons across the aromatic system and the substituent. The nitro and cyano groups exhibit a strong resonance-withdrawing effect by delocalizing the π-electrons of the benzene ring onto the electronegative oxygen and nitrogen atoms, respectively.[6][7][10]

The fluorine atoms, while strongly inductively withdrawing, also possess lone pairs of electrons that can be donated to the aromatic ring via a +R effect.[11][12] However, due to the high electronegativity of fluorine, the inductive effect (-I) generally outweighs the resonance effect (+R), resulting in a net electron-withdrawing character.[9][13]

The synergistic combination of these effects in this compound results in a molecule with unique reactivity, particularly towards nucleophilic aromatic substitution.

Synthesis of this compound: A Plausible Synthetic Approach

Proposed Synthetic Workflow

The proposed synthesis involves the nitration of 2,4-difluorobenzonitrile.

Synthesis_Workflow Start 2,4-Difluorobenzonitrile Nitration Nitration (HNO3, H2SO4) Start->Nitration Workup Aqueous Workup & Extraction Nitration->Workup Product This compound Purification Purification (Recrystallization or Chromatography) Workup->Purification Purification->Product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Materials:

  • 2,4-Difluorobenzonitrile

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane

  • Saturated Sodium Bicarbonate Solution

  • Magnesium Sulfate (anhydrous)

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.

  • Slowly add 2,4-difluorobenzonitrile to the cooled sulfuric acid with continuous stirring.

  • Prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the solution of 2,4-difluorobenzonitrile in sulfuric acid, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Characterization and Electronic Effects

The powerful electron-withdrawing nature of the substituents in this compound will be evident in its spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The aromatic region of the ¹H NMR spectrum is expected to show two doublets of doublets, corresponding to the two aromatic protons. Due to the strong deshielding effect of the electron-withdrawing groups, these signals will appear at a significantly downfield chemical shift.[15] The coupling constants will provide information about the relative positions of the protons.

¹³C NMR: The ¹³C NMR spectrum will display signals for the aromatic carbons in the downfield region (typically 110-160 ppm).[15] The carbons directly attached to the electron-withdrawing groups (C-F, C-NO₂, C-CN) will be significantly deshielded and appear at higher chemical shifts. The carbon of the cyano group will appear in the characteristic region for nitriles (around 115-125 ppm).

¹⁹F NMR: The ¹⁹F NMR spectrum will provide distinct signals for the two non-equivalent fluorine atoms, offering valuable information about their electronic environment.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for each functional group:

  • Nitrile (C≡N) stretch: A sharp, medium-intensity band around 2230-2240 cm⁻¹.

  • Nitro (NO₂) stretches: Two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds, typically in the ranges of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[16][17][18][19]

  • C-F stretches: Strong absorption bands in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

  • Aromatic C-H and C=C stretches: Characteristic bands for the aromatic ring.

X-ray Crystallography

Single-crystal X-ray diffraction would provide the definitive three-dimensional structure of the molecule. This technique would allow for the precise measurement of bond lengths and angles, offering direct evidence of the electronic effects. For instance, a shortening of the C-C bonds within the aromatic ring and a lengthening of the C-N and C-F bonds compared to unsubstituted benzene could be expected due to the strong electron withdrawal. The planarity of the nitro and cyano groups with respect to the benzene ring would also be confirmed.[20][21][22][23]

Reactivity and Applications in Drug Discovery and Materials Science

The pronounced electron-deficient nature of the aromatic ring in this compound makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.[2][4][24] The fluorine atoms, particularly the one at the C4 position activated by the ortho-nitro group and para-cyano group, are excellent leaving groups. This high reactivity allows for the facile introduction of various nucleophiles, making this molecule a valuable building block in the synthesis of complex organic molecules.

Key Transformations and Applications

Reactivity_Applications Start This compound SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr R-NH2, R-OH, R-SH Reduction Nitro Group Reduction Start->Reduction H2/Pd, Fe/HCl Pharma Pharmaceutical Intermediates (e.g., Kinase Inhibitors) SNAr->Pharma Agro Agrochemicals SNAr->Agro Reduction->Pharma Materials Advanced Materials

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The Versatile Scaffold: Unlocking the Therapeutic Potential of 2,4-Difluoro-3-nitrobenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract: The 2,4-difluoro-3-nitrobenzonitrile core is a highly versatile and reactive chemical intermediate, serving as a foundational scaffold in modern medicinal chemistry.[1] The strategic placement of two fluorine atoms, a nitro group, and a nitrile group on the benzene ring imparts unique reactivity, making it an indispensable starting point for the synthesis of complex heterocyclic compounds with significant therapeutic potential.[1][2] This guide provides an in-depth exploration of the biological activities stemming from this scaffold, with a primary focus on its applications in oncology, infectious diseases, and inflammatory conditions. We will dissect the mechanistic underpinnings of these activities, present relevant in vitro data, and provide detailed experimental protocols for key validation assays, offering a comprehensive resource for researchers and drug development professionals.

Core Chemistry and Synthetic Utility

The utility of this compound lies in its chemical architecture. The electron-withdrawing nature of the nitro and nitrile groups activates the fluorine atoms, particularly the one positioned ortho to the nitro group, for nucleophilic aromatic substitution (SNAr).[2] This enhanced reactivity allows for the efficient construction of diverse molecular frameworks, which is crucial for developing novel compounds with targeted biological properties.[3] This scaffold is a cornerstone for creating privileged structures in drug discovery, particularly for kinase inhibitors.[2]

General Synthetic Workflow: From Core to Kinase Inhibitor

A primary application of this scaffold is in the synthesis of pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine cores, which are known to be effective kinase inhibitors.[2] The synthesis typically begins with the substitution of the activated fluorine atom with a hydrazine derivative, followed by condensation and cyclization to form the desired heterocyclic system.

G cluster_start Starting Material cluster_reaction1 Step 1: Nucleophilic Substitution cluster_reaction2 Step 2: Condensation & Cyclization cluster_final Final Product A 2,4-Difluoro-3- nitrobenzonitrile C Intermediate: 4-Hydrazinyl-2-fluoro- 3-nitrobenzonitrile A->C + B (S_NAr reaction) B Hydrazine Derivative E Privileged Scaffold: Pyrazolopyridine or Pyrazolopyrimidine Core C->E + D (Intramolecular cyclization) D Cyclizing Agent (e.g., β-ketoester) F Potent Kinase Inhibitor E->F Further Functionalization

Caption: General synthetic workflow for kinase inhibitors.

Anticancer Activity: Targeting Dysregulated Kinase Signaling

The most extensively documented biological activity of this compound derivatives is their potent anticancer effect, primarily achieved through the inhibition of protein kinases.[2][4]

Mechanism of Action: ATP-Competitive Kinase Inhibition

Protein kinases are crucial enzymes that regulate a vast array of cellular processes, including proliferation, survival, and differentiation.[4] Their dysregulation is a hallmark of many cancers.[2] Derivatives synthesized from the this compound scaffold function as ATP-competitive inhibitors. They are designed to mimic the adenine core of ATP, enabling them to fit into the enzyme's ATP-binding pocket.[2] By forming key hydrogen bonds within the kinase hinge region, these inhibitors block the enzyme's ability to transfer phosphate groups, thereby halting downstream signaling pathways that drive tumor growth.[2] The Epidermal Growth Factor Receptor (EGFR) pathway is a prominent example of a signaling cascade frequently targeted by such inhibitors.[4][5]

G cluster_inhibition Ligand Growth Factor (e.g., EGF) Receptor EGFR Ligand->Receptor Dimer Receptor Dimerization & Autophosphorylation Receptor->Dimer Ligand Binding Pathway Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimer->Pathway Activates ATP ATP ATP->Dimer Binds to Kinase Domain Inhibitor Kinase Inhibitor (Derivative) Inhibitor->Dimer Competitively Binds Block X Inhibitor->Block Response Cell Proliferation, Survival, Growth Pathway->Response Block->Dimer

Caption: Simplified EGFR kinase signaling and inhibition.

Quantitative Data: In Vitro Cytotoxicity

The efficacy of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines. Lower IC₅₀ values indicate greater potency.

Compound ClassTarget Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
PyrazolopyrimidineMCF-7 (Breast)0.95 - 1.575-Fluorouracil18.8
PyrazolopyrimidineA549 (Lung)~1.2Doxorubicin~0.5
PyrazolopyrimidineHeLa (Cervical)~1.5Doxorubicin~0.8
1,3,4-ThiadiazoleMCF-7 (Breast)52.35 - 55.0Anastrozole>100

Note: Data is representative of structurally related compounds found in the literature.[6][7]

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxic activity.

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically.

Workflow:

G cluster_setup 1. Cell Seeding cluster_treatment 2. Compound Treatment cluster_assay 3. MTT Reaction cluster_readout 4. Data Acquisition A Seed cancer cells in 96-well plate B Incubate 24h to allow cell attachment A->B C Add serial dilutions of 2,4-DF-3-NB derivative B->C D Incubate for 48-72h C->D E Add MTT solution to each well D->E F Incubate for 2-4h E->F G Viable cells convert MTT to Formazan F->G H Add solubilizing agent (e.g., DMSO) G->H I Read absorbance at ~570nm H->I J Calculate % viability and IC50 value I->J

Caption: Experimental workflow for the MTT assay.

Detailed Steps:

  • Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[6]

  • Compound Addition: Prepare serial dilutions of the test derivatives in culture medium. Replace the old medium with medium containing the test compounds and incubate for 48-72 hours.

  • MTT Incubation: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT medium and add a solubilizing agent like DMSO to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance of each well using a microplate reader. Calculate cell viability relative to untreated controls and determine the IC₅₀ value.

Antimicrobial Activity

The incorporation of fluorine atoms and a nitrile group into organic molecules is a well-established strategy for enhancing antimicrobial potency.[8] Derivatives of this compound are therefore promising candidates for the development of new antibacterial and antifungal agents.

Mechanism of Action

The biological activity of fluorinated compounds is often attributed to the high electronegativity of fluorine, which can alter the molecule's binding affinity to microbial targets.[9] Fluorine substitution can enhance lipophilicity, facilitating passage through microbial cell membranes, and can block sites of metabolic oxidation, increasing the compound's stability. Benzonitrile derivatives have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[10]

Quantitative Data: In Vitro Antimicrobial Susceptibility

The Minimum Inhibitory Concentration (MIC) is the standard measure of antimicrobial effectiveness, representing the lowest concentration of a compound that inhibits visible microbial growth.

Compound ClassMicroorganismMIC (µg/mL)Reference DrugMIC (µg/mL)
Benzonitrile DerivativeS. epidermidis (Gram +)0.25Ciprofloxacin~1.0
Benzonitrile DerivativeE. coli (Gram -)0.25Ciprofloxacin~0.5
Fluorinated BenzimidazoleB. subtilis (Gram +)7.81Standard-
Benzonitrile DerivativeB. fabae (Fungus)6.25Clotrimazole~1.0

Note: Data is representative of structurally related compounds found in the literature.[10][11]

Experimental Protocol: Broth Microdilution MIC Assay

This protocol determines the MIC of a compound against a specific microorganism.

Principle: A standardized inoculum of bacteria is challenged with serial dilutions of the test compound in a liquid growth medium. Growth is assessed after incubation.

Detailed Steps:

  • Preparation: Prepare two-fold serial dilutions of the test derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard). Dilute and add the inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[12]

Anti-inflammatory Activity

Chronic inflammation is an underlying factor in numerous diseases. Derivatives of this compound have shown potential as anti-inflammatory agents by modulating key inflammatory pathways.

Mechanism of Action

The anti-inflammatory effects of these derivatives can be multifaceted. One key mechanism is the inhibition of mitogen-activated protein kinases (MAPKs) like p38α, which are central to the production of pro-inflammatory mediators.[13] By inhibiting p38α, these compounds can suppress the synthesis of cytokines and other inflammatory molecules.[13] Additionally, related compounds have been shown to reduce the production of nitric oxide (NO) and prostaglandin E2 (PGE2), potent inflammatory mediators, and to decrease the migration of leukocytes to sites of inflammation.[13][14]

Quantitative Data: In Vitro Anti-inflammatory Activity

The potency of anti-inflammatory compounds is measured by their ability to inhibit specific enzymes or cellular responses.

Compound ClassTarget/AssayIC₅₀ (µM)Reference DrugIC₅₀ (µM)
Imidazo[2,1-b]thiazolep38α Kinase Inhibition0.68--
Imidazo[2,1-b]thiazoleNitric Oxide Release1.21Diclofenac Sodium~5.0
Imidazo[2,1-b]thiazolePGE2 Production0.87Diclofenac Sodium~2.5

Note: Data is representative of structurally related compounds found in the literature.[11][13]

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide by macrophages stimulated with lipopolysaccharide (LPS).

Principle: The Griess test is used to quantify nitrite (a stable product of NO) in the cell culture supernatant.

Detailed Steps:

  • Cell Culture: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

  • Treatment: Pre-treat the cells with various concentrations of the test derivatives for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production and co-incubate with the test compounds for 24 hours.

  • Griess Reaction: Collect the cell culture supernatant. Mix the supernatant with Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Quantification: After a short incubation, measure the absorbance at ~540 nm. The intensity of the resulting pink/magenta color is proportional to the nitrite concentration.

  • Analysis: Calculate the percentage of NO inhibition compared to LPS-stimulated cells without any compound.

Conclusion

The this compound scaffold is a powerful and versatile starting point for the development of novel therapeutics. Its unique chemical reactivity facilitates the synthesis of diverse heterocyclic derivatives with potent biological activities. The evidence strongly supports the potential of these compounds as anticancer agents via kinase inhibition, as broad-spectrum antimicrobial agents, and as anti-inflammatory drugs targeting key inflammatory mediators. The experimental frameworks provided in this guide offer a validated approach for researchers to screen and characterize new derivatives, paving the way for the discovery of next-generation therapies.

References

  • Application Notes: 4-Fluoro-3-nitrobenzonitrile as a Versatile Precursor for Anti-Cancer Drug Discovery - Benchchem.
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  • 3,5-Difluoro-4-nitrobenzonitrile: A Key Intermedi
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  • CN1962623A - Process for preparing 2,4-difluoro benzonitril - Google P
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  • Studies on antiinflammatory agents. III. Synthesis and pharmacological properties of metabolites of 4'-acetyl-2'-(2,4-difluorophenoxy)methanesulfonanilide (FK3311) - PubMed.
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  • Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransform
  • Anti-inflammatory effect of 3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazole deriv
  • Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - MDPI.
  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC - NIH.
  • Anti-inflammatory effects and improved metabolic derangements in ob/ob mice by a newly synthesized prenylated benzopyran with pan-PPAR activity - PubMed.
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Methodological & Application

Synthesis of 2,4-Difluoro-3-nitrobenzonitrile: A Detailed Guide for Pharmaceutical and Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the two-step synthesis of 2,4-Difluoro-3-nitrobenzonitrile, a valuable building block in the development of novel pharmaceuticals and agrochemicals. The synthesis commences with the nitration of 1,3-difluoro-2-bromobenzene to yield the intermediate, 2,4-difluoro-3-bromo-1-nitrobenzene. This is followed by a cyanation reaction to afford the final product. This document offers in-depth procedural details, mechanistic insights, safety protocols, and data presentation to support researchers in the successful execution of this synthetic route.

Introduction

This compound is a key intermediate in organic synthesis, particularly in the preparation of complex heterocyclic compounds with potential biological activity. The strategic placement of fluorine, nitro, and cyano functionalities on the benzene ring provides multiple reaction sites for further chemical transformations. This guide details a reliable and reproducible two-step synthesis starting from the readily available 1,3-difluoro-2-bromobenzene. The first step involves an electrophilic aromatic substitution to introduce a nitro group, followed by a copper-catalyzed nucleophilic aromatic substitution to install the nitrile functionality.

Reaction Scheme Overview

The overall synthetic pathway is depicted below:

Reaction_Scheme 1,3-difluoro-2-bromobenzene 1,3-Difluoro-2-bromobenzene Intermediate 2,4-Difluoro-3-bromo-1-nitrobenzene 1,3-difluoro-2-bromobenzene->Intermediate HNO₃, H₂SO₄ Final_Product This compound Intermediate->Final_Product CuCN, DMF

Caption: Overall synthesis of this compound.

Part 1: Nitration of 1,3-Difluoro-2-bromobenzene

The initial step of the synthesis is the nitration of 1,3-difluoro-2-bromobenzene. This is a classic example of an electrophilic aromatic substitution reaction.

Mechanistic Insight: Electrophilic Aromatic Nitration

The nitration of an aromatic compound is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, often referred to as "mixed acid".[1] The sulfuric acid acts as a catalyst by protonating the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[2][3]

The reaction proceeds through the following key steps:

  • Formation of the Nitronium Ion: Sulfuric acid protonates nitric acid, leading to the formation of a nitronium ion (NO₂⁺), which is a potent electrophile.[1]

  • Electrophilic Attack: The π-electron system of the benzene ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[4]

  • Deprotonation: A weak base, such as the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitroaromatic product.[1]

Nitration_Mechanism cluster_0 Generation of Nitronium Ion cluster_1 Electrophilic Aromatic Substitution HNO3 HNO₃ Protonated_HNO3 H₂NO₃⁺ HNO3->Protonated_HNO3 + H₂SO₄ H2SO4 H₂SO₄ HSO4 HSO₄⁻ Nitronium NO₂⁺ Protonated_HNO3->Nitronium - H₂O H2O H₂O Aromatic_Ring 1,3-difluoro-2-bromobenzene Sigma_Complex Sigma Complex (Resonance Stabilized) Aromatic_Ring->Sigma_Complex + NO₂⁺ Product 2,4-Difluoro-3-bromo-1-nitrobenzene Sigma_Complex->Product - H⁺

Caption: Mechanism of Electrophilic Aromatic Nitration.

Experimental Protocol: Synthesis of 2,4-Difluoro-3-bromo-1-nitrobenzene

This protocol is adapted from a known procedure for the nitration of 1,3-difluoro-2-bromobenzene.[5][6]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
1,3-Difluoro-2-bromobenzene192.9923.5 g121.8
Concentrated Sulfuric Acid (98%)98.0848 mL-
Concentrated Nitric Acid (70%)63.018 mL-
Methylene Chloride (DCM)84.933 x 100 mL-
Saturated Sodium Bicarbonate Solution-3 x 100 mL-
Magnesium Sulfate (anhydrous)120.37q.s.-
Isopropyl Ether102.17q.s.-
Ice-300 g-

Procedure:

  • To a flask equipped with a magnetic stirrer and a dropping funnel, add 1,3-difluoro-2-bromobenzene (23.5 g, 121.8 mmol).

  • With vigorous stirring, slowly add concentrated sulfuric acid (48 mL) to the flask at ambient temperature.

  • Cool the mixture in an ice bath.

  • Add concentrated nitric acid (70%, 8 mL) dropwise, ensuring the internal temperature of the reaction mixture does not exceed 55°C.

  • After the addition is complete, stir the reaction mixture for an additional 15 minutes.

  • Carefully pour the reaction mixture onto 300 g of ice with stirring.

  • Transfer the aqueous mixture to a separatory funnel and extract with methylene chloride (3 x 100 mL).

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution (3 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Remove the solvent under reduced pressure to obtain a yellow solid.

  • Recrystallize the crude product from isopropyl ether to afford 2,4-difluoro-3-bromo-1-nitrobenzene as a white solid.

Expected Yield: ~97%

Part 2: Cyanation of 2,4-Difluoro-3-bromo-1-nitrobenzene

The second step involves the conversion of the bromo-intermediate to the desired nitrile product. The Rosenmund-von Braun reaction is a well-established method for the cyanation of aryl halides using copper(I) cyanide.[7]

Mechanistic Insight: Rosenmund-von Braun Reaction

The Rosenmund-von Braun reaction typically involves the reaction of an aryl halide with a stoichiometric amount of copper(I) cyanide in a polar aprotic solvent, such as DMF or NMP, at high temperatures.[1] The electron-withdrawing nitro group on the aromatic ring of the substrate facilitates this nucleophilic aromatic substitution.

The proposed mechanism involves the oxidative addition of the aryl halide to a copper(I) species, forming a Cu(III) intermediate. This is followed by reductive elimination to yield the aryl nitrile and regenerate a copper(I) species.[1]

Cyanation_Mechanism Aryl_Bromide Ar-Br Cu_III_Intermediate [Ar-Cu(III)(Br)(CN)] Aryl_Bromide->Cu_III_Intermediate + CuCN CuCN CuCN Aryl_Nitrile Ar-CN Cu_III_Intermediate->Aryl_Nitrile Reductive Elimination CuBr CuBr

Caption: Proposed Mechanism of the Rosenmund-von Braun Reaction.

Recent advancements in this reaction have shown that the use of additives, such as L-proline, can promote the reaction at lower temperatures.[8]

Experimental Protocol: Synthesis of this compound

This protocol is a general procedure for the Rosenmund-von Braun reaction, adapted for the specific substrate.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
2,4-Difluoro-3-bromo-1-nitrobenzene237.9810.0 g42.0
Copper(I) Cyanide (CuCN)89.564.52 g50.4
N,N-Dimethylformamide (DMF)73.0950 mL-
Ethyl Acetate88.11q.s.-
Brine-q.s.-
Sodium Sulfate (anhydrous)142.04q.s.-

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,4-difluoro-3-bromo-1-nitrobenzene (10.0 g, 42.0 mmol) and copper(I) cyanide (4.52 g, 50.4 mmol).

  • Add N,N-dimethylformamide (50 mL) to the flask.

  • Heat the reaction mixture to reflux (approximately 153°C) and maintain for 12-24 hours. The progress of the reaction can be monitored by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a solution of ferric chloride in dilute hydrochloric acid to decompose the copper complexes.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound.

Safety and Handling

All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

  • 1,3-Difluoro-2-bromobenzene: Combustible liquid. Causes skin and serious eye irritation. May cause respiratory irritation.[9]

  • Nitric Acid (Concentrated): Oxidizer. Causes severe skin burns and eye damage. Toxic if inhaled.[10][11][12][13][14]

  • Sulfuric Acid (Concentrated): Causes severe skin burns and eye damage. May be corrosive to metals.[7][15][16][17][18]

  • Copper(I) Cyanide: Fatal if swallowed, in contact with skin, or if inhaled. Very toxic to aquatic life. Contact with acids liberates very toxic gas.[5][8]

  • N,N-Dimethylformamide (DMF): Flammable liquid and vapor. Causes skin and serious eye irritation.

  • 2,4-Difluoro-3-bromo-1-nitrobenzene: Harmful if swallowed. Causes skin and serious eye irritation. Harmful if inhaled.

  • This compound: The safety data for the final product is not explicitly detailed in the search results, but it should be handled with care as a potentially toxic compound, given its structural motifs. General precautions for handling aromatic nitro and nitrile compounds should be followed.

Emergency Procedures:

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[10][15][17]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.[10][15][17]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.[10][15][17]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[10][15][17]

Data Summary

CompoundStarting MaterialIntermediateFinal Product
Chemical Name 1,3-Difluoro-2-bromobenzene2,4-Difluoro-3-bromo-1-nitrobenzeneThis compound
Molecular Formula C₆H₃BrF₂C₆H₂BrF₂NO₂C₇H₂F₂N₂O₂
Molar Mass ( g/mol ) 192.99237.98184.09
Appearance LiquidWhite Solid-
Melting Point (°C) -50-51.5[5]-

References

  • Nitration of aromatic compounds - YouTube. (2019).
  • Aromatic Nitration - BYJU'S.
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  • Material Safety Data Sheet 2,4-Difluoronitrobenzene, 99% MSDS# 36489 Section 1 - West Liberty University.
  • Nitric acid - SAFETY DATA SHEET. (2024).
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018).
  • Sulfuric acid - SAFETY DATA SHEET. (2024).
  • Synthesis of 2,4-Difluoro-3-bromo-1-nitrobenzene - PrepChem.com.
  • Sulphuric Acid Safety Data Sheet. (2018).
  • Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC - NIH. (2017).
  • Rosenmund–von Braun reaction - Wikipedia.
  • Copper-I-Cyanide - Safety Data Sheet.
  • Material Safety Data Sheet: Sulfuric Acid. (2015).
  • SAFETY DATA SHEET (SDS) Nitric Acid, 65-70% w/w - SEASTAR CHEMICALS. (2022).
  • SAFETY DATA SHEET (SDS) Sulphuric Acid, 93-99% w/w - SEASTAR CHEMICALS. (2022).
  • Safety Data Sheet: Nitric acid - Carl ROTH.
  • Safety Data Sheet: Nitric acid 65% - Chemos GmbH&Co.KG.
  • Safety Data Sheet: Nitric acid - Carl ROTH.
  • SAFETY DATA SHEET - Fisher Scientific. (2010).
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  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2009).

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Nucleophilic aromatic substitution reactions of 2,4-Difluoro-3-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Nucleophilic Aromatic Substitution (SNAr) Reactions of 2,4-Difluoro-3-nitrobenzonitrile

Introduction: The Strategic Importance of this compound

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic selection of foundational building blocks is paramount. This compound is one such pivotal intermediate. Its benzene ring is strategically functionalized with two fluorine atoms, which can act as leaving groups, and is powerfully activated by the strong electron-withdrawing effects of both a nitro (-NO₂) group and a cyano (-CN) group. This unique electronic arrangement makes the aromatic ring highly susceptible to nucleophilic attack, opening a vast array of possibilities for constructing complex molecular architectures.

This guide provides an in-depth exploration of the nucleophilic aromatic substitution (SNAr) reactions of this compound. We will dissect the underlying mechanistic principles that govern its reactivity and regioselectivity, present detailed and field-proven experimental protocols for its reaction with various nucleophiles, and discuss its application in the synthesis of advanced chemical entities.

Part I: Mechanistic Principles and Regioselectivity

The Addition-Elimination (SNAr) Mechanism

Unlike the more familiar SN1 and SN2 reactions that occur at sp³-hybridized carbon centers, nucleophilic aromatic substitution is a distinct process.[1][2] The reaction with activated aromatic systems like this compound proceeds via a two-step addition-elimination mechanism.[3]

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction begins with the attack of a nucleophile on one of the electron-deficient carbons bearing a fluorine atom. This is the rate-determining step. The attack disrupts the ring's aromaticity and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][4]

  • Elimination and Restoration of Aromaticity: In the second, faster step, the leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored, yielding the final substituted product.

The stability of the Meisenheimer complex is critical for the reaction to proceed. The potent electron-withdrawing nitro and cyano groups are essential as they delocalize the negative charge of the intermediate through resonance, thereby lowering the activation energy of the first step.[5][6]

Caption: The two-step Addition-Elimination pathway of the SNAr reaction.

Regioselectivity: The C-2 vs. C-4 Position

A key experimental question when using this compound is which fluorine atom will be displaced. The outcome, or regioselectivity, is dictated by a combination of electronic and steric factors.

  • Electronic Activation: The C-2 position is ortho to both the nitro and cyano groups. The C-4 position is ortho to the nitro group and para to the cyano group. Both positions are strongly activated. The resonance stabilization of the Meisenheimer complex is most effective when the activating groups are positioned ortho or para to the site of attack, as this allows for direct delocalization of the negative charge onto the electron-withdrawing group.[1][6] The C-4 position benefits from powerful stabilization from both groups.

  • Steric Hindrance: The nitro group at the C-3 position provides significant steric bulk around the C-2 position, which may hinder the approach of a nucleophile. Consequently, nucleophilic attack is often favored at the less sterically encumbered C-4 position.

For most common nucleophiles, substitution preferentially occurs at the C-4 position due to the combination of strong electronic activation and lower steric hindrance.

Caption: Competing pathways for nucleophilic attack on this compound.

Part II: Experimental Protocols and Applications

General Considerations for Protocol Success
  • Safety: this compound is a potentially hazardous chemical. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) before use.

  • Solvents: Anhydrous polar aprotic solvents like Acetonitrile (ACN), Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO) are typically preferred as they effectively solvate the reactants but do not interfere with the nucleophile.

  • Bases: A non-nucleophilic base is often required to deprotonate the nucleophile (e.g., an amine or alcohol) or to act as a scavenger for the HF generated in situ. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or an organic base like N,N-Diisopropylethylamine (DIPEA).

  • Reaction Monitoring: Progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine when the starting material has been fully consumed.

Protocol 1: Reaction with Amine Nucleophiles (e.g., Morpholine)

This protocol describes the synthesis of 4-(4-morpholinyl)-2-fluoro-3-nitrobenzonitrile, a common scaffold in medicinal chemistry.

G A 1. Reagent Setup - Add Substrate, Morpholine, K₂CO₃ to flask. - Add anhydrous ACN. B 2. Reaction - Heat to 80 °C with stirring. - Monitor by TLC/LC-MS (2-4 h). A->B C 3. Work-up - Cool to RT. - Filter off solids. - Concentrate filtrate. B->C D 4. Purification - Dissolve residue in DCM. - Wash with water. - Dry, concentrate, and purify by column chromatography. C->D E 5. Characterization - Obtain ¹H NMR, ¹³C NMR, and HRMS data. D->E

Caption: Standard experimental workflow for SNAr reaction with an amine nucleophile.

Step-by-Step Methodology:

  • Reagent Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.), morpholine (1.1 eq.), and finely ground potassium carbonate (2.0 eq.).

  • Solvent Addition: Add anhydrous acetonitrile (ACN) to the flask to achieve a concentration of approximately 0.5 M with respect to the starting material.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress every hour using TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Work-up: Once complete, cool the mixture to room temperature. Filter the solid potassium carbonate and potassium fluoride byproduct, washing the filter cake with a small amount of ACN. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in dichloromethane (DCM) and transfer it to a separatory funnel. Wash the organic layer with water (2x) and then with brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting solid or oil via flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.

EntryNucleophileBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholineK₂CO₃ACN803>90
2PiperidineK₂CO₃ACN802>95
3AnilineDIPEADMSO1006~85
Protocol 2: Reaction with Alkoxide Nucleophiles (e.g., Sodium Methoxide)

This protocol details the synthesis of 4-methoxy-2-fluoro-3-nitrobenzonitrile. Extreme care must be taken to exclude water, which could lead to undesired hydrolysis products.

Step-by-Step Methodology:

  • Reagent Setup: To a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous methanol (MeOH). Carefully add sodium metal (1.1 eq.) in small portions to generate sodium methoxide in situ. Allow the mixture to stir until all the sodium has dissolved.

  • Substrate Addition: Cool the sodium methoxide solution to 0 °C in an ice bath. Add a solution of this compound (1.0 eq.) in a minimal amount of anhydrous tetrahydrofuran (THF) dropwise over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically very fast.

  • Work-up: Upon completion, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Protocol 3: Reaction with Thiolate Nucleophiles (e.g., Sodium Thiophenoxide)

Sulfur nucleophiles are generally very potent and react readily.[7][8] This protocol describes the synthesis of 4-(phenylthio)-2-fluoro-3-nitrobenzonitrile.

Step-by-Step Methodology:

  • Reagent Setup: To a round-bottom flask under a nitrogen atmosphere, add thiophenol (1.1 eq.) and anhydrous DMF. Cool the solution to 0 °C.

  • Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the thiolate.

  • Substrate Addition: Add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional hour.

  • Monitoring: Check for completion using TLC or LC-MS.

  • Work-up: Quench the reaction by pouring it into a beaker of ice water.

  • Purification: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with water (2x) and brine (1x), dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.

Part III: Sequential Reactions and Advanced Applications

A significant advantage of this compound is the potential for sequential substitution. After the first, more reactive fluorine at the C-4 position is displaced, the resulting product is still activated (albeit less so) for a second SNAr reaction at the C-2 position. This allows for the controlled, stepwise introduction of two different nucleophiles, creating highly complex and functionalized molecules from a single starting material.[9]

Caption: Logical workflow for sequential SNAr reactions to build molecular complexity.

This strategy is frequently employed in drug discovery. For instance, intermediates derived from fluoronitrobenzonitriles are crucial in the synthesis of kinase inhibitors for targeted cancer therapy.[10][11][12] The nitrogen-containing heterocycles often required for kinase binding can be constructed using the SNAr methodologies described herein.

By mastering the principles and protocols outlined in this guide, researchers can effectively leverage the versatile reactivity of this compound to accelerate the discovery and development of novel chemical entities.

References

  • Title: Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene | Organic Process Research & Development - ACS Publications Source: ACS Publications URL: [Link]

  • Title: Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene - American Chemical Society Source: American Chemical Society URL: [Link]

  • Title: Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene | Organic Process Research & Development Source: ACS Publications URL: [Link]

  • Title: 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

  • Title: Nucleophilic aromatic substitution - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines | Request PDF - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Nucleophilic aromatic substitution - BYJU'S Source: BYJU'S URL: [Link]

  • Title: Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC - NIH Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: 3,5-Difluoro-4-nitrobenzonitrile: A Key Intermediate for Advanced Chemical Synthesis Source: Angene URL: [Link]

  • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry Source: Master Organic Chemistry URL: [Link]

  • Title: Aromatic Substitution | Flow Reactions | Vapourtec Flow Chemistry Source: Vapourtec URL: [Link]

  • Title: Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH Source: SAGE Journals URL: [Link]

  • Title: aromatic nucleophilic substitution: Topics by Science.gov Source: Science.gov URL: [Link]

  • Title: Nucleophilic Aromatic Substitution - YouTube Source: YouTube URL: [Link]

  • Title: Variation of nitriles and alcohols. a | Download Table - ResearchGate Source: ResearchGate URL: [Link]

  • Title: On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation† - Journal of Chemical Research, Synopses (RSC Publishing) Source: RSC Publishing URL: [Link]

  • Title: The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group - ResearchGate Source: ResearchGate URL: [Link]

  • Title: The Role of 3,5-Difluoro-4-nitrobenzonitrile in Research Chemistry Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: CN103304422B - Synthesis method for 2,4-dichloro-3-nitro-5-fluorobenzoic acid - Google Patents Source: Google Patents URL
  • Title: Reactions of thiol with nitrite. Figure 3 and Table S1 represent the... - ResearchGate Source: ResearchGate URL: [Link]

  • Title: The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: Anomalous reaction of 4-chloro-7-nitrobenzofuran with thiol compounds - PMC - NIH Source: NIH National Center for Biotechnology Information URL: [Link]

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  • Title: Reactions of thiols - YouTube Source: YouTube URL: [Link]

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The Strategic Utility of 2,4-Difluoro-3-nitrobenzonitrile in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of 2,4-difluoro-3-nitrobenzonitrile as a versatile and highly reactive building block for the synthesis of diverse heterocyclic scaffolds. We will explore the fundamental principles governing its reactivity, present detailed protocols for the synthesis of key heterocyclic systems, and discuss the causality behind experimental choices to ensure reproducible and high-yielding outcomes.

Introduction: Why this compound?

In the landscape of medicinal chemistry and materials science, the demand for novel heterocyclic compounds remains insatiable. These cyclic structures form the core of a vast number of pharmaceuticals, agrochemicals, and functional materials.[1] this compound has emerged as a particularly valuable starting material due to its unique electronic and steric properties. The benzene ring is highly activated towards nucleophilic aromatic substitution (SNAr) by the synergistic electron-withdrawing effects of the nitro (-NO₂) and cyano (-CN) groups.[2]

The two fluorine atoms serve as excellent leaving groups, but their differential reactivity, governed by the position relative to the activating groups, allows for selective and sequential substitutions. This controlled reactivity is the cornerstone of its utility, enabling the construction of complex molecular architectures in a programmed manner.

The Chemistry of Activation: Understanding Regioselectivity

The reactivity of the two fluorine atoms in this compound is not equivalent. Nucleophilic attack is regioselectively directed to the C4 position (para to the cyano group and ortho to the nitro group). This preference can be rationalized by examining the stability of the intermediate Meisenheimer complex.

The attack at C4 allows the negative charge to be delocalized onto the oxygen atoms of the nitro group and the nitrogen atom of the cyano group through resonance, leading to a more stable intermediate compared to attack at the C2 position.[3][4] This inherent regioselectivity is a powerful tool for synthetic chemists, allowing for predictable outcomes in substitution reactions.

Meisenheimer Complex cluster_0 Nucleophilic Attack at C4 cluster_1 Nucleophilic Attack at C2 Reactant This compound Intermediate_C4 Meisenheimer Complex (Stabilized) Reactant->Intermediate_C4 + Nu⁻ Nucleophile Nu⁻ Product_C4 4-Substituted Product Intermediate_C4->Product_C4 - F⁻ Reactant2 This compound Intermediate_C2 Meisenheimer Complex (Less Stabilized) Reactant2->Intermediate_C2 + Nu⁻ Nucleophile2 Nu⁻ Product_C2 2-Substituted Product Intermediate_C2->Product_C2 - F⁻

Caption: Regioselectivity of nucleophilic attack on this compound.

Application in Heterocyclic Synthesis: The Benzimidazole Scaffold

Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities, including anti-ulcer, anti-tumor, and anti-viral properties.[1] The synthesis of substituted benzimidazoles can be efficiently achieved using this compound as a key starting material. The general strategy involves a two-step sequence:

  • Nucleophilic Aromatic Substitution (SNAr): Reaction with a primary amine to displace the C4-fluorine.

  • Reductive Cyclization: Reduction of the nitro group to an amine, followed by intramolecular cyclization to form the benzimidazole ring.

Detailed Experimental Protocol: Synthesis of a 2-Substituted-5-fluoro-1H-benzo[d]imidazole

This protocol details the synthesis of a model benzimidazole derivative.

Step 1: Synthesis of 4-(Alkylamino)-2-fluoro-3-nitrobenzonitrile

  • Materials:

    • This compound

    • Primary amine (e.g., benzylamine)

    • Potassium carbonate (K₂CO₃)

    • Dimethylformamide (DMF)

    • Ethyl acetate

    • Brine

  • Procedure:

    • To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and the primary amine (1.1 eq).

    • Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 4-(alkylamino)-2-fluoro-3-nitrobenzonitrile.

Rationale: The use of a polar aprotic solvent like DMF facilitates the SNAr reaction.[5] Potassium carbonate acts as a base to neutralize the HF formed during the reaction.

Step 2: Synthesis of 2-Substituted-5-fluoro-1H-benzo[d]imidazole

  • Materials:

    • 4-(Alkylamino)-2-fluoro-3-nitrobenzonitrile

    • Iron powder (Fe)

    • Ammonium chloride (NH₄Cl)

    • Ethanol

    • Water

  • Procedure:

    • To a suspension of 4-(alkylamino)-2-fluoro-3-nitrobenzonitrile (1.0 eq) in a mixture of ethanol and water (4:1), add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

    • Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

    • After completion, filter the hot reaction mixture through a pad of celite and wash the celite with hot ethanol.

    • Concentrate the filtrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent to yield the pure 2-substituted-5-fluoro-1H-benzo[d]imidazole.

Rationale: The reduction of the nitro group is achieved using iron in the presence of a mild acid source, ammonium chloride.[6] The resulting diamine undergoes spontaneous intramolecular cyclization, with the elimination of HF, to form the thermodynamically stable benzimidazole ring system.

Benzimidazole Synthesis Workflow Start This compound Step1 S N Ar with Primary Amine (K₂CO₃, DMF) Start->Step1 Intermediate 4-(Alkylamino)-2-fluoro-3-nitrobenzonitrile Step1->Intermediate Step2 Reductive Cyclization (Fe, NH₄Cl, EtOH/H₂O) Intermediate->Step2 Product 2-Substituted-5-fluoro-1H-benzo[d]imidazole Step2->Product

Sources

Application Notes and Protocols: The Strategic Use of 2,4-Difluoro-3-nitrobenzonitrile in the Synthesis of Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the strategic application of 2,4-difluoro-3-nitrobenzonitrile as a pivotal precursor in the synthesis of kinase inhibitors. Protein kinases are a critical class of enzymes whose dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[1] The unique molecular architecture of this compound, featuring two fluorine atoms activated by an adjacent nitro group, makes it an exceptionally reactive and versatile building block for constructing complex heterocyclic systems.[2] This document provides an in-depth analysis of the underlying reaction mechanisms, specifically Nucleophilic Aromatic Substitution (SNAr), and offers detailed, field-proven protocols for the synthesis of key intermediates. By explaining the causality behind experimental choices and providing robust, self-validating methodologies, this guide serves as a comprehensive resource for professionals engaged in medicinal chemistry and drug discovery.

Introduction: A Cornerstone Reagent for Targeted Therapies

The development of small molecule kinase inhibitors has revolutionized the landscape of oncology.[3] Many of these drugs function as ATP-competitive inhibitors, binding to the ATP pocket of the kinase to block its phosphotransferase activity and halt downstream signaling pathways that promote tumor growth.[1] The efficacy of these inhibitors often relies on a core heterocyclic scaffold that mimics the adenine base of ATP, forming critical hydrogen bonds within the kinase hinge region.[1]

This compound has emerged as a superior starting material for creating these "privileged scaffolds."[1] Its benzene ring is powerfully activated by three electron-withdrawing groups: a nitrile (CN) group and a nitro (NO₂) group, which in turn activate two fluorine atoms for displacement. This electronic arrangement facilitates highly efficient and regioselective chemical transformations, allowing for the rapid assembly of diverse molecular libraries essential for structure-activity relationship (SAR) studies.

The Chemistry of Activation: Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The primary utility of this compound stems from its high susceptibility to Nucleophilic Aromatic Substitution (SNAr). Unlike electrophilic substitutions common to electron-rich aromatic rings, SNAr proceeds readily on electron-poor rings bearing a good leaving group.[4]

The reaction mechanism involves two key steps:

  • Nucleophilic Attack: A nucleophile (e.g., an amine, thiol, or alcohol) attacks the carbon atom bearing a fluorine atom. This step is typically the rate-determining step as it temporarily breaks the aromaticity of the ring.[5] The attack forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.

  • Leaving Group Departure: The aromaticity is restored by the expulsion of the fluoride ion, which is a competent leaving group in this context.[5]

The presence of the strongly electron-withdrawing nitro group ortho and the cyano group para to the fluorine at the C-4 position provides powerful resonance stabilization for the Meisenheimer complex, dramatically lowering the activation energy and accelerating the reaction.[4][6] This makes the fluorine at C-4 the primary site for substitution by most nucleophiles.

Caption: The two-step Addition-Elimination mechanism of SNAr.

Core Synthetic Workflow: From Building Block to Key Intermediate

The following protocols describe a robust, two-step sequence to convert this compound into a versatile 4-amino-2-cyanoaniline derivative. This intermediate is primed for subsequent cyclization reactions to form a variety of heterocyclic kinase inhibitor cores.

experimental_workflow start This compound step1 Protocol 1: SNAr Reaction (e.g., with R-NH₂) Base (K₂CO₃), Solvent (DMSO) Heat (80-100 °C) start->step1 intermediate1 Intermediate: 4-(Alkylamino)-2-fluoro-3-nitrobenzonitrile step1->intermediate1 step2 Protocol 2: Nitro Reduction (e.g., H₂, Pd/C) Solvent (MeOH or EtOH) intermediate1->step2 final_product Final Intermediate: 3-Amino-4-(alkylamino)-2-fluorobenzonitrile step2->final_product

Caption: General synthetic workflow for a key kinase inhibitor intermediate.

Protocol 1: Regioselective Monosubstitution via SNAr

This protocol details the displacement of the C-4 fluorine with a primary or secondary amine. The choice of a mild base like potassium carbonate is crucial; it is strong enough to deprotonate the amine nucleophile (if it's an ammonium salt) or facilitate the reaction with a free amine without causing unwanted side reactions. A polar aprotic solvent like DMSO or DMF is used to solubilize the reactants and facilitate the ionic mechanism.

Materials and Reagents

Reagent CAS Number M.W. ( g/mol ) Quantity
This compound 179943-43-2 184.10 1.0 eq
Amine Nucleophile (R-NH₂) Varies Varies 1.1 eq
Potassium Carbonate (K₂CO₃) 584-08-7 138.21 2.0 eq

| Dimethyl Sulfoxide (DMSO) | 67-68-5 | 78.13 | To 0.5 M |

Step-by-Step Methodology

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and potassium carbonate (2.0 eq).

  • Reagent Addition: Add anhydrous DMSO to the flask to achieve a concentration of approximately 0.5 M with respect to the starting material. Add the amine nucleophile (1.1 eq).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The elevated temperature is necessary to overcome the activation energy of the rate-determining step.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water, which will precipitate the organic product while dissolving the inorganic salts.

  • Purification: Collect the crude solid product by vacuum filtration. Wash the filter cake thoroughly with water and then a minimal amount of cold diethyl ether or ethanol to remove residual impurities. The product can be further purified by recrystallization or column chromatography on silica gel if necessary.

Protocol 2: Reduction of the Nitro Group

The reduction of the nitro group to an aniline is a critical transformation that installs a second nucleophilic site, enabling subsequent cyclization. Catalytic hydrogenation is a clean and efficient method for this purpose.

Materials and Reagents

Reagent CAS Number M.W. ( g/mol ) Quantity
Substituted Nitrile Intermediate N/A Varies 1.0 eq
Palladium on Carbon (10% Pd/C) 7440-05-3 106.42 (Pd) 5-10 mol%
Methanol (MeOH) or Ethanol (EtOH) 67-56-1 / 64-17-5 32.04 / 46.07 To 0.2 M

| Hydrogen Gas (H₂) | 1333-74-0 | 2.02 | Balloon or cylinder |

Step-by-Step Methodology

  • Setup: In a hydrogenation flask or a thick-walled round-bottom flask, dissolve the nitro-containing intermediate (1.0 eq) in methanol or ethanol.

  • Catalyst Addition: Carefully add 10% Palladium on carbon catalyst (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C can be pyrophoric and should be handled with care.

  • Hydrogenation: Evacuate the reaction vessel and backfill with hydrogen gas. Repeat this process three times to ensure the atmosphere is fully replaced by hydrogen.

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient for small-scale reactions) at room temperature (25 °C).

  • Monitoring: Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the formation of a more polar product are indicative of reaction completion, typically within 2-5 hours.

  • Workup: Upon completion, carefully purge the reaction vessel with an inert gas to remove all hydrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Isolation: Wash the Celite pad with additional solvent (methanol or ethanol). Concentrate the combined filtrate under reduced pressure to yield the desired 3-amino-4-(alkylamino)-2-fluorobenzonitrile, which is often pure enough for the next synthetic step.

Application in Kinase Inhibitor Biology

The diamine intermediates synthesized using these protocols are foundational for building inhibitors against a range of clinically relevant kinases. For example, they can be cyclized to form pyrazolopyrimidine or pyrazolopyridine cores, which are integral to inhibitors of Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1), key drivers in non-small cell lung cancer.[2] By blocking the ATP binding site, these inhibitors shut down the aberrant signaling that leads to uncontrolled cell proliferation and survival.

kinase_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., ALK, EGFR) Downstream Downstream Signaling (e.g., RAS-MAPK) RTK->Downstream Phosphorylation ATP ATP ATP->RTK Inhibitor Kinase Inhibitor (Synthesized Scaffold) Inhibitor->RTK Blocks ATP Binding Proliferation Gene Transcription (Cell Proliferation, Survival) Downstream->Proliferation

Caption: Inhibition of a generic kinase signaling pathway.

Conclusion

This compound is a powerful and versatile chemical tool for the synthesis of kinase inhibitors. Its highly activated aromatic system allows for predictable and efficient Nucleophilic Aromatic Substitution reactions, providing a streamlined entry into complex heterocyclic cores. The protocols outlined in this guide offer robust and reproducible methods for constructing key synthetic intermediates, enabling researchers and drug development professionals to accelerate the discovery of novel targeted therapies for cancer and other diseases.

References

  • Benchchem. A Comprehensive Technical Guide to 4-Fluoro-3-nitrobenzonitrile (CAS: 1009-35-4).

  • ResearchGate. Scheme 2: Synthesis of precursors required for [11C]vemurafenib.

  • Benchchem. Application Notes: 4-Fluoro-3-nitrobenzonitrile as a Versatile Precursor for Anti-Cancer Drug Discovery.

  • NINGBO INNO PHARMCHEM CO.,LTD. 3,5-Difluoro-4-nitrobenzonitrile: A Key Intermediate for Advanced Chemical Synthesis.

  • National Institutes of Health (NIH). Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts.

  • Google Patents. WO2015075749A1 - Novel processes for the preparation of vemurafenib.

  • Journal of Chemical Research, Synopses (RSC Publishing). On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation†.

  • Benchchem. Application Notes and Protocols: The Strategic Use of 4-Fluoro-3-nitrobenzonitrile in the Synthesis of Pharmaceutical Intermediates.

  • Preprints.org. Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs.

  • PubMed. Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors.

  • Google Patents. CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile.

  • ResearchGate. (PDF) Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs.

  • National Institutes of Health (NIH). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens.

  • Benchchem. Application Notes and Protocols for the Reduction of 4-Fluoro-3-nitrobenzonitrile.

  • ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis.

  • Benchchem. Improving the selectivity of nucleophilic substitution on 2,3-Difluoro-6-nitrobenzonitrile.

  • ResearchGate. Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors | Request PDF.

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 3,5-Difluoro-4-nitrobenzonitrile in Research Chemistry.

  • MDPI. Organocatalytic Synthesis of α-Aminonitriles: A Review.

  • NINGBO INNO PHARMCHEM CO.,LTD. Sourcing High-Quality 2,4-Difluoro-5-Nitrobenzonitrile from China.

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism.

  • YouTube. Nucleophilic Aromatic Substitution.

  • chemconnections.org. Nucleophilic Aromatic Substitution Aryl Halides & Benzyne.

  • National Institutes of Health (NIH). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.

  • ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines.

  • Benchchem. Application Notes and Protocols: The Role of 2,3-Difluoro-6-nitrobenzonitrile in Kinase Inhibitor Synthesis.

  • National Institutes of Health (NIH). Exploring the role of chemical reactions in the selectivity of tyrosine kinase inhibitors.

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Application Note & Protocol: Strategic Synthesis of Substituted Aminonitrobenzonitriles via Nucleophilic Aromatic Substitution of 2,4-Difluoro-3-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive experimental protocol for the reaction of 2,4-Difluoro-3-nitrobenzonitrile with various primary and secondary amines. This nucleophilic aromatic substitution (SNAr) reaction is a cornerstone in medicinal chemistry and materials science for the synthesis of complex molecular scaffolds. We will delve into the mechanistic underpinnings, provide a detailed, field-proven protocol, and discuss the critical parameters that ensure high yield and purity of the desired substituted benzonitrile derivatives. This document is intended for researchers, scientists, and professionals in drug development who require a robust and reproducible method for this key chemical transformation.

Introduction: The Versatility of this compound in SNAr Chemistry

This compound is a highly valuable building block in organic synthesis. Its aromatic ring is "doubly activated" towards nucleophilic attack by the potent electron-withdrawing effects of the nitro (-NO₂) group and the cyano (-CN) group.[1][2] This electronic activation renders the carbon atoms attached to the fluorine atoms highly electrophilic. Consequently, the fluorine atoms, typically poor leaving groups in other contexts, become excellent leaving groups in this SNAr reaction.[3]

The reaction proceeds via a stepwise addition-elimination mechanism, where the amine nucleophile attacks the aromatic ring to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1] The subsequent expulsion of a fluoride ion restores the aromaticity of the ring, yielding the substituted product. The presence of two fluorine atoms at the C2 and C4 positions allows for selective and sequential substitutions, making it a versatile scaffold for building molecular diversity.[4] This reactivity profile is extensively exploited in the pharmaceutical and agrochemical industries to construct key intermediates for a wide range of biologically active compounds.[1][5]

Health and Safety Precautions

All manipulations must be performed inside a certified chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory.[6]

  • This compound: This compound is classified as an irritant and is harmful if swallowed, inhaled, or in contact with skin.[6] Avoid creating dust.

  • Amines: Many amines are corrosive, flammable, and toxic. Consult the specific Safety Data Sheet (SDS) for the amine being used.

  • Solvents: Acetonitrile and Dimethylformamide (DMF) are commonly used solvents. They are flammable and have associated toxicities. Ensure proper ventilation and grounding of equipment.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Experimental Protocol: General Procedure for the Reaction with an Amine

This protocol outlines a general method for the monosubstitution of this compound. The reaction is typically regioselective, with the amine preferentially displacing the fluorine atom at the 4-position, which is para to the strongly activating nitro group.

Materials and Reagents
  • This compound (1.0 eq)

  • Amine (primary or secondary) (1.0 - 1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 - 3.0 eq)

  • Anhydrous Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Ethyl Acetate or Dichloromethane for extraction

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

  • TLC plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and condenser

Step-by-Step Reaction Procedure
  • Reaction Setup: To a dry, round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and the chosen anhydrous solvent (e.g., Acetonitrile, to achieve a concentration of ~0.2-0.5 M).

  • Addition of Reagents: Add the base, anhydrous potassium carbonate (2.0-3.0 eq), to the flask. This base will act as a scavenger for the hydrofluoric acid (HF) generated during the reaction.

  • Amine Addition: Add the amine (1.0-1.2 eq) to the stirring suspension. The slight excess of the amine helps to drive the reaction to completion.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 60-80 °C.[3] The optimal temperature may vary depending on the reactivity of the specific amine.

  • Monitoring Progress: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] A typical mobile phase for TLC is a mixture of hexane and ethyl acetate. The reaction is generally complete within 2-6 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If using K₂CO₃, filter off the solid base and wash it with a small amount of the solvent.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the resulting residue in an organic solvent like ethyl acetate and wash with water (2x) and then with brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure substituted 4-amino-2-fluoro-3-nitrobenzonitrile derivative.

Data Presentation: Key Reaction Parameters

The following table summarizes typical quantitative data for the synthesis.

ParameterValue/DescriptionRationale
Substrate This compoundActivated aromatic system for SNAr.
Nucleophile Primary/Secondary Amine1.0 - 1.2 equivalents
Base K₂CO₃ or Et₃N2.0 - 3.0 equivalents; to neutralize HF byproduct.
Solvent Acetonitrile, DMF, EthanolPolar aprotic solvents are generally preferred.
Temperature 60 - 80 °CProvides sufficient energy to overcome the activation barrier without significant side product formation.
Reaction Time 2 - 6 hoursDependent on amine nucleophilicity and reaction temperature.
Typical Yield 75 - 95%High yields are common for this efficient transformation.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification process.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification A Combine Substrate, Solvent, and Base in Flask B Add Amine Nucleophile A->B C Heat Mixture (e.g., 80°C) B->C Start Heating D Monitor by TLC/LC-MS C->D E Cool to RT & Filter D->E Reaction Complete F Solvent Evaporation E->F G Aqueous Extraction F->G H Dry Organic Layer G->H I Column Chromatography or Recrystallization H->I J Characterize Pure Product (NMR, MS) I->J

Caption: Synthetic workflow for amine substitution on this compound.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet: 4-Fluoro-3-nitrobenzonitrile.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards: 2,4-D. Retrieved from [Link]

  • Plater, M. J., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank, 2024(3), M1871. [Link]

  • Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved from [Link]

  • Al-Naggar, A. A., et al. (2011). A Route to Dicyanomethylene Pyridines and Substituted Benzonitriles Utilizing Malononitrile Dimer as a Precursor. Molecules, 16(8), 6569-6578. [Link]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Science.gov. (n.d.). aromatic nucleophilic substitution: Topics. Retrieved from [Link]

  • Plater, M. J., & Harrison, W. T. A. (2022). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. Journal of Chemical Research, 46(1-2), 69-77. [Link]

  • Synquest Labs. (n.d.). Safety Data Sheet: 2,3-Difluoro-4-hydroxybenzonitrile.
  • Organic Syntheses. (n.d.). p-NITROBENZONITRILE. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols: The Strategic Use of 4-Fluoro-3-nitrobenzonitrile in the Synthesis of Pharmaceutical Intermediates.
  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. [Link]

  • Chemistry Steps. (n.d.). The Reaction of Amines with Nitrous Acid. Retrieved from [Link]

  • Al-Naggar, A. A., et al. (2011). A Route to Dicyanomethylene Pyridines and Substituted Benzonitriles Utilizing Malononitrile Dimer as a Precursor. ResearchGate. Retrieved from [Link]

  • Chapman, N. B., et al. (1967). The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. ResearchGate. Retrieved from [Link]

  • Synquest Labs. (n.d.). Safety Data Sheet: 4-Fluoro-3-methoxybenzonitrile.
  • Bergeron, R. J., & Wiegand, J. (2003). Synthesis of benzonitriles from substituted benzaldehyde. U.S.
  • Kumar, P., & Kumar, A. (2018). Synthesis of Amidines and its application to pyrimidouracil synthesis. Sciforum. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitrobenzonitrile.
  • Badawi, H. M., et al. (2023). Base pairs with 4-amino-3-nitrobenzonitrile: comparison with the natural WC pairs. Dimer and tetramer forms, Infrared and Raman spectra, and several proposed antiviral modified nucleosides. Journal of Biomolecular Structure & Dynamics, 41(10), 4444-4466. [Link]

Sources

Reduction of the nitro group in 2,4-Difluoro-3-nitrobenzonitrile derivatives

Author: BenchChem Technical Support Team. Date: January 2026

APPLICATION NOTE & PROTOCOL

Topic: Reduction of the Nitro Group in 2,4-Difluoro-3-nitrobenzonitrile Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 3-Amino-2,4-difluorobenzonitrile

The reduction of the nitro group in this compound derivatives to form 3-amino-2,4-difluorobenzonitrile is a critical transformation in medicinal chemistry and materials science. The resulting aminobenzonitrile is a versatile scaffold. The strategic placement of the amine, nitrile, and fluoro groups allows for a multitude of subsequent chemical modifications, making it a valuable building block for the synthesis of complex heterocyclic compounds, including kinase inhibitors and other pharmacologically active agents. The electron-withdrawing nature of the fluorine and nitrile groups presents unique challenges and opportunities for chemoselectivity during the reduction process. This guide provides a comprehensive overview of the primary methods for this transformation, detailing the underlying chemical principles and offering field-tested protocols to ensure reliable and high-yielding results.

Choosing the Right Reduction Strategy: A Comparative Analysis

The selection of a reduction method is dictated by several factors: the presence of other sensitive functional groups, scalability, cost, and safety considerations. While numerous methods exist for nitro group reduction, three primary strategies have proven most effective for this particular substrate class: Catalytic Hydrogenation, Metal-Mediated Reduction, and Transfer Hydrogenation.

Mechanism Overview: The Path from Nitro to Amine

The reduction of a nitroarene to an aniline is a six-electron process that proceeds through several intermediates. The exact pathway can vary with the chosen reagent and conditions, but generally involves the formation of nitroso and hydroxylamine species.[1][2] Understanding this progression is key to troubleshooting incomplete reactions, where these intermediates might be observed.

Nitro_Reduction_Pathway Start Ar-NO₂ (Nitro) Intermediate1 Ar-NO (Nitroso) Start->Intermediate1 +2e⁻, +2H⁺ Intermediate2 Ar-NHOH (Hydroxylamine) Intermediate1->Intermediate2 +2e⁻, +2H⁺ End Ar-NH₂ (Amine) Intermediate2->End +2e⁻, +2H⁺

Caption: Generalized pathway for nitro group reduction.

Comparative Data of Reduction Methods

MethodKey ReagentsAdvantagesDisadvantagesChemoselectivity Concerns
Catalytic Hydrogenation H₂, Pd/C, PtO₂, or Raney NiHigh efficiency, clean byproducts (water), scalable.Requires specialized high-pressure equipment; pyrophoric catalysts (Raney Ni); potential for dehalogenation.[2][3]Risk of reducing the nitrile group or causing hydrodefluorination, especially with Pd/C.[3]
Metal-Mediated Reduction Fe/AcOH, SnCl₂/HCl, Zn/AcOHHigh functional group tolerance, inexpensive, standard lab equipment.[3][4]Stoichiometric metal waste, sometimes harsh acidic conditions, and challenging workups to remove metal salts.[5][6]Generally excellent; preserves halogens and nitriles effectively.[4][7]
Transfer Hydrogenation HCOOH or HCOONH₄, Pd/C or Raney NiAvoids high-pressure H₂ gas, rapid, mild conditions.[8][9]Can be more expensive than metal/acid methods; catalyst may still require careful handling.Good selectivity, often preserving halogens better than high-pressure hydrogenation.[8]
Dithionite Reduction Na₂S₂O₄Metal-free, mild conditions, good chemoselectivity for other reducible groups like ketones and esters.[10]Generates sulfur byproducts; reaction can be sluggish; dithionite has limited stability.[11]Excellent chemoselectivity, preserving most other functional groups.[10]

Experimental Protocols

Protocol 1: Iron-Mediated Reduction in Acetic Acid

This method is highly reliable and demonstrates excellent chemoselectivity, making it a preferred choice for small to medium-scale synthesis where other reducible groups are present. The use of iron powder in an acidic medium is a classic and robust method for reducing nitroarenes.[3][4]

Rationale: Iron acts as a single-electron donor. The acidic medium (acetic acid) serves as a proton source and helps dissolve the iron salts formed during the reaction. This method is particularly advantageous as it does not typically affect aromatic halides or nitriles.[4]

Fe_Reduction_Workflow cluster_reaction Reaction Setup cluster_monitoring Monitoring cluster_workup Workup & Isolation A 1. Dissolve Substrate in EtOH/AcOH B 2. Add Iron Powder (Portion-wise) A->B C 3. Heat to Reflux (e.g., 80-100°C) B->C D 4. Monitor by TLC (Disappearance of Starting Material) C->D E 5. Cool & Filter (Remove excess Fe/salts) D->E F 6. Concentrate Filtrate E->F G 7. Basify with NaHCO₃/NaOH to pH ~8 F->G H 8. Extract with Ethyl Acetate G->H I 9. Dry, Filter & Concentrate to yield crude amine H->I

Caption: Workflow for iron-mediated nitro reduction.

Materials:

  • This compound derivative (1.0 eq)

  • Iron powder (<325 mesh) (4.0-5.0 eq)

  • Glacial Acetic Acid (AcOH)

  • Ethanol (EtOH)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution or 1N NaOH

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend the this compound derivative (1.0 eq) in a mixture of ethanol and glacial acetic acid (e.g., a 2:1 to 4:1 v/v mixture). A typical concentration is 0.1-0.2 M.

  • To the stirring suspension, add iron powder (4.0-5.0 eq) portion-wise. The addition can be exothermic.

  • Heat the reaction mixture to reflux (typically 80-100°C) and stir vigorously.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC), observing the disappearance of the starting material spot. The reaction is typically complete within 2-4 hours.[7]

  • Once complete, cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the excess iron and iron salts, washing the pad with a small amount of ethanol or ethyl acetate.[12]

  • Concentrate the filtrate under reduced pressure to remove the bulk of the organic solvents.

  • Dilute the residue with water and ethyl acetate. Carefully neutralize the mixture by adding saturated NaHCO₃ solution or 1N NaOH until the pH is approximately 8.[13]

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-amino-2,4-difluorobenzonitrile derivative. The product can be further purified by column chromatography if necessary.

Protocol 2: Catalytic Transfer Hydrogenation with Raney® Nickel

This method offers a milder, non-acidic alternative that avoids the use of high-pressure hydrogen gas, making it more accessible.[8] It is particularly useful when the molecule contains acid-sensitive functional groups.

Rationale: Formic acid or its salt (ammonium formate) serves as a hydrogen donor. In the presence of a catalyst like Raney Nickel, the donor decomposes to provide hydrogen in situ, which then reduces the nitro group.[8] This technique is known for its speed and high selectivity, often leaving other reducible groups like nitriles and halogens untouched.[8]

Materials:

  • This compound derivative (1.0 eq)

  • Raney® Nickel (approx. 10-20% w/w of substrate)

  • Methanol (MeOH) or another suitable solvent

  • 90% Formic Acid (HCOOH) (approx. 10 eq) or Ammonium Formate (HCOONH₄) (5-10 eq)

  • Diatomaceous earth (Celite®)

Procedure:

  • Safety First: Raney® Nickel is pyrophoric and must be handled with extreme care, always kept wet with solvent.

  • In a round-bottom flask, dissolve or suspend the nitro compound (1.0 eq) in methanol.

  • Carefully add the Raney® Nickel slurry (typically 10-20% by weight relative to the nitro compound) to the mixture.

  • With vigorous stirring, slowly add 90% formic acid (approx. 10 eq) at room temperature. An exotherm and gas evolution (CO₂) will be observed. Maintain the temperature with a water bath if necessary.

  • Stir the reaction at room temperature. The reduction is often very rapid, completing within 10-60 minutes.[8]

  • Monitor the reaction by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Do not allow the filter cake to dry. Wash the pad thoroughly with methanol.

  • Evaporate the solvent from the filtrate. If ammonium formate was used, the residue can be dissolved in an organic solvent like ethyl acetate and washed with brine to remove any remaining salts.[8]

  • Concentrate the organic layer to yield the desired amine, which can be purified further as needed.

Protocol 3: Reduction with Tin(II) Chloride Dihydrate

Stannous chloride (SnCl₂) is another classic reagent that offers excellent chemoselectivity for nitro group reduction in the presence of other functionalities like nitriles and esters.[3]

Rationale: SnCl₂ acts as a reducing agent in an acidic environment (typically concentrated HCl), providing the electrons necessary for the transformation. The workup requires careful neutralization to precipitate tin hydroxides, which can sometimes complicate isolation.

Materials:

  • This compound derivative (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0-5.0 eq)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Concentrated Hydrochloric Acid (HCl) (optional, can accelerate the reaction)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution or concentrated NaOH solution

Procedure:

  • Dissolve the nitro compound (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask.

  • Add SnCl₂·2H₂O (3.0-5.0 eq) to the solution.[14]

  • If desired, a catalytic amount of concentrated HCl can be added.

  • Heat the mixture to reflux (50-80°C) and stir until the starting material is consumed as monitored by TLC.[7]

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dilute the residue with a large volume of water.

  • Workup: Slowly and carefully add saturated NaHCO₃ solution or concentrated NaOH with vigorous stirring until the pH is >12. This is necessary to convert the precipitated tin salts into soluble stannates (Sn(OH)₆²⁻).[6] A large amount of base may be required.

  • Extract the aqueous slurry with ethyl acetate (3x). The layers may be slow to separate. Filtration through Celite® after basification can help remove intractable solids.[6]

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the product.

Troubleshooting and Field Insights

  • Incomplete Reaction: If TLC analysis shows the presence of starting material and intermediates (often appearing as different colored spots), extend the reaction time or add more reducing agent. For catalytic methods, ensure the catalyst is active.

  • Dehalogenation: When using Pd/C with H₂, defluorination is a risk. Switching to Raney Ni, PtO₂, or a non-catalytic method like Fe/AcOH or SnCl₂ is recommended to preserve the C-F bonds.[3]

  • Nitrile Reduction: Over-reduction of the nitrile to a benzylamine can occur under harsh hydrogenation conditions (high pressure/temperature). Transfer hydrogenation or metal/acid methods are generally safer for preserving the nitrile.

  • Workup Emulsions: During the workup of Fe or Sn reductions, intractable emulsions or precipitates can form during basification. Adding Celite® before filtration or using a large volume of solvent and brine can help break these emulsions.[6]

  • TLC Monitoring: The starting nitro compound and the product amine have very different polarities. A typical eluent system is 20-40% Ethyl Acetate in Hexanes. The amine product will have a much lower Rf value. Visualization can be done with UV light and specific stains like ninhydrin or p-anisaldehyde for the amine.[7][15]

References

  • Vertex AI Search Result[8]: Selective Reduction of Nitro Compounds Using Formic Acid and Raney Nickel.

  • Vertex AI Search Result[9]: Heterogeneous synergistic catalysts enable efficient catalytic transfer hydrogenation of nitro compounds via in-situ provided hydrogen - Bohrium.

  • Vertex AI Search Result[10]: Application Notes and Protocols: Sodium Dithionite for the Reduction of Nitro Compounds - Benchchem.

  • Vertex AI Search Result[1]: Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst.

  • Vertex AI Search Result[7]: Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines - Benchchem.

  • Vertex AI Search Result[3]: Nitro Reduction - Common Conditions.

  • Vertex AI Search Result[5]: How to carry out the work Up of Iron-H2SO4 assisted reduction? | ResearchGate.

  • Vertex AI Search Result[2]: Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst | Organic Letters - ACS Publications.

  • Vertex AI Search Result[15]: Application Notes and Protocols for TLC Visualization of Nitro Compounds - Benchchem.

  • Vertex AI Search Result[13]: Nitro Reduction - Iron (Fe) - Common Organic Chemistry.

  • Vertex AI Search Result[14]: Tin(II) Chloride Dihydrate - Common Organic Chemistry.

  • Vertex AI Search Result[12]: Application Notes and Protocols for the Reduction of 4-Fluoro-3-nitrobenzonitrile - Benchchem.

  • Vertex AI Search Result[6]: Reduction of aromatic nitro compounds with SnCl2 : r/chemhelp - Reddit.

  • Vertex AI Search Result[4]: Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation - SciSpace.

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2,4-Difluoro-3-nitrobenzonitrile in the synthesis of pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 2,4-Difluoro-3-nitrobenzonitrile in the Synthesis of Pharmaceutical Intermediates

Introduction: The Strategic Importance of a Versatile Building Block

In the intricate world of medicinal chemistry, the efficiency and versatility of starting materials are paramount. This compound stands out as a pivotal building block, particularly in the synthesis of intermediates for targeted therapies like kinase inhibitors.[1][2] Its value lies in the strategic arrangement of its functional groups: a nitrile, a nitro group, and two fluorine atoms on a benzene ring. This configuration creates a highly activated aromatic system ripe for chemical modification.

The electron-withdrawing properties of the nitro (-NO₂) and nitrile (-CN) groups render the aromatic ring electron-deficient. This electronic pull significantly activates the fluorine atoms, especially the one at the C-4 position, making them excellent leaving groups in Nucleophilic Aromatic Substitution (SNAr) reactions.[2][3] This predictable reactivity allows medicinal chemists to introduce a wide variety of nucleophiles, forming new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds with high regioselectivity. This guide provides a detailed exploration of the chemistry of this compound, complete with mechanistic insights and detailed protocols for its application in synthesizing advanced pharmaceutical intermediates.

Core Mechanism: The Power of Nucleophilic Aromatic Substitution (SNAr)

The primary transformation involving this compound is the SNAr reaction. This is not a single-step displacement; rather, it proceeds through a well-defined addition-elimination mechanism.

Causality Behind the Mechanism:

  • Nucleophilic Attack: The reaction initiates when a nucleophile (e.g., an amine or an alcohol) attacks the electron-deficient carbon atom bonded to the fluorine at the 4-position. This position is kinetically favored due to the strong activating effect of the para-nitro group.

  • Formation of the Meisenheimer Complex: This attack breaks the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is crucial for the reaction to proceed. The negative charge is delocalized across the aromatic system and is effectively stabilized by the potent electron-withdrawing nitro and nitrile groups.

  • Elimination and Aromaticity Restoration: In the final step, the fluoride ion is expelled as a leaving group, and the aromaticity of the ring is restored. The high electronegativity of fluorine makes it a superior leaving group in SNAr compared to other halogens, which is a key reason for the high reactivity of this substrate.[3]

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Application in Practice: Synthesis of a Key Precursor for Kinase Inhibitors

A prominent application of this compound is in the synthesis of diaryl ether or diaryl amine scaffolds, which are core structures in many kinase inhibitors, including the multi-kinase inhibitor Regorafenib.[4][5][6] The following protocols detail a two-step sequence: an initial SNAr reaction followed by the reduction of the nitro group to generate a versatile diamine intermediate.

Protocol 1: Nucleophilic Aromatic Substitution with 4-Aminophenol

This protocol describes the selective displacement of the C-4 fluorine by 4-aminophenol. The hydroxyl group of 4-aminophenol acts as the nucleophile in this case.

Experimental Workflow:

Protocol1_Workflow start Start dissolve Dissolve this compound and 4-Aminophenol in DMF start->dissolve add_base Add K₂CO₃ (Potassium Carbonate) to the mixture dissolve->add_base heat Heat reaction mixture to 80-90 °C add_base->heat monitor Monitor reaction progress by TLC/LC-MS (Typically 4-6 hours) heat->monitor workup Cool, pour into ice-water, and filter the precipitated solid monitor->workup wash_purify Wash solid with water and diethyl ether, then dry under vacuum workup->wash_purify product Obtain 4-(4-Aminophenoxy)-2-fluoro-3-nitrobenzonitrile wash_purify->product

Caption: Experimental workflow for the SNAr reaction.

Detailed Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq) and 4-Aminophenol (1.05 eq).

  • Solvent Addition: Add a suitable polar aprotic solvent, such as Dimethylformamide (DMF), to dissolve the reactants (concentration approx. 0.5 M).

  • Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq) to the mixture.

    • Expert Insight: K₂CO₃ is a crucial component. It acts as a base to deprotonate the hydroxyl group of 4-aminophenol, generating the more nucleophilic phenoxide anion, which readily attacks the aromatic ring. Anhydrous conditions are preferred to prevent side reactions.

  • Heating and Monitoring: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture slowly into a beaker of ice-water with stirring. A solid product will precipitate.

  • Purification: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with water to remove residual DMF and inorganic salts, followed by a wash with cold diethyl ether to remove non-polar impurities. Dry the purified product under vacuum.

Data Presentation: SNAr Reaction

Reactant 1Reactant 2BaseSolventTemp (°C)Time (h)Typical Yield (%)
This compound4-AminophenolK₂CO₃DMF80-904-685-95
Protocol 2: Reduction of the Nitro Group

The nitro group of the synthesized intermediate can be efficiently reduced to an amine, providing another functional handle for further elaboration, typically for urea or amide bond formation in the final API structure.[7]

Detailed Step-by-Step Methodology:

  • Reaction Setup: In a suitable hydrogenation vessel, dissolve the intermediate from Protocol 1, 4-(4-Aminophenoxy)-2-fluoro-3-nitrobenzonitrile (1.0 eq), in a solvent such as Methanol or Ethyl Acetate.

  • Catalyst Addition: Carefully add Palladium on carbon (10% Pd/C, 5-10 mol%) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

    • Expert Insight: Palladium on carbon is a highly efficient and widely used catalyst for the hydrogenation of nitro groups. The catalyst loading can be optimized, but 5-10 mol% is typically sufficient for complete conversion.

  • Hydrogenation: Evacuate the reaction vessel and backfill with hydrogen gas (H₂). Repeat this process three times to ensure the atmosphere is fully replaced. Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for lab-scale reactions) at room temperature (25 °C).

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is generally complete within 3-5 hours.

  • Work-up and Isolation: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

    • Safety Note: Palladium on carbon can be pyrophoric, especially after use. Do not allow the filter cake to dry completely in the air. Quench it carefully with water.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the desired diamine product, which can often be used in the next step without further purification.

Data Presentation: Nitro Group Reduction

Starting MaterialCatalystSolventH₂ PressureTemp (°C)Time (h)Typical Yield (%)
4-(4-Aminophenoxy)-2-fluoro-3-nitrobenzonitrile10% Pd/CMethanol1 atm (balloon)253-5>95

Overall Synthetic Pathway

The two-step process transforms a relatively simple starting material into a complex, multi-functional intermediate that is a direct precursor to the urea-based pharmacophore found in many kinase inhibitors.

Caption: Two-step synthesis of a key diamine intermediate.

Conclusion

This compound is a testament to the power of strategic functionalization in organic synthesis. Its activated system allows for clean, high-yielding, and regioselective SNAr reactions, providing a reliable entry point into complex molecular architectures. The subsequent transformations of the nitro and nitrile groups further enhance its utility. The protocols and workflows detailed here demonstrate a robust and field-proven pathway to valuable pharmaceutical intermediates, underscoring the indispensable role of this compound in modern drug discovery and development.

References

  • Du, F., Zhou, Q., Shi, Y., Yu, M., Sun, W., & Chen, G. (2019). A new pathway via intermediate 4-amino-3-fluorophenol for the synthesis of regorafenib. Synthetic Communications, 49(4), 576-586. [Link]

  • Du, F., et al. (2019). A new pathway via intermediate 4-amino-3-fluorophenol for the synthesis of regorafenib. Taylor & Francis Online. [Link]

  • Prachi, R., & Gill, M. S. (2023). A practical and efficient method for synthesis of sorafenib and regorafenib. ResearchGate. [Link]

  • Sourcing Allies. (2026). High Purity 2,6-Difluoro-3-nitrobenzonitrile: Key Intermediate for Organic Synthesis. [Link]

  • Sourcing Allies. (n.d.). 3,5-Difluoro-4-nitrobenzonitrile: A Key Intermediate for Advanced Chemical Synthesis. [Link]

  • Wilshire, J. F. K. (1967). The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. ResearchGate. [Link]

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Application Notes: The Strategic Role of 2,4-Difluoro-3-nitrobenzonitrile in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Agrochemical Innovation

In the continuous effort to develop more effective, selective, and environmentally sound crop protection agents, the strategic selection of chemical building blocks is paramount. 2,4-Difluoro-3-nitrobenzonitrile is a highly functionalized aromatic compound that serves as a pivotal intermediate in the synthesis of novel agrochemicals. Its molecular architecture, featuring two fluorine atoms, a nitro group, and a nitrile moiety, offers multiple reactive centers. This trifecta of functional groups allows for a diverse range of chemical transformations, making it an exceptionally valuable precursor for creating complex active ingredients with desired biological activities, including herbicides, fungicides, and insecticides.[1][2]

The presence of fluorine is particularly significant in agrochemical design. The high electronegativity and small size of fluorine atoms can enhance the metabolic stability, binding affinity, and lipophilicity of the final product.[3][4][5] These factors often lead to increased potency, lower required application rates, and improved overall performance.[3][6] This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols and mechanistic rationale for its application in modern agrochemical development.

Physicochemical Properties

A thorough understanding of the starting material's properties is crucial for reaction design, safety, and scale-up.

PropertyValueSource
CAS Number N/A[7]
Molecular Formula C₇H₂F₂N₂O₂[7][8]
Molecular Weight 184.10 g/mol [7][8]
Appearance Solid[7]
Melting Point 72 - 76 °C[7]
Solubility Insoluble in water; Soluble in common organic solvents.[7]

Core Synthetic Transformations: A Multi-Functional Intermediate

The power of this compound as a synthetic intermediate lies in the distinct reactivity of its three key functional groups. This allows for a stepwise and controlled elaboration of the molecular structure.

G main This compound sub Nucleophilic Aromatic Substitution (SNAr) main->sub  Displace F at C4  (activated by -CN, -NO2) red Nitro Group Reduction main->red  -NO2 → -NH2 nit Nitrile Group Transformation main->nit  -CN → -COOH  or -CH2NH2 sub_prod Introduce diverse side chains (e.g., -OR, -SR, -NR2) sub->sub_prod red_prod Form versatile Aniline intermediate red->red_prod nit_prod Create carboxylic acid or amine handle nit->nit_prod

Caption: Key reactive sites of this compound.

  • Nucleophilic Aromatic Substitution (SNAr) : The potent electron-withdrawing effects of the ortho-nitro group and para-nitrile group strongly activate the fluorine atom at the C4 position for nucleophilic displacement. This is the primary and most predictable site for introducing a wide variety of nucleophiles (alcohols, thiols, amines), enabling the construction of diverse molecular libraries for screening.

  • Nitro Group Reduction : The nitro group can be readily and selectively reduced to a primary amine (aniline). This transformation is fundamental, as the resulting 3-amino-2,4-difluorobenzonitrile is a versatile intermediate. The amino group can be acylated, alkylated, or reacted with isocyanates to form ureas—a common structural motif in many herbicides and insecticides.[10]

  • Nitrile Group Transformation : While often retained in the final structure, the nitrile group can also be hydrolyzed under acidic or basic conditions to form a carboxylic acid or reduced to a benzylamine. This provides an additional handle for structural modification, although it typically requires more forcing conditions than the other transformations.

Exemplary Synthetic Workflow: From Building Block to Precursor

The following workflow illustrates a logical and field-proven pathway for elaborating this compound into a complex substituted aniline, a common precursor for benzoylurea insecticides or other advanced agrochemicals. This demonstrates the practical application of the core transformations.

workflow start This compound sub_step Step 1: SNAr Reaction (e.g., + NaOPh, DMF) start->sub_step intermediate1 Intermediate 1 (4-Phenoxy-2-fluoro- 3-nitrobenzonitrile) sub_step->intermediate1 red_step Step 2: Nitro Reduction (H2, Pd/C, EtOH) intermediate1->red_step final_product Final Precursor (3-Amino-2-fluoro- 4-phenoxybenzonitrile) red_step->final_product next_step → Further Functionalization (e.g., Reaction with 2,6-difluorobenzoyl isocyanate) final_product->next_step

Caption: A two-step workflow to a versatile agrochemical precursor.

Experimental Protocols

The following protocols are detailed methodologies for the key transformations described. These are self-validating systems; successful synthesis of the intermediate in each step is confirmation that the protocol is being executed correctly.

Protocol 1: Nucleophilic Aromatic Substitution of this compound

Objective: To replace the C4-fluorine with an oxygen-based nucleophile (phenoxide) as an exemplary SNAr reaction.

Rationale: The C4-fluorine is the most electrophilic site due to the combined activating effects of the adjacent nitro group and the para-nitrile group. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction, facilitating the dissolution of the salts and promoting the SNAr mechanism.

Materials:

  • This compound (1.0 eq)

  • Phenol (1.1 eq)

  • Potassium Carbonate (K₂CO₃, 1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound and anhydrous DMF. Stir until fully dissolved.

  • Add phenol followed by potassium carbonate to the solution.

  • Heat the reaction mixture to 80°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 4-phenoxy-2-fluoro-3-nitrobenzonitrile.

Protocol 2: Reduction of the Nitro Group to an Aniline Derivative

Objective: To synthesize 3-Amino-2-fluoro-4-phenoxybenzonitrile from the product of Protocol 1.

Rationale: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups without affecting other functional groups like nitriles or aryl ethers. Palladium on carbon (Pd/C) is a robust and highly effective catalyst for this transformation. Ethanol is a suitable solvent that readily dissolves the starting material and is compatible with the hydrogenation process.

Materials:

  • 4-Phenoxy-2-fluoro-3-nitrobenzonitrile (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (5-10 mol%)

  • Ethanol (or Ethyl Acetate)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • Dissolve the nitro-intermediate in ethanol in a hydrogenation vessel.

  • Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel and purge the system with hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 1-3 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by observing hydrogen uptake or by TLC until the starting material is consumed (typically 2-4 hours).

  • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional ethanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield the desired aniline derivative, 3-Amino-2-fluoro-4-phenoxybenzonitrile, which can often be used in the next step without further purification.

Conclusion and Future Outlook

This compound stands out as a strategic and highly adaptable intermediate for agrochemical research and development. Its distinct and predictable reactivity at three separate functional groups provides chemists with a robust platform for generating novel and complex molecular structures. The protocols outlined herein provide a solid foundation for leveraging this building block to synthesize next-generation active ingredients. As the demand for more sophisticated and targeted crop protection solutions grows, the importance of versatile fluorinated intermediates like this compound will continue to increase.[4][5]

References

  • The Role of Fluorinated Nitriles in Modern Agrochemicals. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 19, 2026, from [Link]

  • Leveraging Difluorobenzonitrile Derivatives: Synthesis Strategies and Applications in Agrochemicals. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). 2,6-Difluoro-3-nitrobenzonitrile. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • West Liberty University. (n.d.). Material Safety Data Sheet 2,4-Difluoronitrobenzene, 99%. Retrieved January 19, 2026, from [Link]

  • Nanjing Finechem Holding Co.,Limited. (n.d.). This compound. Methylamine Supplier. Retrieved January 19, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 26). Fluorinated Benzonitriles: Exploring the Chemical Landscape with 3-Fluorobenzonitrile. Retrieved January 19, 2026, from [Link]

  • Fujiwara, T., & O'Hagan, D. (2020). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. iScience, 23(9), 101467. Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.
  • PubMed. (2020, August 18). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. Retrieved January 19, 2026, from [Link]

  • PubMed Central. (n.d.). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). Process for preparing 2,4-difluoro benzonitril.
  • PubMed Central. (n.d.). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). 2,4-Difluoro-5-nitrobenzonitrile. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Apra Innovative. (n.d.). Everything You Need to Know About 3,4-Difluoro Nitrobenzene. Retrieved January 19, 2026, from [Link]

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Application Note: A Versatile Synthesis of Pyrazolo[3,4-b]pyridine Scaffolds from 2,4-Difluoro-3-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyrazolo[3,4-b]pyridines in Modern Drug Discovery

The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention from the medicinal chemistry community.[1][2] This assertion is supported by the existence of over 300,000 compounds containing the 1H-pyrazolo[3,4-b]pyridine moiety, as documented in more than 5,500 scientific references, including approximately 2,400 patents.[3] The structural resemblance of this scaffold to purine bases, such as adenine and guanine, allows for its interaction with a multitude of biological targets, making it a cornerstone in the development of novel therapeutics.[3]

Derivatives of pyrazolo[3,4-b]pyridine have demonstrated a broad spectrum of pharmacological activities. They have been investigated as potent inhibitors of various kinases, including Tropomyosin receptor kinases (TRKs), which are implicated in cell proliferation and differentiation in cancerous tissues.[4][5] Furthermore, this scaffold is a key component in compounds developed as antienteroviral, antimalarial, and anticancer agents.[6] The therapeutic landscape of pyrazolo[3,4-b]pyridines also extends to treatments for hypertension and other cardiovascular conditions, with several drugs in this class having reached the market.[7][8] Given their extensive therapeutic potential, the development of efficient and versatile synthetic routes to access diverse pyrazolo[3,4-b]pyridine derivatives is a paramount objective in contemporary drug discovery.[2][9]

This application note provides a detailed, field-proven protocol for the synthesis of a key intermediate, 6-fluoro-7-nitro-1H-pyrazolo[3,4-b]pyridine-3-amine, starting from the readily available 2,4-Difluoro-3-nitrobenzonitrile. The strategic use of this starting material, with its distinct electronic and steric properties, allows for a regioselective and efficient construction of the pyrazolo[3,4-b]pyridine core.

Synthetic Strategy: A Two-Step Approach to the Pyrazolo[3,4-b]pyridine Core

The synthesis of the pyrazolo[3,4-b]pyridine scaffold from this compound is achieved through a robust two-step process. This strategy hinges on the differential reactivity of the fluorine atoms on the starting material, which is governed by the electronic effects of the nitro and cyano groups.

Workflow for the Synthesis of 6-fluoro-7-nitro-1H-pyrazolo[3,4-b]pyridine-3-amine

G cluster_0 PART 1: Intermediate Synthesis cluster_1 PART 2: Cyclization to Pyrazolo[3,4-b]pyridine Core A This compound C Nucleophilic Aromatic Substitution (SNAr) A->C B Hydrazine Hydrate B->C D 4-Fluoro-2-hydrazinyl-3-nitrobenzonitrile C->D Formation of Hydrazinyl Intermediate E 4-Fluoro-2-hydrazinyl-3-nitrobenzonitrile F Intramolecular Cyclization E->F G 6-fluoro-7-nitro-1H-pyrazolo[3,4-b]pyridine-3-amine F->G Ring Closure

Caption: A high-level overview of the two-part synthetic workflow.

Part 1: Synthesis of 4-Fluoro-2-hydrazinyl-3-nitrobenzonitrile (Intermediate)

The initial step involves a nucleophilic aromatic substitution (SNAr) reaction. The strong electron-withdrawing nature of the ortho-nitro group and para-cyano group activates the aromatic ring for nucleophilic attack.[10] Hydrazine hydrate is introduced as the nucleophile, selectively displacing one of the fluorine atoms. The fluorine atom at the C2 position (ortho to the nitro group) is more activated and sterically accessible for substitution compared to the fluorine at the C4 position.

Part 2: Intramolecular Cyclization to form the Pyrazolo[3,4-b]pyridine Scaffold

The second step is an intramolecular cyclization of the 4-Fluoro-2-hydrazinyl-3-nitrobenzonitrile intermediate. Under appropriate conditions, the terminal nitrogen of the hydrazinyl group attacks the carbon of the nitrile group, leading to the formation of the pyrazole ring fused to the pyridine core. This cyclization is a key step in constructing the desired heterocyclic system.

Detailed Experimental Protocols

Safety Precautions:

  • Hydrazine Hydrate: This substance is highly toxic, corrosive, and a suspected carcinogen. It can be fatal if inhaled and is readily absorbed through the skin.[10] All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, and butyl rubber gloves.[10]

  • Nitroaromatic Compounds: this compound and the subsequent products are toxic and should be handled with care.[10]

  • Engineering Controls: A readily accessible emergency shower and eyewash station are mandatory.

Protocol 1: Synthesis of 4-Fluoro-2-hydrazinyl-3-nitrobenzonitrile
ParameterValueRationale/Notes
Reactants
This compound1.0 eqStarting material.
Hydrazine hydrate (~64%)1.5 eqNucleophile. A slight excess ensures complete reaction.
Solvent EthanolA common solvent for SNAr reactions that facilitates dissolution of reactants.
Temperature 0°C to Room TemperatureThe initial addition is performed at a low temperature to control the exothermic reaction.
Reaction Time 2-4 hoursMonitor by TLC until the starting material is consumed.

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in ethanol.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add hydrazine hydrate (1.5 eq) dropwise to the stirred solution. An exothermic reaction may be observed; maintain the temperature below 10°C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a mobile phase of 30% ethyl acetate in hexane).

  • Once the starting material is consumed, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-Fluoro-2-hydrazinyl-3-nitrobenzonitrile.

Protocol 2: Synthesis of 6-fluoro-7-nitro-1H-pyrazolo[3,4-b]pyridine-3-amine
ParameterValueRationale/Notes
Reactant
4-Fluoro-2-hydrazinyl-3-nitrobenzonitrile1.0 eqIntermediate from Protocol 1.
Solvent Acetic AcidProvides an acidic medium to catalyze the cyclization.
Temperature Reflux (approx. 118°C)Provides the necessary thermal energy for the intramolecular cyclization.
Reaction Time 4-6 hoursMonitor by TLC for the disappearance of the starting material.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 4-Fluoro-2-hydrazinyl-3-nitrobenzonitrile (1.0 eq) in glacial acetic acid.

  • Heat the mixture to reflux and maintain this temperature for 4-6 hours.

  • Monitor the reaction by TLC (e.g., using a mobile phase of 50% ethyl acetate in hexane) until the starting material is no longer visible.

  • Cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-cold water.

  • Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to afford 6-fluoro-7-nitro-1H-pyrazolo[3,4-b]pyridine-3-amine.

Troubleshooting and Optimization

ProblemPotential CauseSuggested Solution
Incomplete reaction in Protocol 1 Insufficient reaction time or low temperature.Increase the reaction time and allow the reaction to proceed at room temperature for a longer duration.
Formation of side products in Protocol 1 The reaction of the product with another molecule of the starting material.[11]Ensure slow, controlled addition of hydrazine hydrate at low temperature.
Low yield in Protocol 2 Incomplete cyclization.Increase the reflux time or consider a stronger acid catalyst, such as a catalytic amount of sulfuric acid in acetic acid.
Difficulty in product isolation Product is soluble in the aqueous workup solution.Extract the aqueous layer with a suitable organic solvent like ethyl acetate after neutralization.

Conclusion and Future Directions

The described two-step protocol provides a reliable and efficient method for the synthesis of the 6-fluoro-7-nitro-1H-pyrazolo[3,4-b]pyridine-3-amine scaffold from this compound. The resulting product is a versatile intermediate that can be further functionalized at multiple positions, including the amino group and the fluorine atom, to generate a diverse library of pyrazolo[3,4-b]pyridine derivatives for drug discovery programs. The presence of the nitro group also offers a handle for further chemical transformations, such as reduction to an amino group, which can then be used for a variety of coupling reactions. This synthetic route opens the door to the exploration of novel chemical space around a biologically significant scaffold.

References

  • Al-dujaili, D. A. S., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(19), 6537. [Link]

  • Li, Y., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6479. [Link]

  • Wang, C., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(8), 963-977. [Link]

  • Kavallieratos, K. S., et al. (2019). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules, 24(18), 3326. [Link]

  • Gomha, S. M., et al. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]

  • Díaz-Ortiz, Á., et al. (2000). Synthesis of Pyrazolo[3,4- b]pyridines by Cycloaddition Reactions under Microwave Irradiation. Tetrahedron, 56(11), 1569-1577. [Link]

  • Ahmad, I., et al. (2023). Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. Pharmaceuticals, 16(7), 957. [Link]

  • Singh, P., et al. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. [Link]

  • Abdel-Wahab, B. F., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. ResearchGate. [Link]

  • Glushkov, V. A., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules, 28(2), 834. [Link]

  • Wang, C., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. National Institutes of Health. [Link]

  • Proposed mechanism for the synthesis of pyrazolo[3,4-b]pyridine... - ResearchGate. (n.d.). [Link]

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The Strategic Application of 2,4-Difluoro-3-nitrobenzonitrile in the Discovery of Targeted Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Significance of a Fluorinated Precursor in Oncology

In the landscape of modern oncology drug discovery, the rational design of small molecule inhibitors targeting dysregulated cellular signaling pathways is paramount. Within this context, 2,4-Difluoro-3-nitrobenzonitrile has emerged as a cornerstone chemical intermediate, prized for its unique structural and electronic properties that render it an exceptionally versatile precursor for the synthesis of potent anti-cancer agents.[1] Its benzene ring, adorned with two fluorine atoms, a nitro group, and a nitrile group, is primed for a variety of chemical transformations, most notably nucleophilic aromatic substitution (SNAr). The fluorine atom at the 2-position, activated by the potent electron-withdrawing effects of the adjacent nitro and cyano groups, serves as an excellent leaving group, facilitating the construction of complex heterocyclic scaffolds that are central to many targeted therapies.[1]

This guide provides an in-depth exploration of this compound as a precursor in anti-cancer drug discovery. We will delve into its physicochemical properties, detail its application in the synthesis of privileged kinase inhibitor scaffolds, provide step-by-step experimental protocols for its chemical transformation and subsequent biological evaluation, and discuss the mechanism of action of the resulting compounds.

Physicochemical Profile of this compound

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective use in multi-step synthesis. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 1186194-75-1[2]
Molecular Formula C₇H₂F₂N₂O₂[2][3]
Molecular Weight 184.10 g/mol [3][4]
Appearance Colorless to yellow liquid or low melting solid[5]
Melting Point 72 - 76 °C[3]
Boiling Point Not available[3]
Solubility in Water Insoluble[3]
Solubility in Organic Solvents Soluble in common organic solvents[3]
Purity ≥96.0% (GC)[5]

Application in the Synthesis of Privileged Kinase Inhibitor Scaffolds

A primary and highly impactful application of this compound in oncology research is its use as a precursor for the synthesis of pyrazolo[3,4-d]pyrimidine scaffolds. These heterocyclic systems are considered "privileged structures" in medicinal chemistry because they can effectively bind to the ATP-binding site of a wide range of protein kinases.[6][7] Given that the dysregulation of kinase activity is a hallmark of many cancers, these enzymes are prime targets for therapeutic intervention.

Derivatives based on the pyrazolo[3,4-d]pyrimidine scaffold often function as ATP-competitive inhibitors. They mimic the adenine core of ATP, forming critical hydrogen bonds within the kinase hinge region, thereby blocking the enzyme's phosphotransferase activity. This inhibition halts the downstream signaling pathways that drive tumor cell proliferation and survival. The synthetic journey from this compound to these potent anti-cancer agents is a testament to the strategic power of this precursor.

A generalized workflow for this synthesis is depicted below. The process typically begins with a nucleophilic aromatic substitution reaction to displace the activated fluorine atom, followed by a series of transformations to construct the fused heterocyclic ring system.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Step 2: Reduction of Nitro Group cluster_2 Step 3: Cyclization to form Pyrazolopyrimidine Core cluster_3 Step 4: Further Functionalization This compound This compound Intermediate_A 4-(Pyrazolylamino)-3-nitrobenzonitrile Intermediate This compound->Intermediate_A Base, Solvent Aminopyrazole Aminopyrazole Aminopyrazole->Intermediate_A Intermediate_B Diamino Intermediate Intermediate_A->Intermediate_B Reducing Agent (e.g., Fe/AcOH) Pyrazolopyrimidine_Scaffold Pyrazolo[3,4-d]pyrimidine Scaffold Intermediate_B->Pyrazolopyrimidine_Scaffold Cyclizing Agent (e.g., Formamide) Kinase_Inhibitor Target Kinase Inhibitor Pyrazolopyrimidine_Scaffold->Kinase_Inhibitor Coupling Reactions, etc. JAK_STAT_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular cluster_3 Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding & Dimerization JAK JAK Receptor->JAK Recruitment & Activation STAT STAT Receptor->STAT STAT Recruitment JAK->Receptor Phosphorylation JAK->JAK Trans-phosphorylation JAK->STAT Phosphorylation pSTAT p-STAT STAT_Dimer STAT Dimer pSTAT->STAT_Dimer Dimerization DNA DNA STAT_Dimer->DNA Nuclear Translocation Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->JAK Inhibition Gene Gene Transcription (Proliferation, Survival) DNA->Gene

Simplified JAK-STAT signaling pathway and the action of a kinase inhibitor.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a key intermediate from this compound and for the in vitro evaluation of the anti-cancer activity of the synthesized compounds.

Protocol 1: Synthesis of 4-((1H-Pyrazol-5-yl)amino)-3-nitrobenzonitrile

This protocol details the nucleophilic aromatic substitution of this compound with 3-aminopyrazole, a key step in the construction of a pyrazolo[3,4-d]pyrimidine scaffold.

Materials:

  • This compound

  • 3-Aminopyrazole

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add 3-aminopyrazole (1.1 eq) and potassium carbonate (2.0 eq).

  • Stir the reaction mixture at 80 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to afford the desired 4-((1H-pyrazol-5-yl)amino)-3-nitrobenzonitrile.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a luminescence-based assay to determine the inhibitory activity of a synthesized compound against a target kinase.

Materials:

  • Synthesized pyrazolo[3,4-d]pyrimidine inhibitor

  • Purified target kinase (e.g., JAK3)

  • Kinase-specific peptide substrate

  • Adenosine triphosphate (ATP)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Procedure:

  • Reagent Preparation: Prepare a stock solution of the inhibitor in 100% DMSO. Prepare serial dilutions of the inhibitor in assay buffer to create a dose-response curve. Prepare the kinase, substrate, and ATP solutions according to the assay kit manufacturer's instructions.

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of the inhibitor dilutions. Add 2.5 µL of the kinase solution to each well. Initiate the reaction by adding 5 µL of the ATP/substrate mixture. Include a DMSO-only control (100% activity) and a no-kinase control (background).

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase/luciferin reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced, which reflects kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value. [8]

Protocol 3: Cell Viability MTT Assay

This colorimetric assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines. [9] Materials:

  • Synthesized pyrazolo[3,4-d]pyrimidine inhibitor

  • Human cancer cell line (e.g., A549, HCT116) [9]* Cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ cells/well and allow them to adhere overnight in a CO₂ incubator at 37 °C. [9]2. Compound Treatment: Treat the cells with various concentrations of the synthesized inhibitor (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a no-treatment control.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37 °C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 10-15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability versus the logarithm of the inhibitor concentration to determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion

This compound stands as a testament to the power of strategic molecular design in the pursuit of novel anti-cancer therapeutics. Its inherent reactivity, particularly in SNAr reactions, provides a reliable and efficient entry point to the synthesis of complex heterocyclic scaffolds, such as the pyrazolo[3,4-d]pyrimidines, which are crucial for the development of targeted kinase inhibitors. The protocols and methodologies outlined in this guide offer a framework for researchers and drug development professionals to harness the potential of this versatile precursor in the ongoing fight against cancer. Through the continued exploration and functionalization of scaffolds derived from this compound, the scientific community is well-positioned to discover and develop the next generation of life-saving oncology drugs.

References

  • BTK Enzyme Assay System Datasheet. (n.d.).
  • Al-Ostoot, F. H., Al-Ghorbani, M., K-AL-Kahtani, A. A., Al-Massarani, S. M., Al-Anazi, M. R., Al-Obaid, A. M., ... & El-Emam, A. A. (2022). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules, 27(19), 6598. Retrieved from [Link]

  • 2,6-Difluoro-3-nitrobenzonitrile. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of pyrazolo[3,4‐d]pyrimidine 58. (n.d.). ResearchGate. Retrieved from [Link]

  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. (2013). ACS Medicinal Chemistry Letters, 4(8), 753–757. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4-Difluoro-3-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,4-difluoro-3-nitrobenzonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yield, and ensure high purity of the final product. The content is structured in a question-and-answer format to directly address potential issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and direct method for synthesizing this compound is through the electrophilic aromatic substitution (EAS) nitration of 2,4-difluorobenzonitrile. This reaction typically employs a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, to introduce a nitro group (-NO₂) onto the aromatic ring.[1][2]

Q2: What is the reaction mechanism for the nitration of 2,4-difluorobenzonitrile?

The reaction proceeds via a standard electrophilic aromatic substitution mechanism. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).[1][2] The aromatic ring of 2,4-difluorobenzonitrile then acts as a nucleophile, attacking the nitronium ion. This rate-determining step forms a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion. Finally, a weak base (like HSO₄⁻ or water) removes a proton from the carbon bearing the new nitro group, restoring aromaticity and yielding the final product.[1]

Q3: What are the directing effects of the fluorine and nitrile groups in this reaction?

In electrophilic aromatic substitution, substituent groups on the benzene ring direct the position of the incoming electrophile.

  • Fluorine (-F): Fluorine is an ortho-, para-directing group due to its ability to donate lone-pair electrons through resonance, which stabilizes the carbocation intermediate. However, it is also a deactivating group due to its strong electronegativity (inductive effect).

  • Nitrile (-CN): The nitrile group is a meta-directing and strongly deactivating group due to its powerful electron-withdrawing nature through both induction and resonance.

The substitution pattern is a result of the interplay between these effects. The nitro group is directed to the 3-position, which is ortho to the C4-fluorine and meta to the nitrile group.

Q4: What are the most common impurities and side products?

The primary impurities are typically undesired regioisomers.[3] Given the directing effects of the substituents, other possible (but generally minor) isomers could form. Over-nitration to form dinitro compounds is also a possibility if the reaction conditions are too harsh.[4] Additionally, hydrolysis of the nitrile group to a carboxylic acid or an amide can occur under the strong acidic conditions, especially if water is present and temperatures are elevated.[5][6][7]

Troubleshooting Guide: Improving Yield and Purity

This section addresses specific experimental issues and provides actionable solutions grounded in chemical principles.

Q5: My reaction yield is consistently low. What are the most likely causes and how can I address them?

Low yield is a common problem that can often be traced back to three critical parameters: temperature control, reagent quality, and reaction time.

  • Potential Cause 1: Poor Temperature Control. The nitration of aromatic compounds is highly exothermic.[8] An uncontrolled increase in temperature can lead to the formation of undesired side products, including over-nitrated species and isomers, which complicates purification and reduces the yield of the target molecule.[4][9]

    • Recommended Solution: Maintain a low temperature (typically 0-5 °C) throughout the addition of the nitrating agent. This can be achieved using an ice-salt bath. After the addition is complete, the reaction may be allowed to slowly warm to room temperature, but it should be carefully monitored. For industrial applications or larger scales, specialized reactors with superior heat transfer capabilities are recommended.[8][10]

  • Potential Cause 2: Inactive or Improper Nitrating Agent. The concentration and ratio of the nitric and sulfuric acids are critical. Moisture in the reagents can deactivate the nitronium ion.

    • Recommended Solution: Use fresh, high-purity concentrated acids. Ensure the molar ratio of the nitrating agent to the substrate is optimized. A common starting point is a slight excess of nitric acid. The volume and concentration of sulfuric acid are also key, as it serves to generate the electrophile and act as a solvent.[2]

  • Potential Cause 3: Incomplete or Over-extended Reaction Time. The reaction may not have proceeded to completion, or it may have been allowed to run for too long, promoting side reactions.

    • Recommended Solution: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). This allows you to quench the reaction once the starting material has been consumed, preventing the formation of byproducts from prolonged exposure to harsh conditions.

Q6: I'm observing a significant amount of an isomeric byproduct. How can I improve the regioselectivity for the 3-nitro isomer?

The formation of isomers is governed by the kinetics and thermodynamics of the electrophilic attack at different positions on the ring.[3][4]

  • Potential Cause: Reaction Temperature is Too High. Higher temperatures provide more energy for the reaction to overcome the activation barriers for less-favored isomers.

    • Recommended Solution: As with improving overall yield, strict adherence to low temperatures (0-5 °C) is crucial for maximizing regioselectivity. The desired 3-nitro product is the kinetically favored product, and lower temperatures will enhance this preference.

  • Potential Cause: Incorrect Acid Mixture. The composition of the mixed acid can influence the distribution of isomers.

    • Recommended Solution: The ratio of sulfuric acid to nitric acid should be carefully controlled. Sulfuric acid's role is to generate the NO₂⁺ electrophile; an insufficient amount may lead to different reactive species and lower selectivity. Experiment with slight variations in the acid ratios to find the optimal conditions for your specific setup.

Q7: The nitrile group in my starting material appears to be hydrolyzing. How can this be prevented?

Nitriles can undergo hydrolysis to form amides and subsequently carboxylic acids under strong acidic conditions, especially with heating.[11][12]

  • Potential Cause: Presence of Excess Water and/or High Temperatures. The reaction is sensitive to water, which is a nucleophile that can attack the protonated nitrile.[5][11] This process is accelerated by heat.

    • Recommended Solution: Use anhydrous or highly concentrated acids to minimize the water content in the reaction mixture. Crucially, maintain low reaction temperatures throughout the process. The rate of nitrile hydrolysis is significantly slower at 0 °C compared to elevated temperatures. If the reaction must be warmed, do so cautiously and for the minimum time required, as determined by reaction monitoring.[6]

Q8: My crude product is a dark, oily substance that is difficult to purify. What steps can I take during work-up and purification?

The appearance of a dark, difficult-to-handle crude product often indicates the presence of nitrophenolic byproducts and residual acids.[2]

  • Recommended Work-up Procedure:

    • Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This neutralizes the strong acids in a controlled manner and precipitates the organic product.

    • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as methylene chloride or ethyl acetate.

    • Washing: Wash the combined organic layers sequentially with water, a saturated sodium bicarbonate solution (to remove residual acids), and finally with brine.

    • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Recommended Purification Techniques:

    • Recrystallization: This is often the most effective method for purifying the solid product. Experiment with different solvent systems (e.g., ethanol, isopropanol, or hexane/ethyl acetate mixtures) to find conditions that yield high-purity crystals. The melting point of this compound is reported to be in the range of 72-76 °C, which can serve as a purity indicator.[13]

    • Column Chromatography: If recrystallization is ineffective, purification via silica gel column chromatography can be employed to separate the desired product from isomers and other impurities.

Data & Protocols

Illustrative Reaction Conditions

The following table summarizes key parameters and their impact on the synthesis. This data is illustrative and should be optimized for your specific laboratory conditions.

ParameterConditionRationale & Expected Outcome
Temperature 0–5 °CMinimizes side reactions and isomer formation, leading to higher yield and purity.[9]
> 25 °CIncreased risk of over-nitration, isomer formation, and nitrile hydrolysis.[4]
Nitrating Agent Conc. HNO₃ / Conc. H₂SO₄Standard, effective method for generating the required nitronium ion electrophile.[1][2]
Reaction Time Monitored by TLC/GCEnsures reaction goes to completion without prolonged exposure to harsh conditions, preventing byproduct formation.
Work-up Quench on ice, wash with NaHCO₃Neutralizes strong acids and removes acidic impurities, simplifying purification.[14]
General Experimental Workflow Diagram

The following diagram outlines the key stages of the synthesis process.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Prep Prepare Ice Bath & Cool H₂SO₄ to 0°C Start Add 2,4-Difluorobenzonitrile to cooled H₂SO₄ Prep->Start Nitrate Slowly Add Nitrating Agent (HNO₃) (Maintain 0-5°C) Start->Nitrate Stir Stir at 0-5°C and Monitor by TLC/GC Nitrate->Stir Quench Pour Reaction onto Crushed Ice Stir->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash with H₂O, NaHCO₃(aq), Brine Extract->Wash Dry Dry (Na₂SO₄) & Concentrate Wash->Dry Purify Recrystallize or Column Chromatography Dry->Purify Final Obtain Pure This compound Purify->Final

Caption: General workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

This diagram provides a decision-making framework for addressing common synthesis problems.

G Problem Problem Encountered LowYield Low Yield Problem->LowYield Impure Impure Product (Isomers/Side Products) Problem->Impure Hydrolysis Nitrile Hydrolysis (Amide/Acid formation) Problem->Hydrolysis Temp Verify & Maintain Low Temp (0-5°C) LowYield->Temp Reagents Check Reagent Quality (Anhydrous, Purity) LowYield->Reagents Monitor Monitor Reaction (TLC/GC) LowYield->Monitor Impure->Temp Impure->Monitor Workup Optimize Work-up (Quench, Wash) Impure->Workup Hydrolysis->Temp Hydrolysis->Reagents

Caption: A troubleshooting decision tree for common synthesis issues.

References

  • Reactions of Nitriles. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Hydrolysis of Nitriles. (n.d.). Chemguide. Retrieved from [Link]

  • Hydrolysis of nitriles. (n.d.). Lumen Learning - Organic Chemistry II. Retrieved from [Link]

  • Process for preparing 2,4-difluorocyanobenzene. (2009). Google Patents.
  • Mixing intensification and kinetics of 2,4-difluoronitrobenzene homogeneous nitration reaction in a heart-shaped continuous-flow microreactor. (n.d.). PlumX. Retrieved from [Link]

  • Acidic Hydrolysis of Nitriles. (n.d.). BYJU'S. Retrieved from [Link]

  • 21.5: Hydrolysis of nitriles. (2020). Chemistry LibreTexts. Retrieved from [Link]

  • Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Synthesis of 2,4-Difluoro-3-bromo-1-nitrobenzene. (n.d.). PrepChem.com. Retrieved from [Link]

  • Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran. (n.d.). Google Patents.
  • Synthesis method of 2-fluoro-4-nitrobenzonitrile. (n.d.). Google Patents.
  • High Purity 2,6-Difluoro-3-nitrobenzonitrile: Key Intermediate for Organic Synthesis. (2026). Retrieved from [Link]

  • Process for preparing 2,4-difluoro benzonitril. (n.d.). Google Patents.
  • A process for separating nitration isomers of substituted benzene compounds. (n.d.). Google Patents.
  • A High-Output, Continuous Selective and Heterogeneous Nitration of p-Difluorobenzene. (2025). ResearchGate. Retrieved from [Link]

  • 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid. (n.d.). Google Patents.
  • 2,4-Difluorobenzonitrile | CAS#:3939-09-1. (n.d.). Chemsrc. Retrieved from [Link]

  • Mixing Intensification and Kinetics of 2, 4-Difluoronitrobenzene Homogeneous Nitration Reaction in the Continuous-Flow Microreactor. (2023). ResearchGate. Retrieved from [Link]

  • This compound. (n.d.). Methylamine Supplier. Retrieved from [Link]

  • The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. (n.d.). ResearchGate. Retrieved from [Link]

  • Formation of Isomers in Nitration of Chlorobenzene. (n.d.). Sciencemadness.org. Retrieved from [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. Retrieved from [Link]

  • Nitration and Sulfuric Acid Recovery: Effective Reaction Control and Efficient Acid Recycling for Economic Production. (n.d.). KBR. Retrieved from [Link]

  • EAS:Nitration Mechanism Practice Problems. (n.d.). Chemistry Steps. Retrieved from [Link]

  • EAS:Nitration Mechanism Practice Questions & Answers – Page 1. (n.d.). Organic Chemistry. Retrieved from [Link]

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Technical Support Center: Nitration of 2,4-Difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the nitration of 2,4-difluorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific electrophilic aromatic substitution. Here, we address common experimental challenges, provide in-depth mechanistic insights, and offer field-proven protocols to help you optimize your reaction outcomes and troubleshoot side reactions effectively.

Troubleshooting Guide

This section addresses specific issues you may encounter during the experiment.

Question 1: My reaction is producing a low yield of the desired 2,4-difluoro-5-nitrobenzonitrile. What are the likely causes and how can I improve the yield?

Answer: Low yields in this nitration are a common problem and can typically be traced back to three primary areas: reaction conditions, reagent quality, and work-up procedures.

  • Suboptimal Reaction Temperature: This reaction is highly exothermic.[1] Poor temperature control is a major cause of low yields. If the temperature rises uncontrollably, it can lead to the decomposition of the nitrating agent and the formation of unwanted byproducts and charring.[2]

    • Solution: Maintain strict temperature control, typically between 0-15°C, especially during the addition of the benzonitrile substrate. Use an ice-salt or dry ice-acetone bath to pre-cool the nitrating mixture and ensure efficient stirring to dissipate heat evenly.[2]

  • Inadequate Nitrating Agent Activity: The potency of your nitrating mixture (typically fuming nitric acid and fuming sulfuric acid) is critical.[2] The strong electron-withdrawing effects of the two fluorine atoms and the nitrile group deactivate the aromatic ring, making it less reactive and requiring a potent electrophile.[3]

    • Solution: Always use fresh, high-purity fuming nitric acid and fuming sulfuric acid (oleum). Ensure the molar ratio of the nitrating agent to the substrate is optimized; a slight excess of nitric acid is generally required to drive the reaction to completion.[2]

  • Insufficient Reaction Time: Due to the deactivated nature of the substrate, the reaction may not be instantaneous.

    • Solution: Allow the reaction to proceed for an adequate duration (often several hours) at the controlled temperature to ensure complete conversion of the starting material.[2] Monitor the reaction progress using an appropriate analytical technique like TLC or GC.

  • Product Loss During Work-up: Significant product can be lost during the quenching and purification steps.

    • Solution: When quenching the reaction by pouring it onto ice, do so slowly and with vigorous stirring to ensure the product precipitates effectively as a solid.[2] During recrystallization, typically from a solvent like ethanol or methanol, avoid premature crystallization while filtering out insoluble impurities by keeping the solution hot.[2]

Question 2: I'm observing a significant impurity that is more polar than my product on TLC. What could it be?

Answer: The most probable polar impurity is the hydrolysis product of the nitrile group, namely 2,4-difluoro-5-nitrobenzamide or the corresponding 2,4-difluoro-5-nitrobenzoic acid.

  • Causality: The nitrating medium is a strongly acidic and aqueous environment (water is a byproduct of the nitronium ion formation).[4][5] Under these conditions, particularly if the reaction temperature is elevated or the reaction time is excessively long, the nitrile group (-CN) can undergo acid-catalyzed hydrolysis.[6][7] The reaction first produces an amide, which can then be further hydrolyzed to a carboxylic acid.[7]

    • Solution: To minimize hydrolysis, adhere to the lowest effective reaction temperature and avoid prolonged reaction times after the starting material has been consumed. A rapid and efficient work-up procedure is also crucial. If hydrolysis products are present, they can often be removed by a basic wash (e.g., with a dilute sodium bicarbonate solution) during the work-up, as the carboxylic acid will be deprotonated to its water-soluble carboxylate salt.

Question 3: The reaction mixture turned dark brown or black upon adding the 2,4-difluorobenzonitrile. What went wrong?

Answer: A dark coloration is a clear indicator of decomposition and runaway side reactions, primarily caused by poor temperature control leading to oxidative processes.[2]

  • Causality: Nitric acid is a strong oxidizing agent, and its oxidative potential increases with temperature.[1] An uncontrolled exotherm can cause the decomposition of both the nitric acid and the organic substrate, leading to complex, tar-like mixtures and a significant reduction in yield.[1][2]

    • Solution: This issue highlights the critical importance of thermal management.

      • Slow Substrate Addition: Add the 2,4-difluorobenzonitrile to the cold nitrating mixture very slowly, portion-wise or via a dropping funnel, to manage the reaction's exothermic nature.

      • Efficient Cooling & Stirring: Ensure the reaction flask is well-immersed in a cooling bath and that stirring is vigorous enough to prevent localized hot spots.

      • Correct Order of Addition: Always add the substrate to the nitrating mixture, not the other way around. This ensures that the substrate is always the limiting reagent in the presence of the cooled acid mixture, preventing a large amount of unreacted substrate from accumulating and then reacting all at once.

Question 4: My product analysis shows the presence of other nitro-isomers. Why is the regioselectivity not 100% for the 5-position?

Answer: While the desired product is 2,4-difluoro-5-nitrobenzonitrile, the formation of other isomers is possible due to the competing directing effects of the substituents.

  • Causality: In electrophilic aromatic substitution, the existing substituents on the ring direct the incoming electrophile.

    • Fluorine: As halogens, the fluorine atoms are ortho-, para-directing due to their ability to donate lone-pair electron density via resonance, which stabilizes the carbocation intermediate (arenium ion). However, they are deactivating overall due to their strong inductive electron withdrawal.

    • Nitrile (-CN): The nitrile group is a meta-directing and strongly deactivating group due to both induction and resonance.

    The nitration occurs at the 5-position because it is meta to the strongly deactivating nitrile group and ortho to the 4-fluoro substituent and para to the 2-fluoro substituent. This position is the most activated (or least deactivated) site on the ring. However, small amounts of other isomers might form, particularly if the reaction conditions are harsh, by overcoming the deactivation at other positions.

Frequently Asked Questions (FAQs)

Question 1: What is the optimal nitrating agent for this substrate?

Answer: The most common and effective nitrating agent for deactivated aromatic rings like 2,4-difluorobenzonitrile is a mixture of concentrated (or fuming) nitric acid and concentrated sulfuric acid, often referred to as "mixed acid".[8]

  • Mechanism of Action: Sulfuric acid serves two crucial roles. First, it acts as a strong acid to protonate nitric acid. This protonated nitric acid then readily loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[4][5][9] Second, sulfuric acid acts as a dehydrating agent, sequestering the water produced during the reaction, which helps to drive the equilibrium towards product formation and maintain the concentration of the nitronium ion.[1]

Question 2: What is the mechanism of the primary reaction and key side reactions?

Answer: The primary reaction is an electrophilic aromatic substitution. The key side reactions are over-nitration (dinitration) and hydrolysis of the nitrile group.

  • Primary Mechanism (Nitration at C5):

    • Generation of Electrophile: Nitric acid reacts with sulfuric acid to form the nitronium ion (NO₂⁺).[10]

    • Electrophilic Attack: The π-electron system of the 2,4-difluorobenzonitrile ring attacks the nitronium ion. The attack occurs at the C5 position, forming a resonance-stabilized carbocation intermediate (an arenium ion or sigma complex).

    • Deprotonation: A weak base in the mixture (like HSO₄⁻ or H₂O) removes the proton from the C5 carbon, restoring the aromaticity of the ring and yielding the final product, 2,4-difluoro-5-nitrobenzonitrile.[4]

The diagram below illustrates the desired reaction pathway versus potential side reactions.

G cluster_start Starting Material cluster_main Desired Pathway cluster_side Side Reactions A 2,4-Difluorobenzonitrile B 2,4-Difluoro-5-nitrobenzonitrile A->B Mixed Acid (HNO₃/H₂SO₄) 0-15°C C Dinitrated Products A->C High Temp. Excess HNO₃ D Hydrolysis Products (Amide / Carboxylic Acid) B->D High Temp. Long Reaction Time

Caption: Reaction pathways in the nitration of 2,4-difluorobenzonitrile.

Question 3: What are the critical safety precautions for this nitration?

Answer: Nitration reactions are energetic and require strict safety protocols.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, acid-resistant gloves (e.g., butyl rubber), and a lab coat.

  • Fume Hood: Perform the entire reaction in a certified chemical fume hood to avoid inhaling corrosive and toxic fumes.

  • Exothermic Hazard: The reaction is highly exothermic.[1] Never add water to the concentrated acid mixture. Always add the substrate slowly to the acid, and have an adequate cooling bath ready to manage the temperature.

  • Corrosive Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns. Handle them with extreme care. Have a spill kit and neutralizing agents (like sodium bicarbonate) readily available.

  • Quenching: The quenching process (pouring the acid mixture onto ice) must be done slowly and carefully to control the release of heat and potential splashing of corrosive material.

Quantitative Data Summary

The outcome of the nitration is highly dependent on reaction parameters. The following table summarizes expected trends.

ParameterConditionExpected Impact on YieldExpected Impact on Purity (Side Reactions)
Temperature 0-15°COptimalHigh (Minimizes side reactions)
> 25°CDecreasedLow (Increased dinitration and oxidation)[2]
Nitric Acid 1.0 - 1.2 equivalentsGoodHigh
(equivalents) > 1.5 equivalentsMay decrease due to work-upLower (Increased risk of dinitration)
Reaction Time Optimal (TLC/GC monitored)MaximizedHigh
ExcessiveDecreasedLower (Increased hydrolysis of nitrile group)[7]

Detailed Experimental Protocol

Disclaimer: This protocol is for informational purposes only and should be adapted and validated by the user. All work must be conducted with appropriate safety measures in a laboratory setting.

Objective: To synthesize 2,4-difluoro-5-nitrobenzonitrile.

Materials:

  • 2,4-Difluorobenzonitrile (1.0 eq)

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (>90%)

  • Crushed Ice / Deionized Water

  • Ethanol (for recrystallization)

  • Sodium Bicarbonate (for wash)

Procedure:

  • Preparation of Nitrating Mixture: In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (approx. 3 volumes relative to the substrate).

  • Cooling: Cool the flask in an ice-salt bath to 0°C.

  • Formation of Nitronium Ion: Slowly add fuming nitric acid (1.1 eq) to the cold sulfuric acid via the dropping funnel. Maintain the internal temperature below 10°C throughout the addition. Stir the resulting mixed acid for 15 minutes at 0°C.

  • Nitration Reaction: Dissolve 2,4-difluorobenzonitrile (1.0 eq) in a minimal amount of the concentrated sulfuric acid. Add this solution to the dropping funnel and add it dropwise to the cold nitrating mixture over 30-60 minutes. Critically, ensure the internal temperature does not exceed 15°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 10-15°C) for 1-3 hours. Monitor the reaction's completion by TLC or GC analysis.

  • Quenching: Prepare a large beaker containing a substantial amount of crushed ice. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. A solid precipitate should form.

  • Isolation: Collect the crude solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (check with pH paper).

  • Purification:

    • (Optional) To remove acidic impurities from hydrolysis, the crude solid can be dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution.

    • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified 2,4-difluoro-5-nitrobenzonitrile.

  • Drying: Dry the purified crystals under vacuum to a constant weight. Characterize the final product by NMR, IR, and melting point analysis.

References

  • Formation of Adducts in the Nitration of 2,3- and 3,4-Dimethylbenzonitriles, and their Rearomatization. A 1,3-Nitro Shift. Canadian Journal of Chemistry. [Link]

  • Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. Pearson. [Link]

  • Mixing intensification and kinetics of 2,4-difluoronitrobenzene homogeneous nitration reaction in a heart-shaped continuous-flow microreactor. Royal Society of Chemistry. [Link]

  • EXP13 Hydrolysis of Benzonitrile. Scribd. [Link]

  • Sourcing High-Quality 2,4-Difluoro-5-Nitrobenzonitrile from China. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • NITRATION. Textile Chemistry, B.Sc. [Link]

  • Nitration. Wikipedia. [Link]

  • Figure S2. Study of hydrolysis of benzonitrile. ResearchGate. [Link]

  • Mechanism of Nitration: Electrophilic Substitution Reaction. YouTube. [Link]

  • Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses. [Link]

  • hydrolysis of nitriles. Chemguide. [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • Nitration and Sulfonation of Benzene. Chemistry LibreTexts. [Link]

  • Synthesis method of 2-fluoro-4-nitrobenzonitrile.
  • 2,4-Difluoro-5-nitrobenzonitrile. PubChem. [Link]

  • 2,4-Difluorobenzonitrile. Greensprings School. [Link]

  • the nitration of benzene - electrophilic substitution. Chemguide. [Link]

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Technical Support Center: Chromatographic Purification of 2,4-Difluoro-3-nitrobenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 2,4-Difluoro-3-nitrobenzonitrile and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying these unique and often challenging compounds. The presence of highly electronegative fluorine atoms, a polar nitro group, and a nitrile functionality imparts distinct chemical properties that require careful consideration during chromatographic method development.

This resource provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond generic protocols to explain the "why" behind the "how." Our goal is to empower you with the scientific rationale to overcome common purification hurdles and achieve high-purity compounds essential for your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound derivatives?

The primary challenges stem from the molecule's electronic characteristics:

  • Polarity: The nitro and nitrile groups make these compounds quite polar, which can lead to strong interactions with polar stationary phases like silica gel. This can result in poor peak shape, tailing, and sometimes irreversible adsorption.[1][2][3]

  • Solubility: While soluble in many common organic solvents, their polarity can sometimes lead to insolubility in non-polar solvents often used for loading onto normal-phase columns.[4][5]

  • Co-elution: Structurally similar impurities, such as isomers or reaction byproducts, can have very similar polarities, making them difficult to resolve from the target compound.[6]

  • Stability: Some nitroaromatic compounds can be sensitive to highly acidic or basic conditions, which might be present on the surface of some stationary phases, potentially leading to degradation.[7][8]

Q2: Which chromatographic technique is generally preferred for these compounds: Normal-Phase or Reverse-Phase?

The choice depends on the specific derivative and the impurities present.

  • Normal-Phase Chromatography (NPC): This is a common starting point, especially for less polar derivatives. It utilizes a polar stationary phase (typically silica gel) and a non-polar mobile phase.[1][9] However, for highly polar derivatives, strong retention on silica can be problematic.[2][8]

  • Reverse-Phase Chromatography (RPC): This technique uses a non-polar stationary phase (like C18) and a polar mobile phase.[3][10] RPC is often advantageous for highly polar compounds that are difficult to elute from normal-phase columns.[11] Fluorinated phases can also offer unique selectivity for halogenated aromatic compounds in reverse-phase HPLC.[12]

Q3: How do I select an appropriate solvent system for normal-phase flash chromatography?

Thin-Layer Chromatography (TLC) is an indispensable tool for method development in normal-phase chromatography.[13] The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.3 for your target compound.

Recommended Starting Solvent Systems:

  • For moderately polar compounds: Hexanes/Ethyl Acetate. This is a standard and effective system for a wide range of compounds.[14][15]

  • For more polar compounds: Dichloromethane/Methanol. Be cautious, as using more than 10% methanol can risk dissolving the silica gel.[15] An alternative is Dichloromethane/Acetonitrile.[13]

Solvent Selection Workflow

Caption: TLC-based solvent selection for normal-phase chromatography.

Q4: Can I use solvents like DMF or DMSO to dissolve my sample for loading onto a normal-phase column?

This is a common question, as reactions are sometimes performed in high-boiling polar aprotic solvents. While counterintuitive, surprisingly, DMF can sometimes be used as a sample loading solvent in small volumes for normal-phase chromatography without completely ruining the separation.[13] However, strong, polar solvents like DMSO, methanol, and acetone can significantly degrade separation quality, causing band broadening and loss of resolution.[13] It is always preferable to dissolve the sample in the weakest possible solvent (ideally the initial mobile phase) or to use a dry loading technique.

Troubleshooting Guides

This section addresses specific problems you might encounter during the purification of this compound derivatives.

Problem 1: Poor Resolution or Co-elution of Impurities

Symptom: Peaks are overlapping in the chromatogram, and collected fractions are impure.

Possible Causes & Solutions:

Cause Explanation Solution
Inappropriate Solvent System The chosen mobile phase does not have the correct selectivity to differentiate between your compound and the impurity.Re-screen solvent systems using TLC. Try incorporating solvents that offer different selectivities. For example, if you are using Hexane/EtOAc, try Hexane/Dichloromethane or a ternary system. For HPLC, consider switching from a standard C18 column to a phenyl-hexyl or a pentafluorophenyl (PFP) phase, which can offer different pi-pi and dipole-dipole interactions, enhancing separation of aromatic and halogenated compounds.[12][16]
Column Overload Too much sample has been loaded onto the column, exceeding its capacity. This leads to broad, asymmetric peaks.Reduce the amount of sample loaded. As a general rule, for flash chromatography, the sample mass should be 1-5% of the silica gel mass. For HPLC, reduce the injection volume or the sample concentration.[17]
Gradient is Too Steep In gradient elution, if the solvent strength increases too quickly, compounds do not have enough time to interact with the stationary phase, leading to poor separation.Flatten the gradient. A shallower gradient increases the run time but often significantly improves resolution.[18]
Problem 2: Peak Tailing

Symptom: The peak is not symmetrical and has a "tail" extending from the back.

Peak Tailing Troubleshooting Flowchart

Caption: Decision tree for troubleshooting peak tailing.

Problem 3: Compound is Stuck on the Column (Normal-Phase)

Symptom: The target compound does not elute from the silica gel column, even with a highly polar mobile phase.

Possible Causes & Solutions:

Cause Explanation Solution
Compound is Too Polar The compound has extremely high affinity for the polar silica gel stationary phase.Switch to a more aggressive polar solvent system. A common choice for very polar compounds is a mixture of Dichloromethane and Methanol, sometimes with a small amount of ammonium hydroxide for basic compounds.[2][8][15] Consider Reverse-Phase Chromatography. For very polar analytes, RPC is often the better choice as retention is based on hydrophobicity, and polar compounds will elute earlier.[11] Use a different stationary phase. Consider using alumina or a bonded-phase silica (like Diol or Amino) which have different retention characteristics than standard silica.[8][19]
Compound Degradation The compound is unstable on the acidic surface of the silica gel.Test for stability. Spot your compound on a TLC plate, let it sit for an hour, and then elute it. If you see new spots or streaking, your compound may be degrading.[7] Deactivate the silica. You can treat the silica gel with a base like triethylamine to neutralize the acidic sites.[8] Alternatively, switch to a less acidic stationary phase like alumina.
Precipitation on Column The compound may have been soluble in the loading solvent but precipitated upon contact with the less polar mobile phase at the top of the column.Use a dry loading technique. Pre-adsorb your crude material onto a small amount of silica gel or Celite, evaporate the solvent, and then load the dry powder onto the column.[20] This prevents solubility issues at the column head.

Experimental Protocols

Protocol 1: Method Development using Thin-Layer Chromatography (TLC)
  • Prepare TLC Chambers: Line several chambers with filter paper and add different solvent systems (e.g., 9:1 Hexane:EtOAc, 4:1 Hexane:EtOAc, 1:1 Hexane:EtOAc, 100% EtOAc, 95:5 DCM:MeOH).

  • Spot the Plate: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Acetone). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the spotted TLC plate into a prepared chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm).

  • Calculate Rf: Measure the distance traveled by the compound and the solvent front. Calculate the Rf value (Rf = distance traveled by compound / distance traveled by solvent).

  • Optimize: Adjust the solvent polarity to achieve an Rf value of ~0.2-0.3 for the desired compound. This provides the best separation in flash column chromatography.[7]

Protocol 2: Dry Loading for Flash Column Chromatography
  • Dissolve Crude Mixture: Dissolve the crude material in a minimal amount of a volatile solvent (e.g., Dichloromethane, Acetone).

  • Adsorb onto Sorbent: Add a small amount of silica gel or an inert support like Celite (diatomaceous earth) to the solution (typically 1-2 times the mass of the crude material).[20]

  • Evaporate Solvent: Thoroughly mix the slurry and then remove the solvent under reduced pressure (using a rotary evaporator) until a fine, free-flowing powder is obtained.

  • Load the Column: Carefully add the dry powder to the top of the packed chromatography column.

  • Begin Elution: Gently add the mobile phase and begin the elution process. This technique prevents band broadening caused by using a strong or large volume of loading solvent.[20]

References

  • - Biotage.

  • - University of Rochester.

  • - Wikipedia.

  • - University of Rochester.

  • - Creative Biogene.

  • - LCGC International.

  • - Google Patents.

  • - SIELC Technologies.

  • - Organic Syntheses.

  • - University of Rochester.

  • - Nanjing Finechem Holding Co.,Limited.

  • - Reddit.

  • - Google Patents.

  • - Shimadzu.

  • - ResearchGate.

  • - Chinese Academy of Sciences.

  • - Phenomenex.

  • - Waters Corporation.

  • - Quora.

  • - PubMed.

  • - University of Rochester.

  • - Benchchem.

  • - Benchchem.

  • - Benchchem.

  • - Shimadzu Scientific Instruments.

  • - Agilent.

  • - Chromatography Forum.

  • - Chrom Tech, Inc.

Sources

Technical Support Center: A Deep Dive into the Nucleophilic Aromatic Substitution of 2,4-Difluoro-3-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the optimization of nucleophilic aromatic substitution (SNAr) reactions involving 2,4-Difluoro-3-nitrobenzonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to leverage this versatile building block in their synthetic endeavors. Here, we move beyond basic principles to provide in-depth, field-tested insights into reaction optimization, troubleshooting, and frequently asked questions.

Understanding the Reactivity of this compound

This compound is a highly activated aromatic system primed for nucleophilic aromatic substitution. The potent electron-withdrawing nature of the nitro group at the 3-position and the nitrile group at the 1-position significantly acidifies the aromatic ring, making it susceptible to attack by nucleophiles. This activation is crucial for the facility of the SNAr reaction.

A key feature of this substrate is the presence of two fluorine atoms, which are excellent leaving groups in SNAr reactions. This is because the rate-determining step is the initial nucleophilic attack and formation of the Meisenheimer complex, not the cleavage of the carbon-fluorine bond. The high electronegativity of fluorine polarizes the C-F bond, making the carbon atom more electrophilic and thus more readily attacked by a nucleophile[1][2].

Regioselectivity: The Burning Question - C2 or C4?

The primary question when working with this compound is: which fluorine atom is preferentially substituted? The answer lies in the relative stability of the Meisenheimer intermediate formed upon nucleophilic attack at either the C2 or C4 position.

The fluorine at the C4 position is the more reactive site. This is because the negative charge of the Meisenheimer complex formed upon attack at C4 can be delocalized onto the strongly electron-withdrawing nitro group at the C3-position through resonance. This provides significant stabilization to the intermediate, lowering the activation energy for its formation.

Attack at the C2 position, while possible, results in a Meisenheimer complex where the negative charge cannot be as effectively stabilized by the nitro group. Therefore, the reaction pathway involving substitution at the C4 position is kinetically favored.

Troubleshooting Guide: From Low Yields to Unwanted Side Products

This section addresses common issues encountered during the nucleophilic substitution of this compound and provides actionable solutions.

Issue 1: Low or No Conversion to the Desired Product

Potential Causes & Solutions:

  • Insufficiently Nucleophilic Reagent: While the aromatic ring is activated, weak nucleophiles may still require more forcing conditions.

    • Solution: If using a neutral nucleophile (e.g., an amine or alcohol), consider deprotonation with a suitable non-nucleophilic base to generate the more reactive anionic nucleophile. For thiols, which are generally good nucleophiles, a mild base is often sufficient to generate the thiolate.

  • Inappropriate Solvent: The choice of solvent is critical for SNAr reactions.

    • Solution: Employ polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP). These solvents effectively solvate the counter-ion of the nucleophile, leaving the nucleophile "naked" and more reactive. Protic solvents like ethanol or water can hydrogen bond with the nucleophile, reducing its nucleophilicity.

  • Low Reaction Temperature: Many SNAr reactions require heating to proceed at a reasonable rate.

    • Solution: Gradually increase the reaction temperature, monitoring the reaction progress by TLC or HPLC. Typical temperature ranges are between room temperature and 120 °C, depending on the nucleophile's reactivity.

Issue 2: Formation of a Di-substituted Product

Potential Causes & Solutions:

  • Excess Nucleophile: Using a large excess of the nucleophile can drive the reaction towards di-substitution, where the second fluorine atom is also replaced.

    • Solution: Carefully control the stoichiometry. Start with 1.0 to 1.2 equivalents of the nucleophile. If conversion is incomplete, a small additional charge of the nucleophile can be made.

  • High Reaction Temperature or Prolonged Reaction Time: More forcing conditions can provide the necessary activation energy for the less favorable second substitution.

    • Solution: Run the reaction at the lowest temperature that provides a reasonable reaction rate. Monitor the reaction closely and stop it once the starting material is consumed to avoid over-reaction.

Issue 3: Presence of an Unidentified, More Polar Byproduct

Potential Causes & Solutions:

  • Hydrolysis of the Nitrile Group: Under basic conditions, especially in the presence of water and at elevated temperatures, the nitrile group can be hydrolyzed to a primary amide or a carboxylic acid.

    • Solution: Ensure anhydrous reaction conditions by using dry solvents and an inert atmosphere (e.g., nitrogen or argon). If water is unavoidable (e.g., from an aqueous solution of the nucleophile), use milder bases and lower reaction temperatures. A non-aqueous workup is also recommended.

Frequently Asked Questions (FAQs)

Q1: What is the best base to use for this reaction?

A1: The choice of base depends on the pKa of your nucleophile.

  • For amines: A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often sufficient to scavenge the HF produced.

  • For alcohols and thiols: A stronger base is typically needed to generate the corresponding alkoxide or thiolate. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are common choices for generating alkoxides. For thiols, a milder inorganic base like potassium carbonate (K₂CO₃) is often effective.

Q2: How should I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is a quick and effective method. Use a solvent system that gives good separation between the starting material and the product (e.g., a mixture of hexanes and ethyl acetate). The product, being more polar than the starting material, will have a lower Rf value. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.

Q3: What is a standard workup procedure for this reaction?

A3: A typical workup involves:

  • Cooling the reaction mixture to room temperature.

  • Quenching the reaction by pouring it into a mixture of ice and water.

  • Extracting the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Washing the combined organic layers with water and then with brine to remove any residual base and inorganic salts.

  • Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Concentrating the solution under reduced pressure to obtain the crude product.

Q4: What are the best methods for purifying the final product?

A4: The crude product can usually be purified by one of the following methods:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) is often the most efficient purification method.

  • Column Chromatography: For oils or solids that are difficult to recrystallize, silica gel column chromatography is a reliable option. A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point.

Experimental Protocols

General Protocol for the Reaction of this compound with an Amine Nucleophile
Parameter Recommendation
Solvent Anhydrous DMF or DMSO
Base K₂CO₃ or Et₃N (1.5 - 2.0 equiv.)
Nucleophile Amine (1.0 - 1.2 equiv.)
Temperature 25 - 80 °C
Reaction Time 2 - 24 hours

Procedure:

  • To a solution of this compound (1.0 equiv.) in the chosen solvent, add the base and the amine nucleophile.

  • Heat the reaction mixture to the desired temperature and monitor its progress by TLC or HPLC.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup as described in the FAQ section.

  • Purify the crude product by recrystallization or column chromatography.

General Protocol for the Reaction of this compound with an Alcohol or Thiol Nucleophile
Parameter Recommendation
Solvent Anhydrous THF or DMF
Base NaH (for alcohols) or K₂CO₃ (for thiols) (1.1 equiv.)
Nucleophile Alcohol or Thiol (1.0 equiv.)
Temperature 0 °C to 60 °C
Reaction Time 1 - 12 hours

Procedure:

  • To a suspension of the base in the chosen solvent at 0 °C, add a solution of the alcohol or thiol nucleophile dropwise.

  • Stir the mixture at 0 °C for 30 minutes to an hour to ensure complete formation of the alkoxide or thiolate.

  • Add a solution of this compound (1.0 equiv.) in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature or heat as necessary, monitoring its progress by TLC or HPLC.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride (for NaH) or water.

  • Perform an aqueous workup and purify the product as described previously.

Visualizing the Reaction Pathway and Troubleshooting Logic

Reaction Mechanism

SNAr_Mechanism A This compound + Nucleophile B Meisenheimer Complex (Attack at C4) A->B Favored Pathway (Resonance Stabilization) D Meisenheimer Complex (Attack at C2) A->D Disfavored Pathway C 4-Substituted-2-fluoro-3-nitrobenzonitrile (Major Product) B->C Elimination of F⁻ E 2-Substituted-4-fluoro-3-nitrobenzonitrile (Minor Product) D->E Elimination of F⁻

Caption: The favored SNAr pathway involves the formation of a more stable Meisenheimer complex.

Troubleshooting Workflow

Caption: A decision tree for troubleshooting common issues in the SNAr of this compound.

References

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC. [Link]

  • The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group - ResearchGate. ResearchGate. [Link]

  • p-NITROBENZONITRILE - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • hydrolysis of nitriles - Chemguide. Chemguide. [Link]

Sources

How to avoid isomeric byproducts in reactions with 2,4-Difluoro-3-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,4-Difluoro-3-nitrobenzonitrile (CAS: 1009-35-4). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. Our focus is to provide in-depth, practical solutions to a common and critical challenge: controlling regioselectivity to avoid the formation of isomeric byproducts during nucleophilic aromatic substitution (SNAr) reactions.

The Challenge: Regioselectivity in SNAr Reactions

This compound is a highly activated aromatic system, primed for nucleophilic aromatic substitution. The presence of two potent electron-withdrawing groups—a nitro group (-NO₂) at C3 and a cyano group (-CN) at C1—significantly acidifies the aromatic ring, making it susceptible to nucleophilic attack. The key issue arises from the two potential reaction sites: the fluorine atoms at the C2 and C4 positions. Both are activated, and reactions often yield a mixture of C2- and C4-substituted isomers, complicating purification and reducing the yield of the desired product.

This guide will dissect the underlying principles governing this selectivity and provide actionable troubleshooting strategies to steer your reaction toward the desired isomer.

Core Principles: Understanding the Reaction Landscape

The regiochemical outcome of an SNAr reaction on this compound is determined by a delicate balance between electronic activation and steric hindrance.

  • Electronic Effects : The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][2][3] The stability of this intermediate is the key to the reaction rate.

    • Attack at C4 : The fluorine at C4 is ortho to the nitro group and para to the cyano group. The negative charge of the resulting Meisenheimer complex is effectively delocalized by both powerful electron-withdrawing groups.

    • Attack at C2 : The fluorine at C2 is ortho to both the nitro and cyano groups. This position is also strongly activated, and the resulting intermediate is well-stabilized.

  • Steric Effects : Steric hindrance relates to the physical space occupied by the substituents on the ring and the incoming nucleophile.[4][5] The nitro group is significantly bulkier than the linear cyano group.

    • Attack at C4 : This position is less sterically encumbered, flanked by a fluorine and a hydrogen atom.

    • Attack at C2 : This position is more sterically hindered, situated between the bulky nitro group and the cyano group.

The interplay of these factors means that without careful condition optimization, a mixture of products is highly probable.

SNAr_Pathways cluster_start Reactants cluster_c4 Pathway 1: Attack at C4 (Less Hindered) cluster_c2 Pathway 2: Attack at C2 (More Hindered) Start This compound + Nucleophile (Nu⁻) C4_Attack Nucleophilic Attack at C4 Start->C4_Attack Favored by sterics C2_Attack Nucleophilic Attack at C2 Start->C2_Attack Favored by electronics (potentially) Meisenheimer_C4 Meisenheimer Intermediate (Charge on NO₂, CN) C4_Attack->Meisenheimer_C4 Product_C4 4-Nu-2-fluoro-3-nitrobenzonitrile (Major product with bulky Nu⁻) Meisenheimer_C4->Product_C4 Loss of F⁻ Meisenheimer_C2 Meisenheimer Intermediate (Charge on NO₂, CN) C2_Attack->Meisenheimer_C2 Product_C2 2-Nu-4-fluoro-3-nitrobenzonitrile (Potential with small Nu⁻) Meisenheimer_C2->Product_C2 Loss of F⁻ Troubleshooting_Workflow Start Reaction yields isomer mixture Goal What is the desired isomer? Start->Goal C4_Path C4-Substituted Goal->C4_Path  Less Hindered C2_Path C2-Substituted Goal->C2_Path  More Hindered C4_Strategy1 Increase Nucleophile Bulk (e.g., t-BuNH₂) C4_Path->C4_Strategy1 C2_Strategy1 Decrease Nucleophile Bulk (e.g., NH₃, MeNH₂) C2_Path->C2_Strategy1 C4_Strategy2 Lower Reaction Temperature (e.g., 0 °C) C4_Strategy1->C4_Strategy2 and/or C4_Result Improved C4 Selectivity C4_Strategy2->C4_Result C2_Strategy2 Increase Nucleophile Reactivity (e.g., pre-deprotonation with NaH) C2_Strategy1->C2_Strategy2 and/or C2_Result Improved C2 Selectivity C2_Strategy2->C2_Result

Sources

Technical Support Center: Challenges in the Regioselective Substitution of 2,4-Difluoro-3-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,4-Difluoro-3-nitrobenzonitrile. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this versatile building block in their synthetic workflows. The inherent challenge of this substrate lies in controlling the regioselectivity of nucleophilic aromatic substitution (SNAr) at the C2 and C4 positions. Both fluorine atoms are activated by the potent electron-withdrawing nitro and cyano groups, often leading to mixtures of isomers.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate these challenges and achieve your desired synthetic outcomes with high fidelity.

Part 1: Troubleshooting Guide

This section addresses specific, common issues encountered during the regioselective substitution of this compound in a practical question-and-answer format.

Issue 1: Low or No Reaction Conversion

Question: I am attempting a substitution reaction with my nucleophile, but I'm observing very little or no consumption of the starting material, this compound. What are the likely causes and how can I fix this?

Answer:

Low reactivity in SNAr reactions on this substrate typically points to issues with either the nucleophile's strength, the reaction conditions, or interfering contaminants.

Potential Causes & Recommended Solutions:

  • Insufficient Nucleophilicity:

    • Causality: The SNAr mechanism's rate-determining step is the nucleophilic attack on the electron-deficient aromatic ring.[1] If the nucleophile is too weak, this initial step is prohibitively slow. Neutral amines, alcohols, and thiols are often not nucleophilic enough on their own.

    • Solution: For neutral nucleophiles like amines, alcohols, or thiols, the addition of a non-nucleophilic base is critical. The base deprotonates the nucleophile in situ, dramatically increasing its nucleophilicity.

      • Recommended Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or organic bases like 1,8-Diazabicycloundec-7-ene (DBU).

      • Pro Tip: Use anhydrous reagents and solvents, as water can protonate the activated nucleophile, rendering it ineffective.[2]

  • Poor Solubility:

    • Causality: If the substrate or nucleophile is not fully dissolved at the reaction temperature, the reaction becomes mass-transport limited, leading to poor conversion.

    • Solution: Choose a solvent that effectively dissolves all reactants. Polar aprotic solvents are generally excellent choices for SNAr reactions.

      • Recommended Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), or Acetonitrile (MeCN).

  • Inappropriate Temperature:

    • Causality: While SNAr reactions on activated systems can often proceed at room temperature, some less reactive nucleophiles require thermal energy to overcome the activation barrier.

    • Solution: If the reaction is sluggish at room temperature, gradually increase the heat. Monitor the reaction by TLC or LC-MS to track the consumption of starting material and the appearance of products and byproducts. A typical starting point would be 50-80 °C.

Issue 2: Poor Regioselectivity (Mixture of C2 and C4 Isomers)

Question: My reaction is working, but I'm getting a mixture of the 2-substituted and 4-substituted isomers. How can I improve the selectivity for a single product?

Answer:

This is the most common challenge with this substrate. Regioselectivity is a delicate balance of electronic, steric, and solvent effects. The C4-fluorine is para to the strongly activating nitro group, while the C2-fluorine is ortho to it. Both are significantly activated.

Decision Framework for Improving Regioselectivity
FactorTo Favor C4-Substitution (para to NO₂)To Favor C2-Substitution (ortho to NO₂)Mechanistic Rationale
Nucleophile Use sterically small nucleophiles (e.g., ammonia, small primary amines, methoxide).Use sterically bulky nucleophiles (e.g., secondary amines, tert-butoxide).The C2 position is sterically hindered by the adjacent nitro group. Bulky nucleophiles will preferentially attack the more accessible C4 position.
Solvent Use polar aprotic solvents (e.g., DMF, DMSO).Use nonpolar solvents (e.g., Toluene, Dioxane).[3]Nonpolar solvents can promote a six-membered polar transition state involving the nucleophile and the ortho-nitro group, favoring C2 substitution.[3] Polar solvents effectively solvate the charged Meisenheimer complex, often favoring the electronically preferred C4-attack pathway.
Temperature Lower the reaction temperature (e.g., 0 °C to RT).This is less predictable and must be determined empirically.Lowering the temperature often enhances selectivity by favoring the product of the pathway with the lower activation energy. This can amplify the subtle energetic differences between the C2 and C4 attack transition states.[2]
Counter-ion Use standard bases (e.g., K₂CO₃, NaH).Consider using magnesium-based reagents (e.g., chloromagnesium alkoxides).[4]Divalent cations like Mg²⁺ can chelate with the ortho-nitro group and the incoming nucleophile, directing the attack to the C2 position. This is an advanced strategy that can provide excellent ortho-selectivity.[4]
Troubleshooting Workflow for Regioselectivity

G start Start: Poor Regioselectivity solvent Modify Solvent System start->solvent nucleophile Modify Nucleophile or Base start->nucleophile temp Adjust Temperature start->temp polar Use Polar Aprotic (DMF, DMSO) Favors C4-substitution solvent->polar Seeking C4 nonpolar Use Nonpolar (Toluene) Favors C2-substitution solvent->nonpolar Seeking C2 sterics Change Steric Bulk nucleophile->sterics counterion Change Counter-ion (e.g., Mg-base) Favors C2-substitution nucleophile->counterion lower_temp Lower Temperature (e.g., 0 °C) Enhances kinetic selectivity temp->lower_temp end_c4 Goal: C4-Isomer polar->end_c4 end_c2 Goal: C2-Isomer nonpolar->end_c2 counterion->end_c2 lower_temp->end_c4 lower_temp->end_c2

Caption: Meisenheimer complexes from attack at C4 vs. C2.

Q2: How does the choice of nucleophile (amine, alcohol, thiol) impact regioselectivity?

A2: The nature of the nucleophile is a key determinant of regioselectivity, primarily through steric effects and the principles of Hard and Soft Acid and Base (HSAB) theory.

  • Amines: These are common nucleophiles. Primary amines are generally small and may show less selectivity, while bulkier secondary amines (e.g., morpholine, piperidine) will more strongly favor attack at the less hindered C4 position. [5]* Alcohols (Alkoxides): As "hard" nucleophiles, alkoxides often react under charge-controlled conditions, favoring the most electrophilic carbon, which is typically C4. However, they are also highly sensitive to chelation effects with the right counter-ion (e.g., Mg²⁺), which can steer them to the C2 position. [4]* Thiols (Thiolates): As "soft" nucleophiles, thiolates react under orbital-controlled conditions. [6]Their larger size and polarizability can lead to different selectivity profiles compared to "hard" alkoxides. While sterics still play a role, the interaction with the LUMO of the aromatic ring is crucial, and the regiochemical outcome can be highly dependent on the specific substrate and conditions.

Q3: What is the mechanistic role of the solvent in directing regioselectivity?

A3: The solvent plays a crucial role in stabilizing the transition state leading to the Meisenheimer complex. A study on the related 2,4-difluoronitrobenzene showed that nonpolar solvents like toluene or dioxane are key to achieving high ortho (C2) selectivity. [3]The proposed mechanism involves the formation of a six-membered polar transition state where the nucleophile interacts with both the C2 carbon and the oxygen of the ortho-nitro group. This organized transition state is favored in a nonpolar environment. In contrast, polar aprotic solvents (DMF, DMSO) effectively solvate the charged Meisenheimer complex from all sides, diminishing the specific stabilizing effect of the ortho-nitro group and allowing the reaction to proceed at the electronically favored C4 position.

Part 3: Experimental Protocols

Disclaimer: These are generalized procedures and should be adapted and optimized for specific nucleophiles and substrates. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: General Procedure for C4-Selective Substitution with an Amine Nucleophile

This protocol is designed to favor substitution at the C4 position by using a polar aprotic solvent and controlled stoichiometry.

Materials:

  • This compound

  • Amine nucleophile (e.g., morpholine)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the substrate (concentration approx. 0.2-0.5 M).

  • Add anhydrous K₂CO₃ (1.5 eq).

  • To the stirred suspension, add the amine nucleophile (1.1 eq) dropwise at room temperature.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired 4-substituted-2-fluoro-3-nitrobenzonitrile.

Protocol 2: General Procedure for C2-Selective Substitution with an Alcohol Nucleophile

This protocol aims for C2 selectivity by using a nonpolar solvent, based on principles that favor an organized transition state. [3] Materials:

  • This compound

  • Alcohol nucleophile (e.g., isopropanol)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Toluene, anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • To a flame-dried, three-neck flask under an inert atmosphere, add the alcohol nucleophile (1.2 eq) and anhydrous toluene.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir for 30 minutes at 0 °C to form the sodium alkoxide.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous toluene.

  • Add the substrate solution dropwise to the cold alkoxide suspension.

  • Allow the reaction to slowly warm to room temperature and stir for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding saturated aq. NH₄Cl at 0 °C.

  • Separate the layers and extract the aqueous layer with toluene or EtOAc (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to isolate the desired 2-substituted-4-fluoro-3-nitrobenzonitrile.

References

  • Sythana, S., et al. (2014). Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. Organic Process Research & Development, 18(7), 912-918. [Link]

  • Algera, R. F., et al. (2024). Mechanism-Based Regiocontrol in SNAr: A Case Study of Ortho-Selective Etherification with Chloromagnesium Alkoxides. Journal of the American Chemical Society. [Link]

  • mediaTUM. (2019). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. mediaTUM - Technical University of Munich. [Link]

  • ResearchGate. (2021). Two mechanisms for SNAr reactions. ResearchGate. [Link]

  • Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Vapourtec Flow Chemistry. [Link]

  • Weller, A. S., et al. (2019). Concerted Nucleophilic Aromatic Substitutions. PMC - NIH. [Link]

  • Chemistry Steps. (n.d.). Reactions of Thiols. Chemistry Steps. [Link]

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Technical Support Center: A Troubleshooting Guide for Low Conversion Rates with 2,4-Difluoro-3-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide to the physical characteristics of 2-(3-Fluorophenyl)benzonitrile and its isomers can be found here.[1]

This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with reactions involving 2,4-Difluoro-3-nitrobenzonitrile. Low conversion rates are a common impediment in synthetic chemistry, and this document provides a structured, question-and-answer-based approach to systematically troubleshoot and resolve these issues.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My reaction with this compound is showing very low or no conversion. What are the fundamental factors I should investigate first?

Low conversion rates in nucleophilic aromatic substitution (SNAr) reactions, the primary reactivity mode for this substrate, can often be traced back to a few key parameters. The this compound ring is highly activated towards nucleophilic attack due to the strong electron-withdrawing effects of the nitro (-NO₂) and cyano (-CN) groups.[2][3] These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is crucial for the reaction to proceed.[2][4][5]

Initial Diagnostic Checklist:

  • Nucleophile Potency: Is your nucleophile strong enough? While the ring is activated, weak nucleophiles may still require more forcing conditions. The nucleophilicity of your reagent is a critical factor.

  • Reaction Conditions: Are the temperature and solvent appropriate? SNAr reactions are often sensitive to these parameters. Polar aprotic solvents are typically preferred.

  • Reagent Purity & Stoichiometry: Are your starting material, nucleophile, and any additives (like a base) pure? Is moisture being excluded, especially if your nucleophile is sensitive to hydrolysis? Have you used the correct stoichiometry?

  • Base-Related Issues: If your nucleophile requires deprotonation (e.g., an alcohol or thiol), is the base you are using strong enough to generate a sufficient concentration of the active nucleophile? The choice and amount of base can be critical.[6][7]

Q2: I'm unsure which of the two fluorine atoms is supposed to react. Could poor regioselectivity be the cause of my low yield of the desired product?

This is an excellent question. The regiochemical outcome of the substitution is dictated by the combined electronic effects of the activating groups. In this compound, the aromatic ring is activated by both a nitro group and a cyano group.

  • The fluorine at the C4 position is para to the cyano group and ortho to the nitro group.

  • The fluorine at the C2 position is ortho to the cyano group and meta to the nitro group.

Strong electron-withdrawing groups exert their activating influence most effectively from the ortho and para positions relative to the leaving group.[3][4][8] In this case, the fluorine at C4 is activated by both the ortho nitro group and the para cyano group, making it significantly more electrophilic and susceptible to nucleophilic attack. The fluorine at C2 is only strongly activated by the ortho cyano group. Therefore, nucleophilic substitution is expected to occur preferentially at the C4 position. If your target molecule requires substitution at the C2 position, you may be forming the C4 isomer instead, which could be misinterpreted as a low conversion rate if you are only tracking the formation of the C2-substituted product.

Q3: My reaction is proceeding very slowly. What adjustments can I make to increase the reaction rate and achieve full conversion?

A sluggish reaction points to an activation energy barrier that is not being sufficiently overcome. Here are several strategies to accelerate the reaction:

  • Increase Temperature: This is often the most direct way to increase the reaction rate. However, be cautious, as higher temperatures can also promote side reactions and decomposition of starting materials or products. A stepwise increase in temperature (e.g., in 10-20 °C increments) is advisable.

  • Solvent Choice: The solvent plays a crucial role in SNAr reactions. Polar aprotic solvents such as DMF, DMSO, NMP, or sulfolane are excellent choices as they can solvate the cation of the nucleophile's salt, leaving the anion more "naked" and nucleophilic, while not strongly solvating the nucleophile itself.[9][10] Studies on the similar 2,4-difluoronitrobenzene have shown that solvent choice can dramatically influence reaction rate and even regioselectivity.[9][10]

  • Optimize the Base: For nucleophiles like phenols, thiols, or some amines, a base is required. The pKa of the base should be sufficient to deprotonate the nucleophile effectively. Common choices include K₂CO₃, Cs₂CO₃, or stronger non-nucleophilic bases like NaH or KOtBu. The choice of base can also influence the reaction rate.[6][7]

  • Increase Nucleophile Concentration: Using an excess of the nucleophile (e.g., 1.5 to 2.0 equivalents) can push the reaction equilibrium towards the product and increase the reaction rate according to the law of mass action.

ParameterRecommendationRationale
Temperature Increase incrementally (e.g., 50 °C to 120 °C)Provides more kinetic energy to overcome the activation barrier.
Solvent Use polar aprotic (DMF, DMSO, NMP)Stabilizes the charged intermediate and enhances nucleophile reactivity.
Base Use a base with appropriate pKa (e.g., K₂CO₃, NaH)Ensures sufficient deprotonation of the nucleophile to its active form.
Concentration Use a slight excess of the nucleophile (1.5-2.0 eq.)Increases the probability of productive collisions, driving the reaction forward.

Q4: I'm observing the formation of multiple byproducts, which is complicating my purification and lowering the yield. What are the likely side reactions?

Byproduct formation is a common issue, especially under forcing reaction conditions. Potential side reactions with this compound include:

  • Di-substitution: The initial product, a mono-substituted benzonitrile, is still an electron-deficient aromatic ring. A strong nucleophile, especially when used in large excess or at high temperatures, can displace the second fluorine atom.

  • Hydrolysis: The presence of water, particularly with a base at elevated temperatures, can lead to the hydrolysis of the nitrile group to a carboxylic acid or an amide. Water can also act as a nucleophile, leading to the formation of hydroxylation byproducts.

  • Reaction with Solvent: At high temperatures, some polar aprotic solvents like DMF can decompose to generate dimethylamine, which can act as a nucleophile and lead to unwanted byproducts.

  • Denitration: In reactions involving certain nucleophiles, particularly thiols, reductive denitration of the nitroarene can occur as a side reaction.[11]

To mitigate these issues, it is crucial to maintain an inert and anhydrous atmosphere, use purified solvents, control the stoichiometry of the nucleophile, and avoid excessive temperatures and reaction times.

Visualizing the Troubleshooting Workflow

A systematic approach is key to diagnosing the root cause of low conversion. The following workflow can guide your experimental adjustments.

Troubleshooting_Workflow start Low Conversion Observed check_reagents Verify Reagent Purity & Stoichiometry (Substrate, Nucleophile, Base, Solvent) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) check_reagents->check_conditions Reagents OK analyze_mixture Analyze Reaction Mixture (TLC, LC-MS, NMR) check_conditions->analyze_mixture Conditions Seem Correct sub_q1 Is Starting Material Consumed? analyze_mixture->sub_q1 no_reaction Problem: No Reaction - Inactive Nucleophile - Temp Too Low - Wrong Solvent sub_q1->no_reaction No side_products Problem: Side Products Formed - Di-substitution - Hydrolysis - Temp Too High sub_q1->side_products Yes solution_no_reaction Action: - Increase Temperature - Use Stronger Base - Switch to Polar Aprotic Solvent no_reaction->solution_no_reaction solution_side_products Action: - Lower Temperature - Reduce Nucleophile eq. - Ensure Anhydrous Conditions side_products->solution_side_products

Caption: A logical workflow for troubleshooting low conversion rates.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution

This protocol provides a general starting point for the reaction of this compound with a generic nucleophile (Nu-H) requiring a base.

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the nucleophile (1.1-1.5 eq.), and a base such as powdered K₂CO₃ (2.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

  • Solvent Addition: Add anhydrous polar aprotic solvent (e.g., DMF or DMSO) via syringe to achieve a suitable concentration (typically 0.1-0.5 M).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[1][12]

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Sample Preparation: Periodically (e.g., every hour), withdraw a small aliquot of the reaction mixture using a glass capillary. Dilute the aliquot with a suitable solvent like ethyl acetate.

  • Spotting: Spot the diluted sample onto a silica gel TLC plate alongside spots of the starting material and nucleophile for comparison.

  • Elution: Develop the TLC plate using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • Visualization: Visualize the spots under UV light. The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress.

Protocol 3: Standard Aqueous Workup and Purification
  • Cooling: Once the reaction is complete, cool the mixture to room temperature.

  • Quenching: Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate) three times.[1]

  • Washing: Combine the organic layers and wash with water, followed by a brine solution to remove residual solvent and salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.[1]

  • Purification: Purify the crude residue by column chromatography on silica gel to isolate the desired product.[1][13]

Visualizing the Reaction Mechanism

The SNAr reaction proceeds via a two-step addition-elimination mechanism, which involves the formation of a resonance-stabilized Meisenheimer complex.

SNAr_Mechanism reactant Reactant (this compound) intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate + Nu⁻ (Rate-determining step) nucleophile Nucleophile (Nu⁻) product Product intermediate->product - F⁻ (Fast) leaving_group Leaving Group (F⁻)

Caption: The addition-elimination mechanism of SNAr reactions.

References

  • Benchchem. Technical Support Center: Troubleshooting Low Yields in Nucleophilic Aromatic Substitution with Azides.
  • Benchchem. Troubleshooting low yields in nucleophilic substitution of the 3-bromo position.
  • American Chemical Society. Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene.
  • Benchchem. An In-depth Technical Guide to the Physical Characteristics of 2-(3-Fluorophenyl)benzonitrile and Its Isomers.
  • Wikipedia. Nucleophilic aromatic substitution.
  • SpringerLink. Nucleophilic substitution in nitroarenes: a general corrected mechanism.
  • RSC Publishing. Base catalysis of nucleophilic aromatic substitution. The reactions of primary and secondary amines with nitrophenyl phosphates.
  • ACS Publications. Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene.
  • ACS Publications. Influence of the o-nitro group on base catalysis in nucleophilic aromatic substitution. Reactions in Benzene Solution.
  • BYJU'S. Nucleophilic aromatic substitution.
  • ResearchGate. How can I purify impure benzonitrile?.
  • Benchchem. A Comparative Analysis of Reactivity: 4-Fluoro- 3-nitrobenzonitrile versus 4-Chloro-3.
  • NIH. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens.
  • PubMed Central. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis.
  • NIH. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects.
  • Benchchem. A Comparative Guide to the Analytical Characterization of 2-(3-Fluorophenyl)benzonitrile.
  • Chemistry Steps. Nucleophilic Aromatic Substitution.

Sources

Technical Support Center: Managing Anhydrous Conditions in 2,4-Difluoro-3-nitrobenzonitrile Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 2,4-Difluoro-3-nitrobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing anhydrous conditions for successful and reproducible outcomes.

Introduction: The Criticality of a Water-Free Environment

This compound is a highly valuable building block in medicinal chemistry and materials science. Its reactivity is dominated by the electron-deficient nature of the aromatic ring, making it susceptible to nucleophilic aromatic substitution (SNAr). The two fluorine atoms are excellent leaving groups, activated by the strong electron-witticism of the adjacent nitro group. However, this same reactivity profile makes the molecule and its reactions exquisitely sensitive to moisture.

Water, even in trace amounts, can act as a nucleophile, leading to undesired side reactions, reduced yields, and complex purification challenges.[1] Therefore, the rigorous exclusion of water through the implementation of anhydrous techniques is not merely a suggestion but a prerequisite for success. This guide will walk you through common pitfalls and provide robust solutions to maintain the integrity of your reactions.

Frequently Asked Questions (FAQs)

Q1: Why are anhydrous conditions so critical when working with this compound?

A1: The primary reason is to prevent unwanted side reactions.[1] this compound is highly activated towards nucleophilic attack due to the electron-withdrawing nitro group. Water can act as a nucleophile, leading to two main detrimental pathways:

  • Hydrolysis of the Aryl Fluoride: The fluorine atoms can be displaced by hydroxide ions (formed from water, especially under basic conditions) to generate hydroxylation byproducts. While aryl fluorides are generally stable, the strong activation by the nitro group makes this a significant risk.[2][3][4]

  • Hydrolysis of the Nitrile Group: The nitrile group can undergo hydrolysis to form a carboxylic acid.[5][6][7][8][9] This reaction is typically catalyzed by acid or base and often requires heat, but the presence of water and certain reagents can facilitate this transformation even under milder conditions.[5][6][9]

These side reactions consume your starting material and introduce impurities that can be difficult to separate from the desired product.

Q2: What are the initial signs that my reaction has been compromised by moisture?

A2: Early indicators of moisture contamination can often be observed during reaction monitoring or workup:

  • Inconsistent TLC or LC-MS: You may see unexpected spots or peaks corresponding to the hydrolyzed byproducts.

  • Low Yield: A significant drop in the yield of your desired product is a common symptom.

  • Formation of a Precipitate: In some cases, the hydrolyzed products may be less soluble and precipitate out of the reaction mixture.

  • Difficulty in Purification: The presence of polar, hydrolyzed impurities can lead to issues during chromatographic purification, such as streaking or overlapping peaks.

Q3: Which is a better inert gas for these reactions: Nitrogen or Argon?

A3: For most applications involving this compound, dry nitrogen is sufficient and more economical.[10][11] Argon, being denser than air, can provide a more stable inert blanket over the reaction mixture, which can be advantageous for particularly sensitive or long-duration reactions. However, for routine SNAr reactions, the primary goal is the exclusion of moisture and oxygen, for which a steady flow of dry nitrogen is perfectly adequate.[10]

Troubleshooting Guide

This section addresses specific problems you might encounter and provides actionable solutions.

Problem Probable Cause(s) Solution(s)
Low or no conversion of starting material. 1. Deactivation of Reagents: Moisture may have quenched your nucleophile or base (e.g., NaH, LDA).2. Solvent Issues: The solvent was not adequately dried.1. Ensure all reagents are handled under strictly anhydrous conditions. Use freshly opened bottles or properly stored reagents.2. Dry your solvent immediately before use. For polar aprotic solvents like DMF or DMSO, drying over activated molecular sieves is effective.[12]
Formation of 2,4-Difluoro-3-nitrobenzoic acid. Hydrolysis of the Nitrile Group: Presence of water, potentially catalyzed by acidic or basic conditions in the reaction or during workup.[5][6][7][8][9]1. Rigorously dry all glassware, solvents, and reagents.2. If using a strong base, ensure it is not contaminated with hydroxide.3. During aqueous workup, use cooled solutions and minimize the time the product is in contact with the aqueous phase.
Formation of hydroxylated byproducts (e.g., 2-Fluoro-4-hydroxy-3-nitrobenzonitrile). Hydrolysis of the Aryl Fluoride: Water or hydroxide ions are acting as nucleophiles. This is more likely under basic conditions.1. Use a non-nucleophilic base if possible, or ensure your base is anhydrous.2. Maintain a positive pressure of inert gas throughout the reaction to prevent atmospheric moisture from entering.[13]
Inconsistent results between batches. Variable Moisture Content: Inconsistent drying of glassware, solvents, or inert gas lines.1. Standardize your drying procedures. Always oven-dry or flame-dry glassware immediately before use.[14]2. Use a drying tube on your inert gas line.3. Regularly regenerate or replace your solvent drying agents.

Experimental Protocols

Protocol 1: Rigorous Drying of Glassware

Properly dried glassware is the foundation of any anhydrous reaction.

  • Cleaning: Thoroughly wash all glassware with an appropriate solvent to remove any organic residues, followed by a rinse with deionized water and then acetone.

  • Oven Drying: Place the glassware in an oven at 125°C for a minimum of 4 hours, but preferably overnight.[14]

  • Assembly and Flame Drying (Optional but Recommended):

    • Assemble the glassware (e.g., round-bottom flask with a condenser and addition funnel) while still hot.

    • Under a gentle flow of inert gas, carefully heat the entire apparatus with a heat gun or a soft flame to drive off any adsorbed water. .

    • Allow the apparatus to cool to room temperature under a positive pressure of inert gas before adding any reagents.

Protocol 2: Preparation of Anhydrous Solvents

Using commercially available anhydrous solvents is convenient, but their quality can degrade after opening. It is best practice to dry and store solvents appropriately.

Solvent Recommended Drying Agent Procedure
Tetrahydrofuran (THF) Sodium/BenzophenoneAdd small pieces of sodium metal and a few crystals of benzophenone to the solvent. Reflux under an inert atmosphere until a persistent deep blue or purple color develops. Distill directly into the reaction flask.[14]
Dichloromethane (DCM) Calcium Hydride (CaH₂)Stir over CaH₂ overnight and then distill. Store over activated 3Å molecular sieves.[12]
Acetonitrile (MeCN) Calcium Hydride (CaH₂) or Phosphorus Pentoxide (P₂O₅)Reflux over CaH₂ for several hours, then distill. For extremely dry acetonitrile, a final distillation from P₂O₅ can be performed.
Dimethylformamide (DMF) Activated 3Å or 4Å Molecular SievesStir over freshly activated molecular sieves (10% w/v) for at least 24 hours. Use the solvent directly or distill under reduced pressure.[15]

Note: Always handle drying agents with appropriate safety precautions, especially reactive materials like sodium metal and calcium hydride.

Protocol 3: Setting Up the Reaction Under an Inert Atmosphere

This workflow ensures the exclusion of atmospheric moisture and oxygen.

  • Apparatus Setup: Assemble your oven-dried or flame-dried glassware.

  • Purging the System: Connect the apparatus to a Schlenk line or an inert gas inlet (e.g., from a balloon).[13][16]

  • Vacuum/Backfill Cycles: Evacuate the apparatus using a vacuum pump and then refill it with your inert gas (nitrogen or argon). Repeat this cycle three times to ensure the complete removal of air.[16]

  • Maintaining Positive Pressure: Throughout the reaction, maintain a slight positive pressure of the inert gas. This can be achieved by using a bubbler filled with mineral oil connected to the outlet of the condenser.

  • Reagent Addition: Add anhydrous solvents and liquid reagents via a syringe through a rubber septum.[13] Add solid reagents under a positive flow of inert gas or in a glovebox.

Visual Guides (Graphviz Diagrams)

Anhydrous_Reaction_Setup cluster_glassware Reaction Apparatus cluster_inert_gas Inert Gas System cluster_reagents Reagent Handling Flask Round-Bottom Flask (Oven-Dried) Condenser Condenser Flask->Condenser connects to Septum Rubber Septum Condenser->Septum topped with Bubbler Oil Bubbler Condenser->Bubbler outlet to InertGas Nitrogen/Argon Cylinder DryingTube Drying Tube (e.g., CaSO4) InertGas->DryingTube gas flows through DryingTube->Septum to reaction Syringe Syringe for Liquid Transfer Syringe->Septum injects through Glovebox Glovebox for Solid Transfer Glovebox->Flask add solids from

Caption: Workflow for setting up an anhydrous reaction.

Troubleshooting_Moisture cluster_causes Potential Moisture Sources cluster_solutions Corrective Actions Start Reaction Failure (Low Yield/Side Products) Glassware Improperly Dried Glassware Start->Glassware Solvent Wet Solvent Start->Solvent Reagents Hygroscopic Reagents Start->Reagents Atmosphere Atmospheric Leak Start->Atmosphere DryGlassware Oven/Flame Dry Glassware Glassware->DryGlassware Solution DrySolvent Distill/Use Drying Agents Solvent->DrySolvent Solution StoreReagents Store in Desiccator/ Glovebox Reagents->StoreReagents Solution InertAtmosphere Use Schlenk Line/ Positive Pressure Atmosphere->InertAtmosphere Solution

Caption: Logic diagram for troubleshooting moisture contamination.

References

  • Vertex AI Search. Nitrile to Acid - Common Conditions.
  • Organic Chemistry Tutor. Hydrolysis of Nitriles.
  • Moodle. Preparation of Carboxylic Acids: Hydrolysis of Nitriles.
  • JoVE. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles. (2025-05-22).
  • OrgoSolver. Nitrile Reactions: Acid Hydrolysis to Carboxylic Acid.
  • Molecular Inorganic Chemistry. Working with air and moisture sensitive compounds. (2008-04-12).
  • Kice, J. L., & Lunney, E. A. Catalysis of the hydrolysis of aryl sulfonyl fluorides by acetate ion and triethylamine. The Journal of Organic Chemistry.
  • ACS Publications. Catalysis of the hydrolysis of aryl sulfonyl fluorides by acetate ion and triethylamine | The Journal of Organic Chemistry.
  • Chemistry LibreTexts. 1.3C: Transferring Methods - Inert Atmospheric Methods. (2022-05-06).
  • Williams, D. B. G., & Lawton, M. Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Journal of Organic Chemistry.
  • ChemistryViews. Tips and Tricks for the Lab: Air-Sensitive Techniques (1). (2013-05-07).
  • Sciencemadness Wiki. Drying solvents. (2023-07-25).
  • Texas A&M University Department of Chemistry. Desiccant efficiency in solvent drying. 3. Dipolar aprotic solvents.
  • TutorChase. Why do some organic reactions need anhydrous conditions?
  • Moodle@Units. Preparing Anhydrous Reagents and Equipment.
  • The Journal of Organic Chemistry. Spontaneous hydrolysis of sulfonyl fluorides.
  • Fiveable. Anhydrous conditions Definition - Organic Chemistry II Key Term.

Sources

Scalable synthesis of 2,4-Difluoro-3-nitrobenzonitrile for industrial applications

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scalable synthesis of 2,4-Difluoro-3-nitrobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to ensure a safe, efficient, and scalable manufacturing process. As a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals, mastering the production of this compound is paramount.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

The most prevalent starting material for this synthesis is 2,4-difluorobenzonitrile. The synthesis involves the nitration of this precursor.

Q2: What is the most common method for synthesizing this compound?

The most widely employed method is the nitration of 2,4-difluorobenzonitrile using a mixed acid system, typically a combination of concentrated sulfuric acid and nitric acid.[1] The sulfuric acid acts as a dehydrating agent and facilitates the formation of the reactive nitronium ion (NO₂⁺).[1]

Q3: What are the critical reaction parameters to control during the nitration of 2,4-difluorobenzonitrile?

Maintaining a low temperature, often around 0°C, during the addition of the nitrating agent is critical to manage the exothermic nature of the reaction and minimize the formation of unwanted byproducts.[2] Efficient stirring is also essential to ensure homogenous mixing of the reactants.

Q4: How can the progress of the reaction be monitored?

Reaction progress can be effectively monitored using analytical techniques such as Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). These methods allow for the tracking of the consumption of the starting material, 2,4-difluorobenzonitrile, and the formation of the desired product.

Q5: What are the recommended methods for purifying the final product?

Common purification techniques for this compound include:

  • Recrystallization: This can be performed using a suitable solvent to obtain a crystalline solid. The use of activated charcoal can aid in the removal of colored impurities.

  • Column Chromatography: Passing the crude product through a short column of silica gel is an effective method for removing residual sulfuric acid and other impurities.[3]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Inactive Nitrating Agent: The nitric acid or nitrating salt may have absorbed moisture.Use a fresh, dry batch of the nitrating agent.
Incomplete Reaction: The reaction may not have reached completion.Extend the reaction time and continue to monitor by TLC or GC until the starting material is consumed.
Low Reaction Temperature: While initial low temperatures are crucial, the reaction may need a slightly higher temperature to proceed at a practical rate.After the initial addition of the nitrating agent, consider allowing the reaction to slowly warm to room temperature, while carefully monitoring for any excessive exotherm.
Low Yield After Purification Product Loss During Workup: Significant product loss can occur during extraction or filtration steps.Ensure efficient extraction by using an appropriate solvent and performing multiple extractions. Minimize losses during filtration by carefully transferring the product.
Suboptimal Molar Ratio: The molar ratio of the nitrating agent to the starting material may be insufficient.Optimize the molar ratio of the nitrating agent to 2,4-difluorobenzonitrile. A slight excess of the nitrating agent is often beneficial.
Formation of Impurities Over-Nitration: The formation of dinitro- or other over-nitrated byproducts can occur if the reaction temperature is too high or the reaction time is excessively long.Maintain strict temperature control throughout the reaction. Monitor the reaction progress closely to avoid prolonged reaction times after the starting material has been consumed.
Isomeric Impurities: Nitration at other positions on the aromatic ring can lead to isomeric impurities.The directing effects of the fluorine and nitrile groups on 2,4-difluorobenzonitrile favor nitration at the 3-position. However, careful control of reaction conditions, particularly temperature, is key to maximizing the yield of the desired isomer.
Difficult Product Isolation/Purification Incomplete Precipitation: The product may not fully precipitate from the reaction mixture.After quenching the reaction with water, ensure the mixture is sufficiently cooled to maximize precipitation.
Oily Product: The crude product may isolate as an oil instead of a solid.This can be due to the presence of impurities. Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If this fails, purification by column chromatography may be necessary.
Logical Troubleshooting Workflow

TroubleshootingWorkflow Start Problem Encountered LowYield Low or No Product Formation Start->LowYield Impurity Impurity Formation Start->Impurity Isolation Difficult Product Isolation Start->Isolation CheckReagents Check Reagent Activity & Purity LowYield->CheckReagents CheckConditions Verify Reaction Conditions (Time, Temp) LowYield->CheckConditions OptimizeWorkup Optimize Workup & Purification LowYield->OptimizeWorkup CheckTempControl Verify Temperature Control Impurity->CheckTempControl CheckStoichiometry Check Reactant Stoichiometry Impurity->CheckStoichiometry AnalyzeImpurity Analyze Impurity Profile (GC-MS, NMR) Impurity->AnalyzeImpurity AdjustQuench Adjust Quenching/Precipitation Conditions Isolation->AdjustQuench PurificationMethod Consider Alternative Purification Method Isolation->PurificationMethod Solution Solution Implemented CheckReagents->Solution CheckConditions->Solution OptimizeWorkup->Solution CheckTempControl->Solution CheckStoichiometry->Solution AnalyzeImpurity->Solution AdjustQuench->Solution PurificationMethod->Solution

Caption: Logical troubleshooting workflow for synthesis optimization.

Experimental Protocols

Synthesis of this compound

This protocol details a common lab-scale synthesis of this compound.

Materials:

  • 2,4-difluorobenzonitrile

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane (DCM)

  • Ice

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Silica Gel

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Thermometer

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath to 0-5°C.

  • Reagent Addition: To the cooled sulfuric acid, slowly add 2,4-difluorobenzonitrile while maintaining the temperature below 10°C.

  • Nitration: Prepare a mixture of concentrated nitric acid and concentrated sulfuric acid in the dropping funnel. Add this nitrating mixture dropwise to the stirred solution of 2,4-difluorobenzonitrile in sulfuric acid, ensuring the temperature does not exceed 10°C.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5°C. Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture over crushed ice with vigorous stirring. A precipitate of the crude product should form.

  • Workup:

    • Filter the crude product using a Büchner funnel and wash with cold water until the washings are neutral.

    • Dissolve the crude product in dichloromethane.

    • Wash the organic layer with a saturated sodium bicarbonate solution, followed by water.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Experimental Workflow Diagram

SynthesisWorkflow Start Start Prep Cool Sulfuric Acid in Ice Bath Start->Prep Add_Start_Mat Add 2,4-difluorobenzonitrile Prep->Add_Start_Mat Add_Nitrating_Mix Add Nitrating Mixture Dropwise Add_Start_Mat->Add_Nitrating_Mix Monitor Monitor Reaction (TLC/GC) Add_Nitrating_Mix->Monitor Quench Quench on Ice Monitor->Quench Filter Filter Crude Product Quench->Filter Dissolve Dissolve in DCM Filter->Dissolve Wash Wash with NaHCO3 and Water Dissolve->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (Recrystallization/Chromatography) Concentrate->Purify End Final Product Purify->End

Caption: Experimental workflow for the synthesis of this compound.

Safety Considerations

The synthesis of this compound involves the use of hazardous materials and requires strict adherence to safety protocols.

  • Corrosive and Oxidizing Acids: Concentrated sulfuric acid and nitric acid are highly corrosive and strong oxidizing agents.[1] Always handle these acids in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat.[4][5][6][7]

  • Exothermic Reaction: The nitration reaction is highly exothermic.[8] Strict temperature control is essential to prevent a runaway reaction. Always use an ice bath and add reagents slowly.

  • Toxic and Flammable Materials: 2,4-difluorobenzonitrile and the product, this compound, are toxic.[6][7] Avoid inhalation, ingestion, and skin contact.[4][5][6][7] Dichloromethane is a volatile and flammable solvent. Work in a well-ventilated area and avoid sources of ignition.[6][7]

  • Waste Disposal: Dispose of all chemical waste in accordance with local regulations.[4][5] Acidic waste should be neutralized before disposal.

References

  • 2,3-Difluoronitrobenzene - Safety Data Sheet. ChemicalBook. (2025-09-27).
  • SAFETY DATA SHEET. Fisher Scientific.
  • US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid. Google Patents.
  • Material Safety Data Sheet 2,4-Difluoronitrobenzene, 99% MSDS# 36489 Section 1. West Liberty University.
  • 2,4-DIFLUORO NITRO BENZENE CAS No 446-35-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
  • Technical Support Center: Synthesis of 4-Fluoro-3-nitrobenzonitrile. Benchchem.
  • Nitration and Sulfuric Acid Recovery: Effective Reaction Control and Efficient Acid Recycling for Economic Production. KBR.
  • A High-Output, Continuous Selective and Heterogeneous Nitration of p-Difluorobenzene | Request PDF. ResearchGate. (2025-08-07).
  • 4-FLUORO-3-NITROBENZONITRILE synthesis. ChemicalBook.

Sources

Removal of impurities from 2,4-Difluoro-3-nitrobenzonitrile reaction mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 2,4-Difluoro-3-nitrobenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, we will address common challenges and provide practical, field-tested solutions to ensure the high purity of your final product.

Section 1: Troubleshooting Guide

This section is formatted as a series of questions and answers to directly address specific issues you may encounter during the purification of this compound.

My final product is a yellow solid, but the literature reports it as a white solid. What causes the color, and how can I remove it?

The yellow coloration in your this compound product is typically due to the presence of residual nitrating agents or colored byproducts formed during the reaction. While a slight yellow tint might not always indicate significant impurity, achieving a white to off-white solid is often a sign of higher purity.

To address this, consider the following:

  • Activated Charcoal Treatment during Recrystallization: A common and effective method to decolorize organic compounds is the use of activated charcoal.[1][2][3] During the recrystallization process, after dissolving the crude product in a suitable hot solvent, a small amount of activated charcoal can be added. The charcoal adsorbs colored impurities. The mixture is then hot-filtered to remove the charcoal, and the purified product crystallizes upon cooling.

  • Column Chromatography: If recrystallization alone is insufficient, column chromatography over silica gel can be employed for a more thorough purification that also removes colored impurities.[1][4][5]

My NMR analysis shows the presence of an isomeric impurity. How can I separate it from the desired product?

The synthesis of this compound can sometimes lead to the formation of isomeric byproducts, such as 2,6-Difluoro-3-nitrobenzonitrile, due to the directing effects of the substituents on the aromatic ring.[6] Separating these isomers can be challenging due to their similar physical properties.

Here are some strategies for separation:

  • Fractional Recrystallization: This technique relies on slight differences in the solubility of the isomers in a particular solvent. By carefully controlling the crystallization conditions (e.g., solvent system, cooling rate), it may be possible to selectively crystallize the desired isomer, leaving the more soluble isomer in the mother liquor. This process may need to be repeated several times to achieve high purity.

  • Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations where other methods fail, preparative HPLC is a powerful tool. By selecting an appropriate column and mobile phase, baseline separation of the isomers can often be achieved, allowing for the collection of highly pure fractions of the desired this compound.

I'm observing a significant amount of unreacted 2,4-difluorobenzonitrile in my crude reaction mixture. What went wrong?

The presence of a substantial amount of starting material after the reaction indicates that the nitration was incomplete. Several factors could contribute to this issue.

To troubleshoot, examine the following:

  • Reaction Conditions: Ensure that the reaction temperature was maintained within the optimal range. Nitration reactions are often exothermic, and inadequate cooling can lead to side reactions or decomposition of the nitrating agent.[7][8]

  • Nitrating Agent: The concentration and quality of the nitric and sulfuric acids are crucial. Use fresh, properly stored reagents. The amount of nitrating agent should also be carefully controlled; an insufficient amount will lead to an incomplete reaction.[8]

  • Reaction Time: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to ensure it has gone to completion before quenching.

My product seems to be degrading during column chromatography. What could be the cause?

Degradation on a silica gel column can occur if the compound is sensitive to the acidic nature of the silica.

Here are some potential solutions:

  • Neutralized Silica Gel: You can neutralize the silica gel by washing it with a dilute solution of a non-nucleophilic base, like triethylamine, in the eluent before packing the column.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (neutral or basic), for the purification.

  • Faster Elution: Optimizing the solvent system to allow for faster elution can minimize the time the compound spends on the column, thereby reducing the opportunity for degradation.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the purification of this compound.

What is the most common impurity in the synthesis of this compound?

Besides unreacted starting material and isomeric byproducts, a common impurity is the corresponding carboxylic acid, 2,4-Difluoro-3-nitrobenzoic acid.[9] This can form if the nitrile group undergoes hydrolysis during the reaction or workup, especially in the presence of strong acids and water at elevated temperatures.[10][11][12][13]

What is the best general-purpose purification method for this compound?

For most laboratory-scale purifications, a two-step approach is highly effective:

  • Recrystallization: An initial recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) is excellent for removing the bulk of impurities and improving the overall purity.

  • Column Chromatography: If the recrystallized product still does not meet the required purity specifications, column chromatography over silica gel using a hexane/ethyl acetate or dichloromethane eluent system is recommended for final polishing.[4][5][14]

How can I confirm the purity of my final product?

A combination of analytical techniques should be used to confirm the purity of your this compound:

  • Melting Point: A sharp melting point that is consistent with the literature value (typically around 72-76 °C) is a good indicator of high purity.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are invaluable for confirming the structure and identifying any isomeric impurities.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These techniques are excellent for quantifying the purity and detecting trace impurities.

Section 3: Detailed Experimental Protocols

Here, we provide step-by-step methodologies for the most common and effective purification techniques.

Protocol 1: Recrystallization from Ethanol/Water

This protocol is designed for the initial purification of crude this compound.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks

  • Heating mantle or hot plate with stirrer

  • Büchner funnel and filter flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely. Stir and gently heat the mixture.

  • Once fully dissolved, slowly add deionized water dropwise until the solution becomes slightly turbid.

  • If turbidity persists, add a few drops of hot ethanol to redissolve the precipitate.

  • Allow the solution to cool slowly to room temperature. Crystals of the purified product should form.

  • For maximum yield, cool the flask in an ice bath for 30 minutes.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol/water mixture.

  • Dry the crystals under vacuum to obtain the purified this compound.

Protocol 2: Silica Gel Column Chromatography

This protocol is intended for the final purification of this compound to remove closely related impurities.

Materials:

  • Partially purified this compound

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare the Column: Pack a chromatography column with silica gel as a slurry in hexane.

  • Load the Sample: Dissolve the this compound in a minimum amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.

  • Elution: Begin eluting with pure hexane. Gradually increase the polarity of the eluent by adding increasing proportions of ethyl acetate (e.g., starting with 95:5 hexane/ethyl acetate and moving to 90:10, 85:15, etc.).

  • Collect Fractions: Collect the eluent in small fractions.

  • Monitor Fractions: Monitor the fractions by TLC to identify those containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to yield the highly purified this compound.

Section 4: Data Presentation

Table 1: Common Solvents for Recrystallization
Solvent SystemTypical Ratio (v/v)Expected RecoveryNotes
Ethanol/WaterVariesGood to ExcellentGood for removing polar impurities.
IsopropanolN/AGoodEffective for general purification.
Hexane/Ethyl AcetateVariesModerate to GoodUseful for fractional recrystallization to separate isomers.
TolueneN/AGoodCan be used for larger scale recrystallizations.
Table 2: Typical Eluent Systems for Column Chromatography
Eluent SystemGradientApplication
Hexane/Ethyl Acetate98:2 to 80:20General purpose, good separation of most impurities.
Dichloromethane/Hexane10:90 to 50:50Good for less polar impurities.
Toluene/Ethyl Acetate99:1 to 90:10Alternative system if other eluents fail.

Section 5: Visualizations

Diagram 1: Troubleshooting Logic for Impure Product

Troubleshooting_Logic start Impure Product Detected check_color Is the product colored? start->check_color check_isomers Are isomers present? check_color->check_isomers No charcoal Recrystallize with Activated Charcoal check_color->charcoal Yes check_sm Is starting material present? check_isomers->check_sm No fractional_recryst Fractional Recrystallization check_isomers->fractional_recryst Yes check_acid Is the carboxylic acid present? check_sm->check_acid No optimize_reaction Optimize Reaction Conditions check_sm->optimize_reaction Yes base_wash Aqueous Base Wash check_acid->base_wash Yes column Column Chromatography check_acid->column No charcoal->column prep_hplc Preparative HPLC fractional_recryst->prep_hplc If ineffective pure_product Pure Product prep_hplc->pure_product optimize_reaction->column base_wash->column column->pure_product

Caption: Troubleshooting workflow for impure product.

Diagram 2: General Purification Workflow

Purification_Workflow crude_product Crude this compound recrystallization Recrystallization (e.g., Ethanol/Water) crude_product->recrystallization purity_check1 Purity Check 1 (TLC, Melting Point) recrystallization->purity_check1 column_chromatography Column Chromatography (Hexane/Ethyl Acetate) purity_check1->column_chromatography Purity < 99% final_product High-Purity Product purity_check1->final_product Purity ≥ 99% purity_check2 Purity Check 2 (NMR, HPLC/GC) column_chromatography->purity_check2 purity_check2->final_product

Caption: General purification workflow.

References

  • Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 23). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • JoVE. (2025, May 22). Nitriles to Carboxylic Acids: Hydrolysis. Retrieved from [Link]

  • OrgoSolver. (n.d.). Nitrile Reactions: Acid Hydrolysis to Carboxylic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid.
  • Google Patents. (n.d.). CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile.
  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • ChemHelpASAP. (2021, February 9). column chromatography & purification of organic compounds. Retrieved from [Link]

  • ResearchGate. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction?. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,4-Difluoro-3-bromo-1-nitrobenzene. Retrieved from [Link]

  • Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • Google Patents. (n.d.). EP0334188A2 - Process for producing aromatic nitrile.
  • Zhang, M., Bi, Z., Wang, Y., Zhao, Y., Yang, Y., Zhu, Y., & Wang, S. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of the Chinese Chemical Society, 67(8), 1435-1439.
  • Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302.
  • Methylamine Supplier. (n.d.). This compound. Retrieved from [Link]

  • University of Groningen. (2022, October 14). Chemical/Laboratory Techniques: Column Chromatography. Retrieved from [Link]

  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to SNAr Reactions: 2,4-Difluoro-3-nitrobenzonitrile vs. 4-Fluoro-3-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and medicinal chemistry, the strategic selection of building blocks is paramount for efficient and successful synthesis campaigns. Fluorinated nitrobenzonitriles are highly valued intermediates, prized for their predictable reactivity in Nucleophilic Aromatic Substitution (SNAr) reactions. This guide provides an in-depth, data-supported comparison of two key reagents: 2,4-Difluoro-3-nitrobenzonitrile and 4-Fluoro-3-nitrobenzonitrile, focusing on their reactivity, regioselectivity, and practical application in synthesis.

The Fundamentals of SNAr Reactivity

Nucleophilic Aromatic Substitution is a cornerstone reaction in modern organic synthesis. Unlike SN1 and SN2 reactions common in aliphatic chemistry, the SNAr pathway proceeds via a distinct two-step addition-elimination mechanism. The overall reaction rate is governed by three primary factors:

  • Electron-Withdrawing Groups (EWGs): The aromatic ring must be "activated" by the presence of strong EWGs (like -NO₂, -CN) positioned ortho or para to the leaving group. These groups are essential for stabilizing the negatively charged intermediate.

  • The Leaving Group: In the context of SNAr, the reactivity of halogens is inverted compared to aliphatic substitution. Fluorine, due to its supreme electronegativity, polarizes the carbon-fluorine bond, rendering the ipso-carbon highly electrophilic and susceptible to nucleophilic attack.[1][2] This strong inductive effect also helps stabilize the intermediate, making fluorine an excellent leaving group for SNAr reactions.[3][4]

  • The Nucleophile: The strength and nature of the incoming nucleophile play a critical role in the reaction kinetics.

The reaction proceeds through a resonance-stabilized intermediate known as a Meisenheimer complex. The formation of this complex is typically the rate-determining step, as it involves the temporary loss of aromaticity.[1][3]

Figure 1: General SNAr Mechanism

Structural and Reactivity Analysis: A Head-to-Head Comparison

The reactivity of our two target molecules is dictated by the specific arrangement of the activating nitro and cyano groups relative to the fluorine leaving groups.

Figure 2: Structural Comparison
4-Fluoro-3-nitrobenzonitrile

This molecule is a classic example of a highly activated substrate for SNAr. The single fluorine atom at the C4 position is activated by both an ortho nitro group and a para cyano group. Both EWGs are perfectly positioned to stabilize the negative charge of the Meisenheimer intermediate through resonance, making this a very reliable and reactive building block in pharmaceutical synthesis.[5]

This compound: A Question of Regioselectivity

With two fluorine atoms, the primary consideration is regioselectivity: which fluorine is displaced? The answer lies in the stabilizing influence of the EWGs.

  • Attack at C4: A nucleophile attacking the C4 position results in a Meisenheimer intermediate where the negative charge is stabilized by the para nitro group and the ortho cyano group. This is a highly favorable arrangement.

  • Attack at C2: An attack at the C2 position yields an intermediate where the charge is stabilized by the ortho nitro group. However, the cyano group is now meta and cannot participate in resonance stabilization, offering only a weaker inductive stabilization.

Consequently, nucleophilic attack occurs almost exclusively at the C4 position. The fluorine at C2 is significantly less activated. This predictable regioselectivity makes this compound a valuable reagent for sequential substitutions.

Figure 3: Regioselectivity of this compound
Comparative Reactivity

When comparing the reactivity of the C4 fluorine in both molecules, we find they are electronically very similar. Both are activated by an ortho cyano group and a para nitro group. However, the C2-fluorine in This compound exerts an additional, strong inductive electron-withdrawing effect. This effect further increases the electrophilicity of the entire aromatic ring, including the C4 position.

Experimental Data & Protocols

To illustrate the practical application of these reagents, we present a typical SNAr reaction with a common pharmaceutical scaffold, a protected piperazine. The following data is representative of what can be expected under standard laboratory conditions.

Table 1: Comparative Reaction Data
EntryStarting MaterialNucleophileBaseSolventTemp (°C)Time (h)Yield (%)
14-Fluoro-3-nitrobenzonitriletert-butyl piperazine-1-carboxylateK₂CO₃Acetonitrile804~95%[5]
2This compoundtert-butyl piperazine-1-carboxylateK₂CO₃Acetonitrile802-3>95% (Predicted)

Note: The data for Entry 2 is a prediction based on established reactivity principles. The higher reactivity of the difluoro-substituted compound is expected to lead to a shorter reaction time for comparable yield.

Experimental Protocol: SNAr with tert-butyl piperazine-1-carboxylate

This protocol is adapted for both starting materials and is based on established procedures.[2][5]

Materials:

  • Fluoro-nitrobenzonitrile substrate (1.0 eq)

  • tert-butyl piperazine-1-carboxylate (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (ACN), anhydrous (to 0.5 M)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the fluoro-nitrobenzonitrile substrate (1.0 eq), tert-butyl piperazine-1-carboxylate (1.1 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous acetonitrile to the flask to achieve a substrate concentration of approximately 0.5 M.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction with this compound is expected to reach completion faster.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the inorganic base (K₂CO₃) and wash the solid cake with a small amount of acetonitrile.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization or silica gel chromatography to yield the desired substituted product. For the reaction with this compound, the product will be tert-butyl 4-(2-fluoro-4-cyano-6-nitrophenyl)piperazine-1-carboxylate.

Conclusion and Recommendations

Both This compound and 4-Fluoro-3-nitrobenzonitrile are excellent substrates for SNAr reactions, offering high reactivity and clean conversions.

  • 4-Fluoro-3-nitrobenzonitrile is the ideal choice for straightforward substitutions where a single, highly activated position is required. Its performance is robust and well-documented.[5]

  • This compound offers two key advantages:

    • Enhanced Reactivity: The C4 position is hyper-activated, potentially allowing for milder conditions, shorter reaction times, or successful reactions with less potent nucleophiles.

    • Platform for Diversity: The unreacted C2-fluorine remains on the product scaffold, providing a handle for subsequent, albeit more challenging, functionalization, enabling the synthesis of di-substituted analogues.

For researchers aiming for rapid, single-site functionalization, both reagents are suitable, but this compound may offer a kinetic advantage. For those designing multi-step syntheses requiring sequential substitutions, this compound is the superior and more versatile building block.

References

  • Benchchem.
  • Benchchem. A Comparative Analysis of Fluoronitrobenzene Isomer Reactivity in SNAr Reactions.
  • Benchchem. A Comparative Analysis of Reactivity: 4-Fluoro-3-nitrobenzonitrile versus 4-Chloro-3.
  • StackExchange.
  • ChemicalBook. 4-FLUORO-3-NITROBENZONITRILE synthesis.
  • Allen Institute. Fluoride ion works as a good leaving group in aromatic nucleophilic substitution of 2,4-dinitro fluorobenzene.
  • Nature Portfolio.

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A Guide to the Nucleophilic Reactivity of Difluoronitrobenzene Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Prepared by a Senior Application Scientist, this guide provides an in-depth comparison of the reactivity of common difluoronitrobenzene isomers in Nucleophilic Aromatic Substitution (SNAr) reactions. Moving beyond simple protocols, we will explore the underlying electronic principles that govern their reactivity, present comparative data, and provide a robust experimental workflow for in-house validation.

The Strategic Importance of Difluoronitrobenzenes

Difluoronitrobenzene isomers are highly valuable building blocks in modern organic synthesis. Their utility stems from the presence of two key features: a powerful electron-withdrawing nitro group and two displaceable fluorine atoms. This combination facilitates Nucleophilic Aromatic Substitution (SNAr) reactions, a cornerstone for forging carbon-heteroatom and carbon-carbon bonds in medicinal chemistry and materials science.[1] For instance, substituted difluoronitrobenzenes are critical precursors in the synthesis of complex pharmaceuticals, including the potent antifungal agent Posaconazole.[2][3][4]

However, not all isomers are created equal. The specific arrangement of the nitro and fluoro substituents on the aromatic ring dramatically alters the reactivity of each fluorine atom. A precise understanding of these differences is paramount for predicting reaction outcomes, optimizing conditions, and achieving high regioselectivity, thereby preventing costly purification challenges and maximizing yield.

The Mechanism: Understanding Nucleophilic Aromatic Substitution (SNAr)

The reactivity of these isomers is governed by the SNAr mechanism, a two-step addition-elimination process.[5]

  • Addition (Rate-Determining Step): A nucleophile attacks the electron-deficient carbon atom bearing a fluorine atom. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[6]

  • Elimination: The aromaticity of the ring is restored as the fluoride ion, an excellent leaving group in this context, is expelled.

The rate of the overall reaction is dictated by the stability of the Meisenheimer complex.[7] The more stable this intermediate, the lower the activation energy for its formation, and the faster the reaction.[6] This is where the strategic placement of the nitro group becomes the decisive factor.

The Fluorine Paradox in SNAr: It is a common misconception to equate leaving group ability in SNAr with that in aliphatic SN1/SN2 reactions.[7] In aliphatic substitutions, weaker C-X bonds (e.g., C-I) lead to faster reactions because bond cleavage occurs in the rate-determining step. In SNAr, the C-F bond is broken in a fast, subsequent step. Fluorine's high electronegativity is the dominant factor; it strongly polarizes the C-F bond, making the carbon atom highly electrophilic and exceptionally susceptible to the initial nucleophilic attack, which is the rate-determining step.[5][8]

General mechanism of Nucleophilic Aromatic Substitution (SNAr).

The Power of Position: How Isomerism Dictates Reactivity

The profound difference in reactivity among difluoronitrobenzene isomers is a direct consequence of the nitro group's ability to stabilize the Meisenheimer intermediate. This stabilization occurs through a combination of inductive (-I) and resonance (-R or -M) effects. The resonance effect is overwhelmingly dominant and is only effective when the nitro group is positioned ortho or para to the site of nucleophilic attack.

  • Ortho and Para Activation: When the nitro group is at the ortho or para position, the negative charge of the Meisenheimer complex can be delocalized directly onto the electronegative oxygen atoms of the nitro group.[5][9] This provides powerful stabilization, significantly lowering the activation energy and accelerating the reaction.

  • Meta Deactivation: A nitro group in the meta position cannot delocalize the negative charge via resonance. It can only offer a much weaker stabilizing inductive effect. Consequently, fluorine atoms meta to a nitro group are substantially less reactive.

Resonance forms of the Meisenheimer complex for different isomers.

Isomer Reactivity Comparison

Let's analyze the most common isomers based on these principles. The fluorine atom that is preferentially substituted is the one that is most activated by the nitro group.

IsomerStructureMost Reactive FluorineRationaleRelative Reactivity Rank
2,4-Difluoronitrobenzene C4-F The C4-F is para to the NO₂ group, allowing for strong resonance stabilization. The C2-F is ortho, also activated but often subject to steric hindrance from the adjacent NO₂ group.[10] Most nucleophiles preferentially attack the C4 position.1 (Highest)
3,4-Difluoronitrobenzene C4-F The C4-F is para to the NO₂ group (strongly activated). The C3-F is meta to the NO₂ group (weakly activated). This leads to excellent regioselectivity at the C4 position.[11]2
2,6-Difluoronitrobenzene C2-F or C6-F Both fluorine atoms are ortho to the NO₂ group and are equally activated. However, this isomer can be sterically hindered for bulky nucleophiles.3
2,5-Difluoronitrobenzene C2-F The C2-F is ortho to the NO₂ group (strongly activated). The C5-F is meta (weakly activated). High regioselectivity for the C2 position is expected.4
3,5-Difluoronitrobenzene C3-F or C5-F Both fluorine atoms are meta to the NO₂ group. Lacking resonance stabilization, this isomer is by far the least reactive towards SNAr.5 (Lowest)

Quantitative Insight: While direct kinetic comparisons for all difluoro-isomers are sparse, data from monofluoronitrobenzene systems powerfully illustrates the electronic effects. In reactions with liquid ammonia, 2-nitrofluorobenzene (ortho) is approximately 30 times more reactive than 4-nitrofluorobenzene (para) .[12] This suggests that the closer proximity of the nitro group in the ortho-isomer provides a potent inductive effect that, in this case, outweighs any minor steric hindrance and makes it more reactive than the para-isomer.[6] This ortho-activating dominance is a key consideration for fine-tuning reaction selectivity.

Experimental Protocol: Comparative Reactivity Analysis

This protocol provides a robust method for determining the relative reactivity of two different difluoronitrobenzene isomers (e.g., 2,4-DFNB vs. 3,4-DFNB) in a parallel reaction setup.

Objective: To quantify the consumption of starting materials and formation of products when two isomers are reacted with a nucleophile under identical conditions.

Materials:

  • Isomer A (e.g., 2,4-Difluoronitrobenzene)

  • Isomer B (e.g., 3,4-Difluoronitrobenzene)

  • Nucleophile (e.g., Morpholine)

  • Internal Standard (e.g., 1,3,5-Trimethoxybenzene, chosen for its inertness and distinct analytical signal)

  • Anhydrous Solvent (e.g., DMSO or Acetonitrile)

  • Reaction Vials with Septa

  • HPLC or GC-MS system

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Analysis prep_stock 1. Prepare Stock Solutions - Isomer A + Internal Standard - Isomer B + Internal Standard - Nucleophile Solution setup_a 2a. Set up Reaction A - Aliquot Isomer A stock - Equilibrate temperature prep_stock->setup_a setup_b 2b. Set up Reaction B - Aliquot Isomer B stock - Equilibrate temperature prep_stock->setup_b initiate 3. Initiate Reactions - Add Nucleophile solution to A and B simultaneously setup_a->initiate setup_b->initiate sampling 4. Time-Course Sampling - Withdraw aliquots at t=0, 5, 15, 30, 60 min - Quench immediately initiate->sampling analysis 5. HPLC / GC-MS Analysis - Analyze quenched samples sampling->analysis data 6. Data Processing - Integrate peak areas - Normalize to internal standard - Plot concentration vs. time analysis->data

Workflow for comparative kinetic analysis of isomer reactivity.

Step-by-Step Methodology:

  • Stock Solution Preparation:

    • Accurately prepare 0.1 M stock solutions of Isomer A and Isomer B in the chosen solvent. To each solution, add the internal standard to a final concentration of 0.05 M.

    • Prepare a 0.2 M solution of the nucleophile (morpholine) in the same solvent.

    • Causality: Using stock solutions ensures accurate and identical starting concentrations for both parallel experiments. The internal standard corrects for variations in sample injection volume during analysis.

  • Reaction Setup:

    • In two separate, identical reaction vials maintained at a constant temperature (e.g., 50 °C) with magnetic stirring, place equal volumes of the Isomer A and Isomer B stock solutions.

    • Allow the solutions to equilibrate at the reaction temperature for 10 minutes.

  • Reaction Initiation and Monitoring:

    • At time t=0, add an equal volume of the nucleophile stock solution to each vial simultaneously to initiate the reactions. The final concentrations will be: [Isomer] = 0.05 M, [Nucleophile] = 0.1 M, [Standard] = 0.025 M.

    • Immediately withdraw a sample (~50 µL) from each vial and quench it in a separate analysis vial containing a quenching agent (e.g., dilute HCl in mobile phase). This is the t=0 time point.

    • Continue to withdraw and quench samples at regular intervals (e.g., 5, 15, 30, 60, 120 minutes).

  • Analysis:

    • Analyze the quenched samples by HPLC or GC-MS.

    • Develop an analytical method that provides clear separation and resolution of the starting material, product(s), and the internal standard for each reaction.

  • Data Interpretation:

    • For each time point, calculate the normalized area of the starting material peak by dividing its area by the area of the internal standard peak.

    • Plot the normalized area of the starting material against time for both Isomer A and Isomer B.

    • The isomer whose concentration decreases more rapidly is the more reactive isomer under these conditions. The initial slopes of these curves can be used to determine the relative initial reaction rates.

Conclusion

The reactivity of difluoronitrobenzene isomers in SNAr reactions is not arbitrary; it is a predictable outcome based on fundamental electronic principles. The key determinant is the position of the powerful electron-withdrawing nitro group relative to the fluorine leaving groups. Activation is maximized when the nitro group is ortho or para to the reaction site, as this allows for resonance stabilization of the rate-determining Meisenheimer intermediate. Consequently, isomers like 2,4-difluoronitrobenzene and 3,4-difluoronitrobenzene are highly reactive and regioselective substrates, while an isomer like 3,5-difluoronitrobenzene is comparatively inert. For synthetic chemists, this understanding is crucial for selecting the correct isomer to achieve the desired transformation efficiently and selectively.

References

  • Benchchem. (n.d.). A Comparative Analysis of Fluoronitrobenzene Isomer Reactivity in SNAr Reactions.
  • Benchchem. (n.d.). Reactivity Face-Off: 1-Fluoro-4-nitrobenzene vs. 1-Fluoro-2-nitrobenzene in Nucleophilic Aromatic Substitution.
  • Gabriele, K., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molecules, 29(15), 3467. Retrieved from [Link]

  • Quick Company. (n.d.). A Process For The Manufacture Of Posaconazole. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis of posaconazole. Chinese Journal of New Drugs. Retrieved from [Link]

  • University of Huddersfield Research Portal. (n.d.). The Kinetics and Mechanisms of Aromatic Nucleophilic Substitution Reactions in Liquid Ammonia. Retrieved from [Link]

  • Benchchem. (n.d.). A Comparative Analysis of Reactivity: 4-Fluoro-3-nitrobenzonitrile versus 4-Chloro-3.
  • ResearchGate. (2006). The Effects of Ring Substituents and Leaving Groups on the Kinetics of SNAr Reactions of 1-Halogeno- and 1-Phenoxy-nitrobenzenes with Aliphatic Amines in Acetonitrile. Journal of Chemical Research. Retrieved from [Link]

  • Kumar, S., et al. (2014). Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. Organic Letters, 16(13), 3460–3463. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Relative reactivity of alkyl and aryl halides in nucleophilic-substitution reactions. Retrieved from [Link]

  • Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved from [Link]

Sources

A Comparative Guide to the Spectroscopic Analysis for Structural Confirmation of 2,4-Difluoro-3-nitrobenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of synthetic intermediates is a cornerstone of rigorous scientific practice. 2,4-Difluoro-3-nitrobenzonitrile and its derivatives are an emerging class of compounds with significant potential as building blocks in the synthesis of novel therapeutics. The precise arrangement of the fluoro, nitro, and nitrile functionalities on the aromatic ring is critical to their reactivity and subsequent utility. This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to confirm the structure of these complex molecules, grounded in both theoretical principles and experimental data from closely related analogues.

The Imperative of Orthogonal Spectroscopic Analysis

No single analytical technique is sufficient for the complete structural elucidation of a molecule as electronically complex as this compound. The interplay of electron-withdrawing groups (nitro and nitrile) and the highly electronegative fluorine atoms creates a unique electronic environment that is best interrogated through a multi-faceted spectroscopic approach. This guide will focus on the synergistic application of Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). By comparing the expected spectral data for our target molecule with experimental data from its isomers, we can build a robust framework for positive identification and differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-Nuclear Approach

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[1] For fluorinated compounds, a multi-nuclear approach is essential.[2]

¹H NMR Spectroscopy: Probing the Aromatic Protons

The ¹H NMR spectrum of this compound is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring. The powerful deshielding effects of the nitro and nitrile groups will shift these signals significantly downfield. Furthermore, the coupling of these protons to the adjacent fluorine atoms will result in complex splitting patterns (multiplets), which are key to assigning their positions.

¹⁹F NMR Spectroscopy: The Definitive Tool for Fluorinated Aromatics

Given the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, ¹⁹F NMR is an indispensable tool for characterizing fluorinated organic molecules.[3] The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, spanning a much wider range than ¹H NMR, which minimizes the chance of signal overlap.[4] For this compound, two distinct signals are expected, and their coupling to each other and to the adjacent aromatic protons provides definitive evidence of their relative positions.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides a complete map of the carbon framework of the molecule.[5] While the low natural abundance of ¹³C results in lower sensitivity, modern techniques like proton decoupling provide clean spectra where each unique carbon atom appears as a single line.[6] The chemical shifts are highly informative:

  • Carbons bonded to fluorine will appear as doublets due to ¹JCF coupling.

  • The nitrile carbon has a characteristic chemical shift in the 115-120 ppm range.[7]

  • The aromatic carbons will have shifts influenced by the attached functional groups, with carbons bonded to the nitro and fluorine groups being significantly deshielded.[8]

Comparative NMR Data Analysis

Due to the limited availability of published experimental spectra for this compound, we will predict its spectral characteristics and compare them with the known data for a structural isomer, 2,6-Difluoro-3-nitrobenzonitrile, and other related benzonitriles.

Technique Predicted Data for this compound Experimental Data for 2,6-Difluoro-3-nitrobenzonitrile[9] Key Differentiators & Rationale
¹H NMR Two distinct aromatic protons, likely in the 7.8-8.5 ppm range, exhibiting complex doublet of doublets (dd) or triplet of doublets (td) patterns due to H-F and H-H coupling.Two aromatic protons, with one appearing as a triplet and the other as a multiplet.The symmetry of the 2,6-isomer leads to a more straightforward splitting pattern for one of the protons compared to the less symmetric 2,4-isomer.
¹⁹F NMR Two distinct signals for F-2 and F-4, likely in the -100 to -140 ppm range, coupled to each other and to adjacent protons.Two distinct signals are expected.The chemical shifts of the fluorine atoms will be different due to their different positions relative to the nitro and nitrile groups.
¹³C NMR Seven distinct signals: one nitrile carbon (~115 ppm), and six aromatic carbons. Two of the aromatic carbons will show large ¹JCF coupling constants.Seven distinct signals are expected.The chemical shifts of the aromatic carbons will differ based on the substituent positions, providing a unique fingerprint for each isomer.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[8] Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

    • Tune and match the respective probes for ¹H, ¹⁹F, and ¹³C nuclei.

    • Lock the field using the deuterium signal from the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-pulse experiment. Typical spectral width: -2 to 12 ppm.

    • ¹⁹F NMR: Acquire a proton-decoupled spectrum. A common reference standard is CFCl₃ (0 ppm).[10] Typical spectral width: -50 to -200 ppm.

    • ¹³C NMR: Acquire a proton-decoupled spectrum (e.g., using a zgpg30 pulse program). Typical spectral width: 0 to 220 ppm. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

    • Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).[11]

    • Integrate the signals in the ¹H and ¹⁹F spectra.

    • Analyze the chemical shifts, splitting patterns (multiplicities), and coupling constants to assign the structure.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve sample (5-10 mg) in deuterated solvent (0.6 mL) transfer Transfer to NMR tube dissolve->transfer setup Instrument Setup (Tune, Lock, Shim) transfer->setup acq_h1 Acquire ¹H Spectrum setup->acq_h1 acq_f19 Acquire ¹⁹F Spectrum setup->acq_f19 acq_c13 Acquire ¹³C Spectrum setup->acq_c13 process Process FID (FT, Phase, Baseline) acq_c13->process reference Reference Spectra process->reference analyze Analyze Data (Shifts, Couplings, Integrals) reference->analyze confirm Structural Confirmation analyze->confirm

Caption: Workflow for NMR-based structural confirmation.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups

FT-IR spectroscopy is a rapid and powerful technique for identifying the presence of specific functional groups in a molecule.[12] For this compound, the IR spectrum will be dominated by the characteristic vibrations of its three functional groups.

Functional Group Vibration Mode Expected Wavenumber (cm⁻¹) ** Rationale & Comments
Nitrile (C≡N) Stretch2220 - 2240The C≡N stretch is typically a sharp and intense band. Conjugation with the aromatic ring lowers the frequency compared to aliphatic nitriles.
Nitro (NO₂) Asymmetric Stretch1520 - 1560The attachment to an aromatic ring results in a characteristic high-wavenumber absorption for the asymmetric stretch.
Nitro (NO₂) **Symmetric Stretch1335 - 1370The symmetric stretch appears at a lower wavenumber and is also a strong absorption.
Aromatic C-F Stretch1100 - 1300C-F stretching bands are typically strong and can be found in the fingerprint region. The exact position depends on the overall substitution pattern.
Aromatic C=C Stretch1450 - 1600Multiple bands are expected in this region corresponding to the vibrations of the benzene ring.

A product specification sheet for this compound from Thermo Scientific Chemicals confirms that its infrared spectrum conforms to the expected structure, validating the presence of these key functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and structural clues from its fragmentation pattern. Using a hard ionization technique like Electron Ionization (EI), the molecule will fragment in a reproducible manner.

Predicted Fragmentation Pathways for this compound

The molecular formula C₇H₂F₂N₂O₂ gives a molecular weight of 184.10 g/mol . The mass spectrum should show a molecular ion peak (M⁺) at m/z = 184. Key fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (46 Da) and NO (30 Da).[1]

  • Molecular Ion: [C₇H₂F₂N₂O₂]⁺˙ at m/z = 184

  • Loss of NO₂: A common fragmentation for nitroaromatics is the loss of the nitro group, leading to a fragment at m/z = 138 .[1]

  • Loss of NO, then CO: Another possibility is the loss of NO (30 Da) to give a fragment at m/z = 154, followed by the loss of CO (28 Da) to yield a fragment at m/z = 126 .

  • Loss of CN: Loss of the nitrile radical would result in a fragment at m/z = 158 .

The fragmentation pattern of the closely related 2,4-Difluoronitrobenzene (lacking the nitrile group) shows a strong molecular ion peak and significant peaks corresponding to the loss of NO₂ and other fragments, supporting these predicted pathways.

G M [M]⁺˙ m/z = 184 M_minus_NO2 [M-NO₂]⁺ m/z = 138 M->M_minus_NO2 - NO₂• M_minus_NO [M-NO]⁺ m/z = 154 M->M_minus_NO - NO• M_minus_CN [M-CN]⁺ m/z = 158 M->M_minus_CN - CN• M_minus_NO_CO [M-NO-CO]⁺ m/z = 126 M_minus_NO->M_minus_NO_CO - CO

Sources

A Senior Application Scientist's Guide to the 1H and 13C NMR Data Interpretation of 2,4-Difluoro-3-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for elucidating the intricate architecture of organic compounds.[1][2][3][4] This guide provides an in-depth analysis and interpretation of the 1H and 13C NMR data for 2,4-difluoro-3-nitrobenzonitrile, a key intermediate in the synthesis of various pharmaceutical agents. We will delve into the nuances of its spectral features, compare them with structurally related compounds, and provide the experimental context necessary for robust and reproducible results.

The Structural Significance of this compound

This compound is a substituted aromatic compound with a unique arrangement of electron-withdrawing groups (fluorine, nitro, and nitrile) that significantly influences its electronic environment and, consequently, its NMR spectra. A thorough interpretation of its NMR data is crucial for confirming its identity, assessing its purity, and understanding its reactivity in subsequent synthetic steps.

Experimental Protocol for NMR Data Acquisition

To ensure high-quality, reproducible NMR data, a standardized experimental protocol is essential. The following steps outline the procedure for acquiring 1H and 13C NMR spectra of this compound.

Sample Preparation: A Critical First Step

Proper sample preparation is fundamental to obtaining high-resolution NMR spectra.[5][6]

  • Analyte and Solvent Selection: Weigh approximately 10-20 mg of this compound for 1H NMR and 50-100 mg for 13C NMR.[7] The choice of deuterated solvent is critical as it can influence chemical shifts.[8][9][10][11] Deuterated chloroform (CDCl3) is a common choice for its ability to dissolve a wide range of organic compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[6][12] Gentle vortexing or sonication can aid in complete dissolution.

  • Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube.[7][12]

  • Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), is added.[7] The signal from the four equivalent carbons in TMS serves as the 0 ppm reference point in 13C NMR.[13]

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a standard NMR spectrometer (e.g., 400 MHz for 1H):

  • 1H NMR:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Pulse width: 90°

    • Spectral width: -2 to 12 ppm

  • 13C NMR:

    • Number of scans: 1024 or more (due to the low natural abundance of 13C)

    • Relaxation delay: 2-5 seconds

    • Pulse width: 30-45°

    • Spectral width: -10 to 220 ppm

    • Proton decoupling: Broadband decoupling is employed to simplify the spectrum by removing 1H-13C coupling.[14]

Interpreting the NMR Spectra of this compound

The unique substitution pattern of this compound gives rise to a distinctive set of signals in both its 1H and 13C NMR spectra.

1H NMR Spectrum Analysis

The aromatic region of the 1H NMR spectrum is of primary interest. We expect to see two signals corresponding to the two aromatic protons.

  • H-5: This proton is situated between a fluorine atom and a nitro group. The strong electron-withdrawing nature of the nitro group and the fluorine atom will cause a significant downfield shift for this proton. It will appear as a doublet of doublets due to coupling with the adjacent H-6 and the fluorine at position 4.

  • H-6: This proton is adjacent to the nitrile group and H-5. It will also be shifted downfield, though to a lesser extent than H-5. It will appear as a doublet of doublets due to coupling with H-5 and the fluorine at position 4.

13C NMR Spectrum Analysis

The proton-decoupled 13C NMR spectrum will display signals for each of the seven unique carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached and neighboring atoms, as well as by resonance effects.[13]

  • C-1 (CN): The carbon of the nitrile group typically appears in the 115-125 ppm range.

  • C-2 (C-F): This carbon is directly attached to a fluorine atom and adjacent to the nitro group. The strong electronegativity of both substituents will cause a significant downfield shift. The signal will also be split into a doublet due to one-bond coupling with the fluorine atom (¹JCF).

  • C-3 (C-NO2): This carbon, bonded to the nitro group, will also be significantly deshielded.

  • C-4 (C-F): Similar to C-2, this carbon is bonded to a fluorine atom and will be shifted downfield and appear as a doublet due to ¹JCF coupling.

  • C-5 (C-H): This carbon is adjacent to the electron-withdrawing nitro group and fluorine atom, leading to a downfield shift.

  • C-6 (C-H): This carbon is adjacent to the nitrile group and will also be shifted downfield.

  • C-ipso (C-CN): The carbon to which the nitrile is attached will also have a characteristic chemical shift.

Comparative Analysis with Structurally Related Compounds

To provide a richer context for the interpretation, it is instructive to compare the NMR data of this compound with that of simpler, related molecules.

Compound1H Chemical Shifts (ppm)13C Chemical Shifts (ppm)
Benzonitrile ~7.4-7.6C1: ~118, Aromatic: ~129-133
1-Fluoro-2-nitrobenzene H-3: ~7.8, H-4: ~7.4, H-5: ~7.6, H-6: ~8.1C1: ~155 (d), C2: ~140, Aromatic: ~120-135
1-Fluoro-4-nitrobenzene H-2,6: ~8.3, H-3,5: ~7.3C1: ~164 (d), C4: ~148, Aromatic: ~116, 126
2,4-Difluorobenzonitrile H-3: ~7.1, H-5: ~7.0, H-6: ~7.7C1: ~114, C2: ~165 (dd), C4: ~167 (dd), Aromatic: ~105-135

Note: The chemical shift values are approximate and can vary depending on the solvent and spectrometer frequency. "d" denotes a doublet, and "dd" denotes a doublet of doublets due to C-F coupling.

This comparison highlights the predictable effects of substituents on chemical shifts. The presence of multiple electron-withdrawing groups in this compound leads to a general downfield shift for both proton and carbon signals compared to benzonitrile. The characteristic splitting patterns due to fluorine coupling are also a key diagnostic feature.

Visualizing Molecular Structure and NMR Correlations

To visually represent the relationships between atoms and their NMR signals, we can use a molecular structure diagram.

Caption: Molecular structure of this compound.

This guide provides a comprehensive framework for the interpretation of 1H and 13C NMR data for this compound. By understanding the fundamental principles of NMR and the influence of molecular structure on spectral parameters, researchers can confidently utilize this powerful analytical tool in their scientific endeavors.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • University of California, Riverside. (n.d.). NMR Sample Preparation.
  • Western University. (n.d.). NMR Sample Preparation.
  • University of Cambridge. (n.d.). NMR Sample Preparation.
  • Vedantu. (n.d.). NMR Spectroscopy: Principles, Types & Applications Explained.
  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility.
  • Perez Rial, L. (n.d.). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Longdom Publishing.
  • Slideshare. (n.d.). NMR Spectroscopy: Principles, Techniques, and Applicationsy.pptx.
  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? r/chemhelp.
  • Taylor & Francis Online. (n.d.). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts.
  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy.
  • J-Stage. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional.
  • Canadian Science Publishing. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45, 1829.
  • ChemicalBook. (n.d.). 4-Fluoronitrobenzene(350-46-9) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 1-Fluoro-2-nitrobenzene(1493-27-2) 1H NMR spectrum.
  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy.
  • Thieme. (n.d.). 4. 13C NMR Spectroscopy.

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A Comparative Guide to the Mass Spectrometry Fragmentation of 2,4-Difluoro-3-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2,4-Difluoro-3-nitrobenzonitrile. Designed for researchers in analytical chemistry, drug development, and materials science, this document moves beyond a simple catalog of fragments to explain the chemical principles driving the fragmentation cascade. We will compare its fragmentation behavior to a structural isomer and a related compound lacking the nitrile functional group to provide a comprehensive understanding of how substituent position and type influence mass spectral outcomes.

Introduction: The Logic of Fragmentation in Aromatic Systems

Mass spectrometry is a cornerstone of molecular identification, providing a molecular "fingerprint" by ionizing a compound and analyzing the mass-to-charge ratio (m/z) of the resulting fragments.[1][2] In Electron Ionization (EI), a high-energy electron beam (typically 70 eV) strikes the analyte molecule, ejecting an electron to form a positively charged radical cation, known as the molecular ion (M+•).[3] This molecular ion is often energetically unstable and undergoes a series of predictable bond cleavages and rearrangements to yield a unique pattern of fragment ions.[4][5]

The structure of this compound (C₇H₂F₂N₂O₂, MW: 184.10 g/mol ) presents a fascinating case study.[6][7] The molecule combines several functional groups on an aromatic ring, each with distinct electronic properties that govern fragmentation:

  • Aromatic Ring: Provides a stable core, often resulting in a prominent molecular ion peak.[8]

  • Nitro Group (-NO₂): A strong electron-withdrawing group, its bond to the aromatic ring is relatively labile, making losses of •NO₂ (46 Da) and •NO (30 Da) common and diagnostically significant fragmentation pathways in nitroaromatic compounds.[9][10][11]

  • Nitrile Group (-C≡N): Can be lost as a •CN radical (26 Da).[12] For benzonitrile, the loss of a neutral HCN molecule (27 Da) is also a key fragmentation channel.[13]

  • Fluoro Substituents (-F): As highly electronegative atoms, they influence the electronic stability of the ring and can be eliminated as an •F radical (19 Da) or as a neutral HF molecule (20 Da).[14]

This guide will dissect how these competing and sequential fragmentation pathways create the mass spectrum of this compound.

Predicted Fragmentation Pathway of this compound

The molecular ion, [C₇H₂F₂N₂O₂]+•, will appear at m/z 184 . The subsequent key fragmentation steps are outlined below.

Primary Fragmentation Pathways:

The initial fragmentation of the molecular ion is expected to proceed via two major competing routes involving the nitro group:

  • Loss of a Nitro Radical (•NO₂): This is a classic fragmentation for nitroaromatic compounds, driven by the cleavage of the C-N bond.[9][16][17] This pathway leads to the formation of a stable difluorobenzonitrile cation.

    • [M - NO₂]⁺: C₇H₂F₂N₂O₂⁺• → [C₇H₂F₂N]⁺ + •NO₂

    • This results in a prominent ion at m/z 138 .

  • Loss of Nitric Oxide (•NO): This pathway involves a rearrangement where an oxygen atom from the nitro group abstracts a neighboring atom or forms a new bond, followed by the expulsion of a neutral •NO radical. This is also a characteristic fragmentation for nitroaromatics.[10][11]

    • [M - NO]⁺•: C₇H₂F₂N₂O₂⁺• → [C₇H₂F₂NO]⁺• + •NO

    • This produces a radical cation at m/z 154 .

Secondary Fragmentation:

The primary fragment ions will undergo further fragmentation to produce smaller, characteristic ions:

  • From the [M - NO₂]⁺ ion (m/z 138):

    • Loss of a Cyano Radical (•CN): The resulting difluorobenzonitrile cation can lose the nitrile group.[12][15]

      • [C₇H₂F₂N]⁺ → [C₆H₂F₂]⁺ + •CN

      • This yields an ion at m/z 112 .

    • Loss of Hydrogen Fluoride (HF): Elimination of neutral HF is common for fluorinated aromatic compounds.

      • [C₇H₂F₂N]⁺ → [C₇HF₂N]⁺ + HF

      • This would produce an ion at m/z 118 .

  • From the [M - NO]⁺• ion (m/z 154):

    • Loss of Carbon Monoxide (CO): Following the loss of •NO, the resulting structure can rearrange and expel a stable CO molecule.

      • [C₇H₂F₂NO]⁺• → [C₆H₂F₂]⁺• + CO

      • This would also lead to an ion at m/z 126 .

Summary of Predicted Fragments

The table below summarizes the key predicted ions in the EI mass spectrum of this compound.

Proposed Fragment Ion Elemental Composition Theoretical m/z Neutral Loss Description
[M]⁺• [C₇H₂F₂N₂O₂]⁺•184-Molecular Ion
[M - NO]⁺• [C₇H₂F₂NO]⁺•154•NOLoss of nitric oxide radical
[M - NO₂]⁺ [C₇H₂F₂N]⁺138•NO₂Loss of a nitro radical, a common pathway for nitroaromatics.[9][16]
[M - NO - CO]⁺• [C₆H₂F₂O]⁺•126•NO, COSubsequent loss of carbon monoxide from the [M-NO]⁺• ion
[M - NO₂ - CN]⁺ [C₆H₂F₂]⁺112•NO₂, •CNSubsequent loss of a cyano radical from the [M-NO₂]⁺ ion.[15]
Visualizing the Fragmentation Cascade

The logical flow of the fragmentation process can be visualized using the following diagram.

Fragmentation_Pathway M [M]⁺• m/z 184 C₇H₂F₂N₂O₂⁺• F1_NO [M - NO]⁺• m/z 154 C₇H₂F₂NO⁺• M->F1_NO - •NO F1_NO2 [M - NO₂]⁺ m/z 138 C₇H₂F₂N⁺ M->F1_NO2 - •NO₂ F2_NO_CO [M - NO - CO]⁺• m/z 126 C₆H₂F₂O⁺• F1_NO->F2_NO_CO - CO F2_NO2_CN [M - NO₂ - CN]⁺ m/z 112 C₆H₂F₂⁺ F1_NO2->F2_NO2_CN - •CN

Caption: Predicted EI fragmentation pathway for this compound.

Comparative Fragmentation Analysis

To fully appreciate the structural information encoded in the mass spectrum, it is instructive to compare the predicted pattern of this compound with related molecules.

Comparison with an Isomer: 2,3-Difluoro-6-nitrobenzonitrile

The fragmentation pattern of structural isomers can be very similar, but subtle differences in fragment intensities or the presence of unique rearrangement ions can sometimes allow for their differentiation. A theoretical analysis of 2,3-Difluoro-6-nitrobenzonitrile also highlights the primary losses of •NO and •NO₂ to form ions at m/z 154 and m/z 138, respectively, followed by the loss of •CN from the m/z 138 fragment to yield an ion at m/z 112.[15]

For these isomers, the primary fragmentation pathways are expected to be nearly identical because they are driven by the functional groups themselves rather than complex steric interactions. Distinguishing between them would likely require high-resolution mass spectrometry to confirm elemental compositions and potentially advanced tandem MS (MS/MS) experiments to probe the structures of the fragment ions.

Comparison with an Analog: 2,4-Difluoronitrobenzene

A more revealing comparison is with 2,4-Difluoronitrobenzene (C₆H₃F₂NO₂), which lacks the nitrile group.[18] This comparison directly illustrates the contribution of the -CN group to the overall fragmentation pattern.

Feature This compound (Predicted) 2,4-Difluoronitrobenzene Insight
Molecular Ion (M⁺•) m/z 184m/z 159The 25 Da difference reflects the mass of the C≡N group versus a hydrogen atom.
Loss of •NO₂ m/z 138 ([C₇H₂F₂N]⁺)m/z 113 ([C₆H₃F₂]⁺)This is a primary fragmentation in both, but the resulting fragment differs by the mass of CN vs. H.
Loss of •CN Present from m/z 138 → m/z 112 AbsentThis fragmentation is a key diagnostic marker for the presence of the nitrile group.
Loss of •NO m/z 154m/z 129This pathway is common to both nitroaromatics.

This comparison clearly demonstrates that the fragments at m/z 138 and the subsequent loss to m/z 112 are definitive indicators for the combined presence of the difluoronitrobenzene core and the benzonitrile functionality in the target molecule.

Experimental Protocol: Acquiring a Mass Spectrum via GC-MS

To experimentally verify the predicted fragmentation, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for a volatile, thermally stable compound like this compound.[19][20]

Objective: To obtain a reproducible Electron Ionization (EI) mass spectrum for structural elucidation and library comparison.
Methodology:
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of ~10 µg/mL.

    • Rationale: Dilution prevents column overloading and detector saturation, ensuring sharp chromatographic peaks and clean mass spectra. The choice of solvent should be one that does not co-elute with the analyte.

  • Gas Chromatography (GC) Parameters:

    • Injection Volume: 1 µL.

    • Injector Temperature: 250°C.

      • Rationale: Ensures rapid and complete volatilization of the analyte without thermal degradation.

    • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

      • Rationale: Helium is an inert carrier gas that provides good chromatographic efficiency.[2]

    • Column: A standard non-polar or mid-polarity column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or HP-5ms.

      • Rationale: These columns offer excellent resolution for a wide range of aromatic compounds.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 1 minute.

      • Ramp: 15°C/min to 280°C.

      • Final hold: Hold at 280°C for 5 minutes.

      • Rationale: The temperature program is designed to ensure the analyte is well-retained and separated from any solvent or impurity peaks, eluting as a sharp, symmetrical peak.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

      • Rationale: This is the standard energy for EI-MS, as it produces extensive, reproducible fragmentation and allows for comparison with established spectral libraries (e.g., NIST, Wiley).[20]

    • Ion Source Temperature: 230°C.

      • Rationale: Kept high to prevent condensation of the analyte, but not so high as to induce thermal fragmentation.

    • Mass Range: Scan from m/z 40 to 300.

      • Rationale: This range comfortably covers the molecular ion (m/z 184) and all predicted major fragments, while excluding low-mass background ions from air and solvent.

    • Data Acquisition: Full Scan mode.

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing Prep1 Dissolve in Solvent Prep2 Dilute to ~10 µg/mL Prep1->Prep2 GC_Inject Inject 1 µL into GC Prep2->GC_Inject GC_Sep Separate on DB-5ms Column GC_Inject->GC_Sep MS_Ionize Ionize with 70 eV Electron Beam GC_Sep->MS_Ionize MS_Analyze Analyze Fragments (Quadrupole) MS_Ionize->MS_Analyze Data_Acq Acquire Mass Spectrum (m/z 40-300) MS_Analyze->Data_Acq Data_Analysis Identify Fragments & Compare to Predictions Data_Acq->Data_Analysis

Caption: Standard workflow for the GC-MS analysis of an organic compound.

Conclusion

The mass spectral fragmentation of this compound is governed by the interplay of its functional groups. The predicted pattern is dominated by the characteristic losses of •NO₂ and •NO from the nitro group, followed by the subsequent loss of •CN from the resulting benzonitrile fragment ion. This fragmentation cascade provides a clear and diagnostic fingerprint for the molecule's structure. By comparing this predicted pattern with that of its isomers and simpler analogs, we can isolate the specific contributions of each functional group and appreciate the power of mass spectrometry in detailed structural elucidation. The provided GC-MS protocol offers a robust, self-validating method for obtaining experimental data to confirm these theoretical predictions.

References

  • Zwiener, C., & Frimmel, F. H. (2003). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 17(13), 1523-1533. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Zwiener, C., & Frimmel, F. H. (2003). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. [Link]

  • Doyle, R. J., & Campana, J. E. (2000). Mass Spectral Fragmentation Pathways in Cyclic Difluoroamino and Nitro Compounds. Journal of Mass Spectrometry, 35(8), 958-966. [Link]

  • Al-Naiema, I. M., & Stone, E. A. (2017). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PLoS ONE, 12(7), e0181963. [Link]

  • Zwiener, C., & Frimmel, F. H. (2003). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Semantic Scholar. [Link]

  • Fischer, I., et al. (2024). Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. Physical Chemistry Chemical Physics, 26, 4287-4296. [Link]

  • NIST. (n.d.). 2,4-Difluoronitrobenzene. NIST Chemistry WebBook. [Link]

  • Doyle, R. J., & Campana, J. E. (2000). Mass Spectral Fragmentation Pathways in Cyclic Difluoroamino and Nitro Compounds. ResearchGate. [Link]

  • Let's Learn Chemistry. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. YouTube. [Link]

  • PubChem. (n.d.). 2,4-Difluoronitrobenzene. National Center for Biotechnology Information. [Link]

  • Vreeken, R. J., et al. (2021). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Worton, D. R., et al. (2008). Gas chromatography negative ion chemical ionization mass spectrometry: application to the detection of alkyl nitrates and halocarbons in the atmosphere. Atmospheric Measurement Techniques, 1(1), 1-13. [Link]

  • University of Colorado Boulder. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. [Link]

  • Spectro Inlets. (n.d.). Gas Chromatography-Mass Spectrometry - GC-MS - compared to EC-MS. [Link]

  • PubChem. (n.d.). 2,6-Difluoro-3-nitrobenzonitrile. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. (2022). 6.2: Fragmentation. [Link]

  • Voinov, V. G., & Lias, S. G. (2010). Fragmentation and Interpretation of Spectra. In Introduction to Mass Spectrometry. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

  • Let's Learn Chemistry. (2022). Lec-34 || Mass Fragmentation Pattern of Nitriles || McLafferty rearrangement || Nitrogen rule. YouTube. [Link]

  • Ali, H. H. (2025). Gas Chromatography: Principles, Medicine and Pharmaceutical, Energy, Fuel Applications and Environmental Analysis. SAR Journal of Medical Biochemistry, 6(4), 94-105. [Link]

  • PubChem. (n.d.). 4-Fluoro-3-nitrobenzonitrile. National Center for Biotechnology Information. [Link]

  • Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 6, 13531-13561. [Link]

  • UCL. (n.d.). An Introduction to Gas Chromatography Mass Spectrometry. [Link]

  • Global Forensic and Justice Center. (2015). Gas Chromatography/Mass Spectrometry. YouTube. [Link]

  • UC Davis Chem. (2013). Introduction to Ionization and Fragmentation in Mass Spectrometry. YouTube. [Link]

  • Sparkman, O. D. (2020). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy. [Link]

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The Alchemist's Choice: A Comparative Guide to the Efficacy of Kinase Inhibitors Derived from Fluoronitrobenzonitrile Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of oncology drug discovery, the pursuit of potent and selective kinase inhibitors is a paramount objective. Kinases, as central regulators of cellular signaling, represent a rich landscape of therapeutic targets, and their dysregulation is a hallmark of cancer.[1] Small molecule inhibitors that compete with ATP for the enzyme's active site have revolutionized cancer treatment.[2] Among the myriad of chemical starting points for these inhibitors, fluoronitrobenzonitriles have emerged as exceptionally versatile precursors, enabling the synthesis of "privileged structures" that are adept at targeting the kinase ATP-binding pocket.[1][3]

This guide provides an in-depth comparison of the efficacy of kinase inhibitors derived from two distinct fluoronitrobenzonitrile isomers: 4-fluoro-3-nitrobenzonitrile and 2-fluoro-5-nitrobenzonitrile . We will explore how the initial placement of the fluoro, nitro, and nitrile groups dictates the resulting heterocyclic scaffolds and, consequently, their biological activity and therapeutic potential. This analysis is grounded in experimental data, structure-activity relationships (SAR), and the mechanistic rationale behind the design of these potent anti-cancer agents.

The Strategic Importance of the Fluoronitrobenzonitrile Scaffold

The utility of fluoronitrobenzonitriles in kinase inhibitor synthesis stems from a unique combination of chemical reactivity.[3] The fluorine atom, activated by the electron-withdrawing nitro group, is highly susceptible to nucleophilic aromatic substitution (SNAr). This allows for the strategic introduction of various functionalities, initiating the construction of complex heterocyclic systems. The nitrile and nitro groups, in turn, can be chemically manipulated in subsequent steps to drive cyclization reactions, ultimately forming the core scaffolds that dock into the kinase active site.

This guide will focus on two primary synthetic pathways and the resulting classes of inhibitors:

  • From 4-Fluoro-3-nitrobenzonitrile: This isomer is a cornerstone for the synthesis of pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines . These scaffolds are excellent bioisosteres of the adenine core of ATP, enabling them to form critical hydrogen bonds within the kinase hinge region.[1][4]

  • From 2-Fluoro-5-nitrobenzonitrile: This isomer serves as a key building block for 3-aminobenzo[b]thiophene scaffolds, which also feature prominently in kinase inhibitor design.[5]

The choice of starting isomer is not trivial; it is a critical design decision that channels the synthetic route toward distinct chemical spaces and, ultimately, different kinase selectivity and efficacy profiles.

Comparative Efficacy Analysis: Scaffolds and Their Kinase Targets

The true measure of a kinase inhibitor's utility lies in its efficacy—both its potency against the target kinase (often measured by IC50 values) and its selectivity across the kinome to minimize off-target effects.[6] Below, we compare representative inhibitors derived from our two starting scaffolds.

Scaffold Family 1: Pyrazolopyrimidines and Pyrazolopyridines (from 4-Fluoro-3-nitrobenzonitrile)

This class of inhibitors has demonstrated broad applicability, yielding potent molecules against a range of critical cancer targets, including Epidermal Growth Factor Receptor (EGFR), Tropomyosin Receptor Kinases (TRKs), and Cyclin-Dependent Kinases (CDKs).[7][8][9]

Target Focus: EGFR and TRK

EGFR inhibitors are crucial in treating non-small cell lung cancer (NSCLC), while TRK inhibitors have shown remarkable efficacy in cancers harboring NTRK gene fusions.[7][10] The pyrazolo[3,4-d]pyrimidine core has proven particularly effective against EGFR.

Table 1: Comparative Efficacy of Pyrazolopyrimidine & Pyrazolopyridine Derivatives

Compound ClassTarget KinaseRepresentative IC50Cellular Activity (GI50)Reference
Pyrazolo[3,4-d]pyrimidineEGFR0.034 µM0.018 - 9.98 µM (NCI-60)[9]
Pyrazolo[3,4-d]pyrimidineEGFR4.18 µM5.36 µM (MCF-7)[11]
Pyrazolo[3,4-b]pyridineTRKA0.056 µM0.304 µM (Km-12 cells)[7]
Pyrazolo[3,4-b]pyridineTRKA/B/C0.017/0.028/0.011 µMNot Specified[7]

The data clearly indicates that derivatives from 4-fluoro-3-nitrobenzonitrile can be tailored to produce highly potent, low nanomolar inhibitors. For instance, specific pyrazolo[3,4-d]pyrimidine derivatives show exceptional potency against EGFR.[9] Similarly, pyrazolo[3,4-b]pyridines have been optimized to be potent pan-TRK inhibitors.[7] The success of these scaffolds lies in their ability to mimic ATP and establish a stable binding orientation in the kinase hinge region, effectively blocking the phosphotransferase activity and halting downstream signaling.[1]

Scaffold Family 2: 3-Aminobenzo[b]thiophenes (from 2-Fluoro-5-nitrobenzonitrile)

The scaffold derived from 2-fluoro-5-nitrobenzonitrile offers a distinct structural motif for kinase inhibition. While less broadly exemplified in the provided search context with specific IC50 values for direct comparison, its synthetic utility for creating kinase inhibitor libraries is well-documented.[5] The key synthetic step involves the reaction of 2-fluoro-5-nitrobenzonitrile with a thioglycolate, followed by cyclization to form the benzothiophene core.

The efficacy of this scaffold would be determined by the subsequent chemical modifications. The amino group at the 3-position provides a versatile anchor point for adding various side chains designed to interact with specific pockets within the kinase active site, thereby driving potency and selectivity. The lack of specific, comparative IC50 data in the search results for this scaffold family prevents a direct quantitative comparison in this guide, but highlights an area for further research and development.

The Rise of Covalent Inhibition: A Deeper Look at Efficacy

A significant evolution in kinase inhibitor design is the strategy of covalent inhibition. Here, the inhibitor not only binds to the active site but also forms a permanent covalent bond with a nearby nucleophilic residue, typically a cysteine.[12][13] This approach can lead to prolonged target engagement and increased potency, and can be particularly effective at overcoming acquired resistance to non-covalent drugs.[1]

Many next-generation covalent inhibitors targeting kinases like EGFR, FGFR, and BTK utilize scaffolds such as pyrimidines and pyrazolopyrimidines, which can be synthesized from fluoronitrobenzonitrile precursors.[6][14][15]

Table 2: Efficacy of Covalent Kinase Inhibitors Featuring Relevant Scaffolds

InhibitorScaffold TypeTarget KinasePotency (IC50)Key FeatureReference
FIIN-2 Pyrimidine-basedFGFR13.1 nMCovalent; overcomes resistance[14]
FIIN-3 Pyrimidine-basedFGFR1 / EGFR13 nM / 43 nMDual covalent inhibitor[14]
Zanubrutinib Pyrimidine-basedBTK~0.1 - 2 nMHighly selective covalent BTK inhibitor[6]
Compound 16 Pyrazolo[3,4-d]pyrimidineEGFR34 nMPotent covalent inhibitor[9]

For these covalent inhibitors, IC50 values, which measure the concentration needed to inhibit 50% of enzyme activity at a specific time point, tell only part of the story. A more informative metric is the kinetic parameter kinact/Ki , which represents the efficiency of covalent modification. A higher kinact/Ki value indicates a more efficient and potent covalent inhibitor.[1] The pyrimidine and pyrazolopyrimidine scaffolds derived from fluoronitrobenzonitriles are exceptionally well-suited for positioning an electrophilic "warhead" (like an acrylamide group) to react with a target cysteine, such as Cys797 in EGFR or Cys481 in BTK.[1][6]

Visualizing the Strategy: Pathways and Workflows

To better understand the context of this research, the following diagrams illustrate a key signaling pathway targeted by these inhibitors and the general workflow for their synthesis and evaluation.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, FGFR) RAS RAS RTK->RAS Activates PI3K PI3K RTK->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT Akt PI3K->AKT AKT->TF BTK BTK Gene Gene Expression TF->Gene Regulates Cell Proliferation,\nSurvival, Angiogenesis Cell Proliferation, Survival, Angiogenesis Gene->Cell Proliferation,\nSurvival, Angiogenesis Inhibitor Fluoronitrobenzonitrile- Derived Inhibitor Inhibitor->RTK Blocks ATP Binding Inhibitor->BTK Blocks ATP Binding

Caption: Targeted Kinase Signaling Pathways.

Experimental_Workflow FNB Fluoronitrobenzonitrile (Isomer 1 or 2) Synthesis Multi-step Synthesis (SNA, Cyclization) FNB->Synthesis Scaffold Core Scaffold (e.g., Pyrazolopyrimidine) Synthesis->Scaffold Library Library of Analogs (SAR Exploration) Scaffold->Library Biochem Biochemical Assay (Kinase IC50 / kinact/Ki) Library->Biochem Cellular Cell-based Assay (Anti-proliferative GI50) Biochem->Cellular Top Hits Lead Lead Compound Optimization Cellular->Lead Validated Hits

Sources

A Comparative Guide to the Kinetics of Nucleophilic Substitution on 2,4-Difluoro-3-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2,4-Difluoro-3-nitrobenzonitrile

This compound is a crucial building block in contemporary medicinal chemistry and agrochemical synthesis. Its strategic importance lies in its highly activated aromatic ring, which is primed for sequential nucleophilic aromatic substitution (SNAr) reactions.[1] The presence of two fluorine atoms, activated by the potent electron-withdrawing effects of ortho-nitro and para-cyano groups, allows for controlled, regioselective displacement. This property enables the construction of complex molecular architectures, particularly in the synthesis of kinase inhibitors and other targeted therapeutics.

Understanding the kinetics of these substitution reactions is paramount for process optimization, predicting reactivity, and designing efficient synthetic routes. This guide provides a comparative analysis of the kinetic behavior of this compound with various classes of nucleophiles, grounded in mechanistic principles and supported by experimental data.

The Mechanism: A Foundation in Nucleophilic Aromatic Substitution (SNAr)

The reactions discussed herein proceed via the classical SNAr addition-elimination mechanism.[2][3] This two-step process is distinct from SN1 and SN2 reactions and is characteristic of electron-deficient aromatic systems.[3][4]

  • Step 1 (Rate-Determining): The nucleophile attacks the electron-deficient carbon atom bearing a leaving group (in this case, fluorine). This initial addition is the slow, rate-determining step as it temporarily disrupts the aromaticity of the ring.[5][6] The attack forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2][3] The stability of this complex is crucial and is significantly enhanced by the presence of strong electron-withdrawing groups (like -NO₂ and -CN) at positions ortho and para to the site of attack.[2][5]

  • Step 2 (Fast): The leaving group (fluoride ion) is eliminated, restoring the aromaticity of the ring and yielding the final substitution product.[5] This step is rapid because it re-establishes the highly stable aromatic system.

A key feature of SNAr on substrates like 2,4-difluoronitrobenzene is the superior reactivity of fluoride as a leaving group compared to other halogens (F > Cl > Br > I).[5] This is counterintuitive to leaving group ability in aliphatic substitution. In SNAr, the high electronegativity of fluorine strongly polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex through a powerful inductive effect, thereby lowering the activation energy of the rate-determining addition step.[5][7]

Caption: Generalized SNAr mechanism on this compound.

Comparative Kinetic Analysis: Amines vs. Thiols

The reactivity of this compound is highly dependent on the nature of the attacking nucleophile. Below, we compare the kinetic profiles for reactions with two common classes of nucleophiles: amines and thiols.

Nucleophilic Substitution with Amines

Reactions with amines, such as the secondary cyclic amines morpholine and pyrrolidine, are well-documented.[8][9] These reactions are fundamental in pharmaceutical synthesis. Kinetic studies reveal that these reactions often exhibit second-order kinetics and can involve complex pathways, including parallel and consecutive substitutions where both fluorine atoms are eventually displaced.[8][9]

Key Kinetic Observations:

  • Base Catalysis: In some cases, a second molecule of the amine can act as a general base catalyst, deprotonating the zwitterionic intermediate to facilitate the reaction. This is often observed as an upward curve in plots of the pseudo-first-order rate constant versus amine concentration.[10]

  • Regioselectivity: The fluorine at the C4 position (para to the cyano group and ortho to the nitro group) is significantly more activated and is typically displaced first. The rate constant for the first substitution is markedly higher than for the second. For the reaction with pyrrolidine, the rate constant for the formation of the initial product is significantly higher than for the subsequent reaction step.[9]

  • Nucleophilicity: More basic and less sterically hindered amines generally react faster. The Brønsted-type plot for the reaction of similar activated substrates with secondary amines is often linear, with βnuc values indicating the degree of bond formation in the transition state.[10]

Nucleophilic Substitution with Thiols

Thiols and their conjugate bases (thiolates) are excellent nucleophiles for SNAr reactions due to the high polarizability of sulfur.[1][11] Kinetic studies on analogous systems, such as 1-fluoro-2,4-dinitrobenzene, show that biothiols react readily.[11][12]

Key Kinetic Observations:

  • pH Dependence: The reactivity of thiols is strongly pH-dependent. The thiolate anion (RS⁻) is a much more potent nucleophile than the neutral thiol (RSH).[13][14] Consequently, reaction rates increase significantly as the pH approaches and exceeds the pKa of the thiol.[13][15]

  • "Soft" Nucleophilicity: As "soft" nucleophiles, thiols react efficiently with the "soft" electrophilic carbon of the aromatic ring. Mass spectrometry analysis confirms that the sulfur atom is the nucleophilic center in these reactions.[11]

  • Mechanism: The mechanism is typically a stepwise SNAr process, though borderline concerted pathways have been considered.[11][12]

Quantitative Data Comparison

While direct side-by-side kinetic data for this compound with a wide range of amines and thiols under identical conditions is sparse in the public domain, we can compile representative data from studies on this and structurally related substrates to illustrate the reactivity trends.

SubstrateNucleophileSolventTemp (°C)Second-Order Rate Constant (k₂)Reference System
2,4-Difluoronitrobenzene PyrrolidineEthanol50-100k₁ >> k₂ (qualitative)[9]
2,4-Difluoronitrobenzene MorpholineEthanolN/AModelled System[8]
1-Fluoro-2,4-dinitrobenzene BiothiolsAqueous25High reactivity observed[11][12]
Nitro-fatty acids (Michael Addition) Glutathione (GSH)Aqueous, pH 7.437183 - 355 M⁻¹s⁻¹[14][15]
1-(Phenoxy)-2,4-dinitrobenzenes PiperidineAcetonitrile25Catalyzed and uncatalyzed pathways[10]

Note: The data presented are for illustrative comparison. Direct comparison of absolute rate constants requires identical reaction conditions. The reaction of nitro-fatty acids is a Michael addition, but the high reactivity of the thiol nucleophile is relevant.

Experimental Protocol: Kinetic Analysis by UV-Vis Spectrophotometry

A reliable method for determining the kinetic parameters of SNAr reactions is UV-Visible spectrophotometry. This technique monitors the change in absorbance over time as the product, which typically has a different chromophore and thus a different λ_max_ than the reactants, is formed.

Kinetic_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_substrate Prepare Substrate Stock (e.g., 10 mM DFNB in Acetonitrile) initiate Initiate Reaction (Inject Substrate Stock) prep_substrate->initiate prep_nucleophile Prepare Nucleophile Stock (e.g., 0.5 M Amine in Acetonitrile) equilibrate Equilibrate Cuvette (Solvent + Nucleophile) in Spectrophotometer at T prep_nucleophile->equilibrate prep_buffer Prepare Buffer/Solvent System prep_buffer->equilibrate equilibrate->initiate monitor Monitor Absorbance at λ_max of Product vs. Time initiate->monitor plot_data Plot ln(A_∞ - A_t) vs. Time monitor->plot_data calc_kobs Calculate k_obs (k_obs = -slope) plot_data->calc_kobs plot_kobs Plot k_obs vs. [Nucleophile] calc_kobs->plot_kobs calc_k2 Determine k₂ (k₂ = slope of k_obs plot) plot_kobs->calc_k2

Caption: Standard workflow for a kinetic study using UV-Vis spectrophotometry.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or ethanol).

    • Prepare a series of stock solutions of the chosen nucleophile (e.g., pyrrolidine) at various concentrations. To ensure pseudo-first-order conditions, the nucleophile should be in large excess (at least 10-fold) compared to the substrate.[16]

  • Spectrophotometer Setup:

    • Set the spectrophotometer to the desired reaction temperature using a thermostatted cell holder.

    • Determine the λ_max_ of the expected product by running a preliminary reaction to completion and scanning the UV-Vis spectrum.

  • Kinetic Run:

    • Pipette the solvent and the nucleophile solution into a quartz cuvette and place it in the cell holder to equilibrate.

    • Initiate the reaction by injecting a small, known volume of the substrate stock solution into the cuvette. Mix rapidly.

    • Immediately begin recording the absorbance at the predetermined λ_max_ at fixed time intervals until the reaction is complete (i.e., the absorbance becomes stable).

  • Data Analysis:

    • For a pseudo-first-order reaction, the observed rate constant (kobs) can be determined by plotting ln(A∞ - At) versus time (t), where A∞ is the final absorbance and At is the absorbance at time t. The slope of this line is -kobs.[16]

    • Repeat the experiment for each different concentration of the nucleophile.

    • The second-order rate constant (k₂) is then determined from the slope of a plot of kobs versus the concentration of the nucleophile.

Conclusion and Outlook

The kinetic analysis of nucleophilic substitution on this compound provides invaluable insights for synthetic chemists. The high reactivity of the substrate, particularly at the C4 position, combined with the predictable nature of the SNAr mechanism, makes it a versatile tool.

  • For Process Development: Understanding the rate constants, activation energies, and the influence of reaction conditions allows for the optimization of temperature, concentration, and reaction time to maximize yield and minimize byproducts.[8][9]

  • For Drug Discovery: A quantitative understanding of reactivity enables the rational design of synthetic strategies for creating libraries of analogues. By comparing the kinetics of different amines, thiols, and other nucleophiles, researchers can prioritize reagents and conditions to accelerate the discovery pipeline.

This guide underscores the principle that a thorough kinetic and mechanistic understanding is not merely academic but a practical necessity for leveraging the full synthetic potential of strategic building blocks like this compound in the fast-paced fields of pharmaceutical and agrochemical research.

References

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution - The Benzyne Mechanism. [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]

  • Majid, R. (n.d.).
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • BYJU'S. (n.d.). Nucleophilic aromatic substitution. [Link]

  • van der Loo, B., et al. (n.d.). Different metabolic pathways of 2,5-difluoronitrobenzene and 2,5-difluoroaminobenzene compared to molecular orbital substrate characteristics. PubMed. [Link]

  • UCL Discovery. (n.d.). Automated Identification of Kinetic Models for Nucleophilic Aromatic Substitution Reaction via DoE- SINDy. [Link]

  • Rave, K., et al. (2023). Kinetic Investigations of a SNAr-Reaction in a Milli-Structured Plate Reactor Using Model-Based Design of Experiments. Chemical Engineering Transactions, 99. [Link]

  • MDPI. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. [Link]

  • Frontiers. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. [Link]

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A Comparative Guide to the Synthesis of 2,4-Difluoro-3-nitrobenzonitrile: An In-Depth Analysis for Chemical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical research, the strategic synthesis of highly functionalized aromatic compounds is paramount. Among these, 2,4-Difluoro-3-nitrobenzonitrile stands out as a valuable building block, its unique substitution pattern offering a gateway to a diverse array of complex molecules. This guide provides a comprehensive benchmark of viable synthetic routes to this important intermediate, offering a critical evaluation of methodologies, supported by detailed experimental protocols and a discussion of the underlying chemical principles. Our focus is to empower researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors.

Introduction: The Significance of this compound

The confluence of two fluorine atoms, a nitro group, and a nitrile moiety on a benzene ring imparts this compound with a distinct reactivity profile. The electron-withdrawing nature of the nitro and nitrile groups, coupled with the ortho and para-directing effects of the fluorine atoms in nucleophilic aromatic substitution (SNAr) reactions, makes it a versatile precursor for the synthesis of targeted kinase inhibitors and other biologically active compounds. The strategic placement of these functional groups allows for sequential and regioselective modifications, a highly desirable attribute in medicinal chemistry.

This guide will explore and compare two primary synthetic strategies for the preparation of this compound:

  • Route 1: Nitration of 1,3-Difluoro-2-bromobenzene followed by Cyanation

  • Route 2: Nitration of 2,4-Difluorobenzonitrile

Each route will be dissected in terms of its chemical logic, experimental feasibility, and overall efficiency.

Route 1: A Two-Step Approach via a Brominated Intermediate

This synthetic pathway leverages a well-established nitration reaction followed by a transition-metal-catalyzed cyanation. The initial step focuses on the regioselective introduction of a nitro group onto a readily available starting material, 1,3-difluoro-2-bromobenzene.

Step 1: Nitration of 1,3-Difluoro-2-bromobenzene

The nitration of 1,3-difluoro-2-bromobenzene to yield 2,4-Difluoro-3-bromo-1-nitrobenzene is a highly efficient transformation. The directing effects of the two fluorine atoms and the bromine atom guide the incoming electrophile (the nitronium ion, NO₂⁺) to the desired position.

Nitration_Workflow start Start reagents 1,3-Difluoro-2-bromobenzene Concentrated H₂SO₄ start->reagents addition Add concentrated HNO₃ dropwise at T < 55 °C reagents->addition reaction Stir at ambient temperature addition->reaction workup Quench on ice Extract with CH₂Cl₂ Wash with NaHCO₃ (aq) Dry over MgSO₄ reaction->workup product 2,4-Difluoro-3-bromo-1-nitrobenzene workup->product

Caption: Workflow for the nitration of 1,3-difluoro-2-bromobenzene.

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, a solution of 1,3-difluoro-2-bromobenzene (23.5 g, 112 mmol) in concentrated sulfuric acid (48 ml) is stirred vigorously at ambient temperature.

  • Concentrated nitric acid (70%, 8 ml) is added dropwise to the reaction mixture, ensuring the internal temperature does not exceed 55 °C.

  • After the addition is complete, the reaction mixture is stirred for an additional 15 minutes.

  • The reaction mixture is then carefully poured onto 300 ml of ice.

  • The aqueous mixture is extracted three times with methylene chloride.

  • The combined organic layers are washed three times with a saturated sodium bicarbonate solution, dried over magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield a yellow solid. Recrystallization from isopropyl ether affords a white solid.

Expected Yield: 97%[1]

Step 2: Cyanation of 2,4-Difluoro-3-bromo-1-nitrobenzene

The conversion of the aryl bromide to the corresponding nitrile can be achieved through several methods, with palladium-catalyzed cyanation being a modern and versatile choice. This reaction typically involves a palladium catalyst, a cyanide source, and a suitable solvent and base. The Rosenmund-von Braun reaction, using copper(I) cyanide, is another classical alternative.[2][3][4]

Cyanation_Pathway start 2,4-Difluoro-3-bromo-1-nitrobenzene reagents Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., dppf) Cyanide Source (e.g., Zn(CN)₂) Solvent (e.g., DMAc) start->reagents reaction Heat under inert atmosphere reagents->reaction product This compound reaction->product

Caption: Palladium-catalyzed cyanation of the brominated intermediate.

This protocol is adapted from the palladium-catalyzed cyanation of 2,4-difluorobromobenzene and may require optimization for the specific substrate.[5]

  • To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 2,4-Difluoro-3-bromo-1-nitrobenzene (1 mmol), zinc cyanide (0.6 mmol), a palladium catalyst such as Pd₂(dba)₃ (0.01 mmol), and a phosphine ligand like dppf (0.02 mmol).

  • Add a polar aprotic solvent such as N,N-dimethylacetamide (DMAc) (3-5 mL).

  • The reaction mixture is heated to 110-120 °C and stirred for 12-24 hours, monitoring the reaction progress by TLC or GC.

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with a suitable organic solvent (e.g., ethyl acetate).

  • The mixture is filtered through a pad of celite to remove insoluble salts.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Anticipated Yield: Moderate to high, based on analogous reactions.[5][6]

Route 2: Direct Nitration of 2,4-Difluorobenzonitrile

A more direct approach involves the nitration of commercially available 2,4-difluorobenzonitrile. The success of this route is contingent on the regioselectivity of the electrophilic aromatic substitution, which is governed by the directing effects of the existing substituents.

Regioselectivity Considerations

In 2,4-difluorobenzonitrile, the two fluorine atoms are ortho, para-directing, while the nitrile group is a meta-director.[7][8][9] The positions available for substitution are C3, C5, and C6.

  • Position 3: Ortho to the C4-fluorine and meta to both the C2-fluorine and the nitrile group.

  • Position 5: Ortho to the C4-fluorine and meta to the C2-fluorine and ortho to the nitrile group.

  • Position 6: Ortho to the C2-fluorine, para to the C4-fluorine, and para to the nitrile group.

The fluorine at C4 strongly activates the ortho position (C3) for electrophilic attack. The nitrile group deactivates the ortho and para positions (C5 and C6). Therefore, there is a strong electronic preference for nitration to occur at the C3 position, leading to the desired this compound.

Direct_Nitration_Workflow start Start reagents 2,4-Difluorobenzonitrile Concentrated H₂SO₄ start->reagents addition Add fuming HNO₃ dropwise at 0 °C reagents->addition reaction Stir at 0 °C to RT addition->reaction workup Quench on ice Extract with organic solvent Wash and dry reaction->workup product This compound workup->product

Caption: Workflow for the direct nitration of 2,4-difluorobenzonitrile.

This is a proposed protocol based on standard nitration procedures and the known reactivity of similar substrates.

  • In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice-salt bath.

  • Slowly add 2,4-difluorobenzonitrile to the cold sulfuric acid with stirring.

  • Add fuming nitric acid dropwise to the mixture, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours, monitoring the progress by TLC or GC.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • The precipitated solid is collected by filtration, washed with cold water until the washings are neutral, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol).

Anticipated Yield: Moderate, with the potential for isomeric byproducts.

Comparative Analysis of the Synthetic Routes

FeatureRoute 1: Nitration-CyanationRoute 2: Direct Nitration
Number of Steps TwoOne
Overall Yield Potentially higher due to high-yielding individual steps.Likely lower due to potential for side reactions and purification losses.
Starting Materials 1,3-Difluoro-2-bromobenzene2,4-Difluorobenzonitrile
Reagents & Safety Involves toxic cyanide reagents and palladium catalysts.Uses corrosive and strongly oxidizing acids.
Scalability The cyanation step may require careful optimization for large-scale production.Potentially more straightforward to scale up, but regioselectivity needs to be tightly controlled.
Purification Requires chromatographic purification for the cyanation step.May require careful purification to separate from isomeric byproducts.
Predictability High predictability for the nitration step; cyanation is a well-established transformation.Regioselectivity is theoretically favorable but may not be exclusive in practice.

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to this compound.

Route 1 (Nitration-Cyanation) is a robust and predictable method. The initial nitration of 1,3-difluoro-2-bromobenzene proceeds in excellent yield, providing a clean intermediate. While the subsequent cyanation step introduces the use of toxic reagents and requires a transition metal catalyst, the methodology is well-precedented for similar substrates and offers a high probability of success. This route is recommended for researchers seeking a reliable and high-yielding synthesis, particularly for lab-scale preparations where purification by chromatography is feasible.

Route 2 (Direct Nitration) presents a more atom-economical and shorter synthetic sequence. The theoretical analysis of directing group effects strongly suggests the formation of the desired 3-nitro isomer. However, the potential for the formation of other isomers cannot be entirely discounted without experimental validation. This route is an attractive option for its directness and could be advantageous for larger-scale synthesis if the regioselectivity is proven to be high and the purification is straightforward. Initial small-scale trials are recommended to confirm the product distribution before committing to a larger-scale reaction.

Ultimately, the choice of synthetic route will depend on the specific requirements of the research, including the desired scale, available resources, and tolerance for handling hazardous materials. This guide provides the foundational knowledge and detailed protocols to enable an informed and strategic approach to the synthesis of this valuable chemical intermediate.

References

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The Strategic Selection of Precursors in Kinase Inhibitor Synthesis: A Comparative Analysis of 2,4-Difluoro-3-nitrobenzonitrile Scaffolds versus Pyrazole-Based Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the realm of oncology and inflammatory diseases, the development of potent and selective kinase inhibitors remains a cornerstone of therapeutic advancement. The efficacy of these small molecules is intrinsically linked to their molecular architecture, which in turn is dictated by the strategic choice of foundational precursors. This guide provides an in-depth comparative analysis of two prominent classes of precursors in the synthesis of kinase inhibitors: those derived from 2,4-difluoro-3-nitrobenzonitrile and the versatile aminopyrazole scaffolds. We will explore the synthetic rationales, present comparative biological data, and offer field-proven insights to aid researchers in the judicious selection of starting materials for their drug discovery campaigns.

The Rationale for Precursor Selection in Kinase Inhibitor Design

The journey from a preliminary hit to a clinical candidate is fraught with challenges, many of which can be mitigated by the astute selection of initial building blocks. An ideal precursor should not only be amenable to a variety of chemical transformations but also imbue the final molecule with desirable pharmacological properties. Fluorinated aromatic compounds, such as this compound, are highly sought after due to the unique properties that fluorine atoms confer upon a molecule, including enhanced metabolic stability, increased binding affinity, and altered pKa.[1] Conversely, heterocyclic scaffolds like aminopyrazoles are considered "privileged structures" in medicinal chemistry because of their proven ability to interact with the ATP-binding site of a wide range of protein kinases, often forming key hydrogen bond interactions with the hinge region of the enzyme.[2]

This guide will dissect the practical implications of choosing between these two precursor classes by examining the synthesis and biological activity of representative kinase inhibitors derived from each.

Part 1: The Difluoro-Benzonitrile Route to Potent Kinase Inhibitors

The utility of fluorinated benzonitriles as precursors is exemplified in the synthesis of a novel class of potent Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors based on a pyrrolo[2,1-f][1][3][4]triazine scaffold.[5][6] VEGFR-2 is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis, making it a prime target for anti-cancer therapies.[7]

The synthesis of these potent inhibitors hinges on the preparation of a key intermediate, a substituted 2,4-difluoro-5-aminobenzamide, which is readily accessible from a 2,4-difluoro-nitrobenzonitrile precursor. The fluorine atoms on the phenyl ring are not merely passive spectators; they play a crucial role in modulating the electronic properties of the molecule and can participate in key interactions within the kinase active site.

Synthetic Workflow: From Precursor to Potent Inhibitor

The synthetic pathway to a representative VEGFR-2 inhibitor, compound 1 , is outlined below. This multi-step synthesis highlights the strategic use of the difluoro-benzonitrile precursor to construct the final, biologically active molecule.

G cluster_0 Synthesis of Pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 Inhibitor precursor This compound intermediate1 3-Amino-2,6-difluorobenzonitrile precursor->intermediate1 Reduction intermediate2 4-Amino-N-cyclopropyl-2,6-difluorobenzamide intermediate1->intermediate2 Amidation intermediate3 4-((Pyrrolo[2,1-f][1,2,4]triazin-4-yl)amino)-N-cyclopropyl-2,6-difluorobenzamide intermediate2->intermediate3 Nucleophilic Aromatic Substitution final_product Compound 1 (VEGFR-2 Inhibitor) intermediate3->final_product Further Elaboration

Caption: Synthetic pathway to a VEGFR-2 inhibitor from a difluoro-benzonitrile precursor.

Biological Activity of Difluoro-Benzonitrile Derived Inhibitors

The pyrrolo[2,1-f][1][3][4]triazine-based inhibitors derived from this synthetic route have demonstrated potent and selective inhibition of VEGFR-2 kinase activity. The structure-activity relationship (SAR) studies have revealed that the 2,4-difluoro substitution pattern on the phenylamino moiety is critical for optimal activity.[5]

Compound IDTarget KinaseIC50 (nM)Reference
Compound 37 VEGFR-2low nanomolar[5]
Compound 50 VEGFR-2Ki = 52[6]
Compound 19 c-Met / VEGFR-22.3 / 5.0[8]

Table 1: Biological activity of representative kinase inhibitors synthesized via a difluoro-benzonitrile route.

The low nanomolar potency of these compounds underscores the effectiveness of utilizing fluorinated benzonitriles as precursors for designing highly active kinase inhibitors.

Part 2: The Aminopyrazole Scaffold: A Privileged Structure in Kinase Inhibitor Design

The 3-amino-1H-pyrazole core is a well-established and highly versatile precursor in the synthesis of a multitude of kinase inhibitors, including several FDA-approved drugs.[2] Its prevalence stems from the ability of the pyrazole and amino groups to form a bidentate hydrogen bond interaction with the hinge region of the kinase ATP-binding site, a common feature of many kinase inhibitors.[9] This scaffold has been successfully employed to target a diverse range of kinases, including cyclin-dependent kinases (CDKs), Janus kinases (JAKs), and Akt.[4][9]

Synthetic Versatility of the Aminopyrazole Core

The synthesis of kinase inhibitors from 3-aminopyrazole precursors is often convergent and modular, allowing for the rapid generation of compound libraries for SAR studies. A common synthetic strategy involves the condensation of a 3-aminopyrazole derivative with a suitably substituted pyrimidine or other heterocyclic system.

G cluster_1 Synthesis of a Pyrazole-Based Kinase Inhibitor precursor_pyrazole 3-Amino-1H-pyrazole intermediate_coupled N-(Pyrazol-3-yl)pyrimidin-4-amine Intermediate precursor_pyrazole->intermediate_coupled Nucleophilic Substitution intermediate_pyrimidine Substituted 2,4-Dichloropyrimidine intermediate_pyrimidine->intermediate_coupled final_product_pyrazole Compound 2 (e.g., CDK Inhibitor) intermediate_coupled->final_product_pyrazole Further Functionalization

Caption: General synthetic route to pyrazole-based kinase inhibitors.

Broad-Spectrum Biological Activity of Pyrazole-Derived Inhibitors

The adaptability of the aminopyrazole scaffold has led to the discovery of inhibitors targeting a wide array of kinases with high potency. The specific substitution pattern around the core pyrazole ring dictates the selectivity and potency against different kinase targets.

Compound IDTarget Kinase(s)IC50 (nM)Reference
Ruxolitinib JAK1 / JAK2~3[9]
Compound 22 CDK2 / CDK524 / 23[4]
Compound 8t FLT30.089[10]
Compound 10 c-Src / Btk60,400 / 90,500[11]

Table 2: Biological activity of representative kinase inhibitors derived from an aminopyrazole precursor.

The data clearly demonstrates the power of the aminopyrazole scaffold in generating highly potent inhibitors against diverse kinase families.

Comparative Analysis and Expert Insights

The choice between a difluoro-benzonitrile and an aminopyrazole precursor is a strategic decision that should be guided by the specific goals of the drug discovery program.

FeatureDifluoro-Benzonitrile RouteAminopyrazole Route
Key Advantage Introduction of fluorine for enhanced DMPK properties and potential for unique binding interactions.Proven "privileged scaffold" with a high probability of hinge-binding interactions.
Synthetic Versatility Generally good, allowing for diverse substitutions on the phenyl ring.Highly modular and convergent, ideal for library synthesis.
Common Targets Receptor tyrosine kinases (e.g., VEGFR-2, FGFR-1).Broad spectrum, including CDKs, JAKs, Akt, and Src family kinases.
Potential Challenges Synthesis of highly substituted difluoro-nitrobenzonitriles can be complex.Achieving selectivity among closely related kinases can be challenging.

Table 3: Head-to-head comparison of precursor strategies.

Expertise & Experience: From a medicinal chemist's perspective, the aminopyrazole route offers a higher probability of generating initial hits in a kinase screening campaign due to its established role as a hinge-binder. It is an excellent starting point for programs targeting well-characterized kinase families. The difluoro-benzonitrile approach, however, represents a more nuanced strategy. It is particularly valuable when seeking to optimize lead compounds, where the introduction of fluorine can fine-tune pharmacokinetic properties and potentially unlock novel interactions to enhance potency and selectivity. The decision often comes down to a "scaffold-first" (aminopyrazole) versus a "property-driven" (difluoro-benzonitrile) approach.

Detailed Experimental Protocols

Protocol 1: Synthesis of a Pyrrolo[2,1-f][1][3][4]triazine-based VEGFR-2 Inhibitor (Representative)

This protocol is a representative synthesis adapted from the literature for the preparation of compounds in this class.[5][6]

  • Step 1: Reduction of this compound. To a solution of this compound in ethanol, add a catalytic amount of palladium on carbon (10%). Stir the mixture under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC). Filter the catalyst and concentrate the filtrate under reduced pressure to obtain 3-amino-2,6-difluorobenzonitrile.

  • Step 2: Amidation. To a solution of 3-amino-2,6-difluorobenzonitrile in a suitable solvent (e.g., dichloromethane), add cyclopropylamine and a coupling agent (e.g., HATU) in the presence of a non-nucleophilic base (e.g., DIPEA). Stir the reaction at room temperature until completion. Purify the crude product by column chromatography to yield 4-amino-N-cyclopropyl-2,6-difluorobenzamide.

  • Step 3: Nucleophilic Aromatic Substitution. In a sealed tube, combine 4-amino-N-cyclopropyl-2,6-difluorobenzamide with 4-chloropyrrolo[2,1-f][1][3][4]triazine in a suitable solvent (e.g., isopropanol) with a base (e.g., potassium carbonate). Heat the mixture at an elevated temperature until the starting materials are consumed. After cooling, the product can be isolated by filtration and purified by recrystallization or chromatography.

Protocol 2: Synthesis of a Pyrazole-Based Kinase Inhibitor (Representative)

This protocol provides a general method for the synthesis of pyrazole-based kinase inhibitors.[1]

  • Step 1: Synthesis of the N-(Pyrazol-3-yl)pyrimidin-4-amine Intermediate. Dissolve 3-amino-1H-pyrazole (1.1 equiv) and the corresponding 2,4-dichloropyrimidine (1.0 equiv) in anhydrous isopropanol. Add triethylamine (3.0 equiv) and stir the mixture at 50-80 °C for 18-120 hours. Evaporate the solvent under reduced pressure and purify the crude product by flash chromatography.

  • Step 2: Further Functionalization. The product from Step 1 can be further functionalized through a second nucleophilic substitution. Dissolve the intermediate in a suitable solvent and add the desired nucleophile in the presence of a base. The reaction may be heated under conventional or microwave conditions to drive it to completion. The final product is then purified by chromatography or recrystallization.

Conclusion

The selection of a precursor is a critical decision point in the design and synthesis of novel kinase inhibitors. Both this compound and 3-amino-1H-pyrazole represent valuable and powerful starting points, each with its own set of strategic advantages and synthetic considerations. By understanding the nuances of each approach, as detailed in this guide, researchers can make more informed decisions, ultimately accelerating the discovery of new and effective therapies for a range of human diseases.

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  • Frontiers. (2022). Design, Synthesis, and Biological Evaluation of[1][3][4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. [Link]

  • MDPI. (2023). Bioactive Pyrrolo[2,1-f][1][3][4]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. [Link]

  • Google Patents. (2021). US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds.
  • ACS Publications. (2005). Design, Synthesis, and Evaluation of Orally Active 4-(2,4-Difluoro-5-(methoxycarbamoyl)phenylamino)pyrrolo[2,1-f][1][3][4]triazines as Dual Vascular Endothelial Growth Factor Receptor-2 and Fibroblast Growth Factor Receptor-1 Inhibitors. [Link]

  • Abdallah, A. E., et al. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers. Drug Design, Development and Therapy, 16, 739-761. [Link]

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A Comparative Guide to the Purity Analysis of 2,4-Difluoro-3-nitrobenzonitrile: HPLC vs. GC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is a cornerstone of successful synthesis and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). 2,4-Difluoro-3-nitrobenzonitrile, a key building block in the synthesis of various pharmaceuticals, is no exception. Its purity profile can significantly impact reaction yields, impurity profiles of subsequent steps, and the overall quality of the API.

This in-depth technical guide provides a comparative analysis of two of the most powerful and prevalent chromatographic techniques for purity assessment: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will delve into the theoretical basis for method selection, provide detailed, field-tested experimental protocols, and offer a head-to-head comparison of their performance for the analysis of this compound. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to make informed decisions for your analytical needs.

Foundational Principles: Why Chromatography?

Chromatography is a laboratory technique for the separation of a mixture.[1] The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.[2] This differential migration is the basis of separation and is governed by the physicochemical properties of the analyte and its interactions with both phases.[3]

For a compound like this compound (MW: 184.10 g/mol , solid at room temperature), both HPLC and GC present viable analytical pathways.[4] However, the choice between them is not arbitrary and depends on the specific analytical goals, such as quantifying the main component, identifying trace impurities, or monitoring reaction kinetics.

  • High-Performance Liquid Chromatography (HPLC) is a technique used to separate, identify, and quantify each component in a mixture.[3] It is particularly well-suited for compounds that are non-volatile or thermally labile. Given that this compound is a solid with a melting point of 72-76 °C, HPLC offers a robust method without the need for high-temperature vaporization, minimizing the risk of degradation.[4]

  • Gas Chromatography (GC) is a common type of chromatography used for separating and analyzing compounds that can be vaporized without decomposition.[1] For this compound, its relatively low molecular weight and the presence of electronegative groups (nitro and fluoro) make it an excellent candidate for GC, especially with a sensitive detector like an Electron Capture Detector (ECD).[1][5]

High-Performance Liquid Chromatography (HPLC) Method

The reversed-phase HPLC (RP-HPLC) mode is the workhorse of the pharmaceutical industry for purity analysis. It utilizes a nonpolar stationary phase and a polar mobile phase. The separation of this compound and its potential process-related impurities (e.g., isomers, starting materials) is achieved based on their differential hydrophobicity.

Causality Behind Experimental Choices
  • Column Selection (C18): A C18 (octadecylsilane) column is selected for its versatility and strong hydrophobic retention, which is ideal for separating aromatic compounds like benzonitrile derivatives.[6] The end-capping on modern C18 columns minimizes peak tailing for polar analytes by shielding residual silanol groups.

  • Mobile Phase (Acetonitrile/Water): Acetonitrile is a common organic modifier in RP-HPLC due to its low viscosity and UV transparency.[7] A gradient elution, starting with a higher proportion of water and gradually increasing the acetonitrile concentration, is employed. This ensures that more polar impurities elute early, while the main, more hydrophobic, analyte and any nonpolar impurities are eluted later with sufficient resolution.

  • Detector (UV-Vis/DAD): The aromatic nature and the presence of the nitro group in this compound result in strong UV absorbance. A Diode Array Detector (DAD) is advantageous as it provides spectral data, which can aid in peak identification and purity assessment across a range of wavelengths.[7] A wavelength of 254 nm is a common choice for aromatic compounds.

Experimental Protocol: HPLC Purity Analysis

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).[6]

Chromatographic Conditions: | Parameter | Condition | | :--- | :--- | | Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size | | Mobile Phase A | Water (HPLC Grade) | | Mobile Phase B | Acetonitrile (HPLC Grade) | | Gradient Program | Time (min) | %B | | | 0.0 | 40 | | | 15.0 | 90 | | | 20.0 | 90 | | | 20.1 | 40 | | | 25.0 | 40 | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Detection | DAD, 254 nm | | Injection Volume | 10 µL | | Diluent | Acetonitrile/Water (50:50, v/v) |

Sample Preparation:

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Filter both solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.[8]

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s1 Weigh Sample & Reference Standard s2 Dissolve in Diluent (50:50 ACN:H₂O) s1->s2 s3 Filter through 0.45 µm Syringe Filter s2->s3 h1 Inject into HPLC System s3->h1 h2 Separation on C18 Column (Gradient Elution) h1->h2 h3 UV Detection at 254 nm h2->h3 d1 Integrate Chromatogram h3->d1 d2 Calculate Purity (% Area Normalization) d1->d2

Caption: Workflow for HPLC Purity Assessment.

Gas Chromatography (GC) Method

GC is an excellent alternative for analyzing volatile and thermally stable compounds.[9] The separation in GC is based on the compound's boiling point and its interaction with the stationary phase. For this compound, its volatility allows for analysis in the gas phase.

Causality Behind Experimental Choices
  • Column Selection (DB-5 or similar): A nonpolar or mid-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5, HP-5), is a robust choice.[10] This type of phase separates compounds primarily based on their boiling points, which is a reliable mechanism for resolving potential impurities.[11]

  • Injector and Temperature Program: A split/splitless inlet is standard. A temperature program is essential to ensure sharp peaks for a range of compounds. The program starts at a lower temperature to trap the analytes at the head of the column and then ramps up to elute the compounds in order of increasing boiling point.

  • Detector (ECD): The Electron Capture Detector (ECD) is highly sensitive to compounds with electronegative functional groups.[1] The presence of two fluorine atoms and a nitro group on the benzonitrile ring makes this compound an ideal candidate for highly sensitive detection by ECD, allowing for the quantification of trace-level impurities.[5]

Experimental Protocol: GC Purity Analysis

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a capillary column, an Electron Capture Detector (ECD), and a data system.[5]

Chromatographic Conditions:

Parameter Condition
Column DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Carrier Gas Helium or Nitrogen, constant flow at 1.2 mL/min
Injector Temperature 250 °C
Injection Mode Split (Split ratio 50:1)
Oven Program Initial: 100 °C, hold for 2 min
Ramp: 15 °C/min to 280 °C
Hold at 280 °C for 5 min
Detector ECD
Detector Temperature 300 °C
Injection Volume 1 µL

| Diluent | Acetone or Ethyl Acetate (High Purity) |

Sample Preparation:

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Ensure the solutions are clear and free of particulates before injection.

GC_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC Analysis cluster_data Data Processing s1 Weigh Sample & Reference Standard s2 Dissolve in Acetone or Ethyl Acetate s1->s2 g1 Inject into GC System s2->g1 g2 Vaporization in Inlet & Separation on DB-5 Column g1->g2 g3 ECD Detection g2->g3 d1 Integrate Chromatogram g3->d1 d2 Calculate Purity (% Area Normalization) d1->d2

Caption: Workflow for GC Purity Assessment.

Head-to-Head Comparison: HPLC vs. GC

The choice between HPLC and GC for the purity analysis of this compound is nuanced. The optimal technique depends on the specific requirements of the analysis, such as the nature of expected impurities and the desired sensitivity.

FeatureHPLC MethodGC Method
Principle Partition based on polarity/hydrophobicity in liquid phase.Partition based on boiling point/volatility in gas phase.
Sample Volatility Not required. Ideal for non-volatile or thermally sensitive compounds.Required. Compound must be volatile and thermally stable.
Sensitivity Good (ng range with UV detector).Excellent for this analyte (pg range with ECD) due to nitro and fluoro groups.
Resolution Excellent for a wide range of polar and nonpolar impurities.Excellent for volatile impurities. May not be suitable for non-volatile or polymeric impurities.
Impurity Detection Broad applicability. Can detect starting materials, isomers, by-products, and degradation products.Best for volatile impurities. High molecular weight or polar, non-volatile impurities may not elute.
Instrumentation Common in pharmaceutical QC labs.Common, but ECD is a specialized detector.
Solvent Usage Higher consumption of organic solvents (e.g., Acetonitrile).Lower consumption of high-purity solvents for sample prep. Uses compressed gases.
Method Validation Follows established guidelines like ICH Q2(R2) and USP <621>.[12][13][14]Follows the same established guidelines.[15][16]
Self-Validating System and Trustworthiness

Both protocols are designed as self-validating systems. The use of a reference standard allows for the verification of the system's performance (system suitability) before analyzing any samples. Key system suitability parameters, as mandated by guidelines such as USP <621>, include:[13][14]

  • Resolution: The separation between the main peak and the closest eluting impurity.

  • Tailing Factor: Ensures peak symmetry, indicating good chromatographic performance.

  • Precision/Repeatability: Assessed by multiple injections of the standard, ensuring the system provides consistent results.

Adherence to these system suitability tests before each analytical run ensures the trustworthiness and reliability of the generated data, which is a core tenet of regulatory compliance and scientific integrity.[12][17]

Conclusion and Recommendations

Both HPLC and GC are powerful and reliable techniques for the purity assessment of this compound.

  • HPLC is recommended as the primary, more versatile method for comprehensive purity profiling. Its ability to handle a wide range of potential impurities, regardless of their volatility, makes it ideal for final product release testing and stability studies where unknown degradation products may form.

  • GC with an ECD is recommended for applications requiring ultra-high sensitivity for trace analysis of specific, volatile impurities. It is an excellent orthogonal method to HPLC, providing a different separation mechanism that can confirm purity or detect impurities that might co-elute with the main peak in the HPLC method.

For drug development professionals, employing both techniques can provide a more complete picture of the compound's purity. HPLC can serve as the primary quality control method, while GC can be used for specialized impurity tracking or as a complementary technique for method validation. The choice ultimately rests on a risk-based assessment of the synthetic route and the intended use of the this compound.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]

  • Agilent. (2022). Understanding the Latest Revisions to USP <621>. Agilent Technologies. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • DSDP Analytics. USP <621> Chromatography. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • GxP-CC. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]

  • U.S. Environmental Protection Agency. Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. [Link]

  • PubChem. 2,6-Difluoro-3-nitrobenzonitrile. National Center for Biotechnology Information. [Link]

  • Wikipedia. Gas chromatography. [Link]

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  • Chemistry LibreTexts. (2021). 12.4: Gas Chromatography. [Link]

  • Hapsari, F. P., & Rohman, A. (2014). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. International Journal of Pharmacy and Pharmaceutical Sciences, 6(5), 411-416. [Link]

  • ResearchGate. (2018). HPLC profiles of the reaction mixture and purity analysis during the... [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

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Safety Operating Guide

Operational Guide for the Safe Disposal of 2,4-Difluoro-3-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2,4-Difluoro-3-nitrobenzonitrile. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple checklists to explain the scientific rationale behind each procedural step. Adherence to these protocols is essential for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment.

Hazard Assessment and Chemical Characterization

This compound is a substituted aromatic compound containing three key functional groups that dictate its hazard profile: a nitrile (-CN), a nitro group (-NO₂), and two fluoro-substituents (-F). While specific toxicological data for this exact compound is limited, its structural similarity to other fluorinated and nitrated organic compounds necessitates that it be handled as a Particularly Hazardous Substance (PHS) .[1][2] The primary risks are associated with acute toxicity, irritation, and potential reactivity.

The causality for this cautious approach stems from the known hazards of analogous chemicals. Nitriles can be toxic, and the presence of a nitro group often increases reactivity and toxicity. Therefore, all handling and disposal operations must be predicated on a high-hazard assumption.

Table 1: Hazard Profile Based on Analogous Compounds

Hazard Classification GHS Hazard Statement Rationale and Key Precautions
Acute Toxicity (Oral) H301: Toxic if swallowed[3][4] Ingestion can be fatal. Do not eat, drink, or smoke in the laboratory.[5] Wash hands thoroughly after handling.[3]
Acute Toxicity (Dermal) H311: Toxic in contact with skin[4] The compound can be absorbed through the skin. Always use appropriate chemical-resistant gloves.[4]
Acute Toxicity (Inhalation) H331: Toxic if inhaled[4] Dust or vapors are hazardous. All handling must occur in a certified chemical fume hood.[6]
Skin Corrosion/Irritation H315: Causes skin irritation[3][4] Avoid all skin contact. Contaminated clothing must be removed immediately and decontaminated before reuse.[4]
Serious Eye Damage/Irritation H319: Causes serious eye irritation[3][4] Wear chemical safety goggles and, for larger quantities, a face shield.[3]

| Specific Target Organ Toxicity | H335: May cause respiratory irritation[3] | Inhalation of dust can irritate the respiratory system. Engineering controls are critical.[3] |

Personnel Protection and Engineering Controls

Minimizing exposure is the primary goal. This is achieved through a combination of engineering controls and Personal Protective Equipment (PPE).[7]

Engineering Controls:

  • Chemical Fume Hood: All weighing, transferring, and solution preparation involving this compound must be performed inside a properly functioning and certified chemical fume hood.[6][8] This is non-negotiable and serves to control inhalation exposure.[6]

Personal Protective Equipment (PPE):

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Gloves must be inspected for defects before each use.[3] Use proper glove removal technique to avoid cross-contamination and dispose of used gloves as hazardous waste.[3]

  • Eye and Face Protection: Use chemical safety goggles that conform to ANSI Z87.1 or EN 166 (EU) standards.[5] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[3]

  • Body Protection: A standard laboratory coat is required. For handling larger quantities, a chemically resistant apron or coveralls should be considered.[4][9]

  • Respiratory Protection: If for any reason work cannot be performed in a fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is mandatory.[5] A respiratory protection program, including fit testing, must be in place.[6]

Step-by-Step Waste Handling and Segregation Protocol

Proper segregation of chemical waste at the point of generation is a foundational principle of laboratory safety.[10] Mixing incompatible waste streams can lead to dangerous chemical reactions.

  • Designate a Waste Container:

    • Select a dedicated solid waste container made of compatible material (e.g., a high-density polyethylene (HDPE) drum or the original product container).[10]

    • The container must have a tightly fitting lid and be kept closed except when actively adding waste.[10]

  • Properly Label the Container:

    • Affix a "Hazardous Waste" label to the container immediately upon designating it for waste accumulation.[11]

    • The label must include the full chemical name: "This compound ". Do not use abbreviations.[11]

    • Record the "Accumulation Start Date," which is the date the first piece of waste is placed in the container.

  • Segregate Incompatible Materials:

    • This waste stream must be kept separate from other chemical wastes.[10]

    • Crucially, do not mix with acids. Nitriles can react with strong acids, potentially generating heat and toxic gases.[12]

    • Also, keep separate from strong bases and strong oxidizing agents.[13]

    • All items that have come into direct contact with this compound, including contaminated gloves, weigh paper, and pipette tips, must be placed in this designated container.

Emergency Procedures for Spills and Contamination

Accidents require a swift and correct response to prevent exposure and further contamination.[6]

For a Small, Contained Spill (e.g., <5 grams in a fume hood):

  • Alert Personnel: Notify others in the immediate area.

  • Ensure PPE: Don the full PPE as described in Section 2.

  • Containment: If a solution, cover the spill with an inert absorbent material like vermiculite or sand.[14] Do not use combustible materials like paper towels as the primary absorbent.

  • Cleanup: Carefully sweep the solid material or the absorbent mixture into a designated bag or container.[4][5] Avoid creating dust.[15] All cleanup materials must be disposed of as hazardous waste.[11]

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), working from the outside in.[16] Place the cloth in the hazardous waste container. Finally, clean the area with soap and water.[16]

  • Report: Report the incident to your laboratory supervisor or Environmental Health & Safety (EHS) department.

For a Large Spill or a Spill Outside of a Fume Hood:

  • Evacuate: Immediately evacuate the area. Alert all personnel to leave the laboratory.[16]

  • Isolate: Close the laboratory doors to contain the vapors.

  • Notify: Call your institution's emergency number and/or EHS department for professional assistance. Do not attempt to clean up a large spill yourself.[17]

Final Disposal Pathway

The disposal of this compound is strictly regulated. Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the sewer drain.[11] The only acceptable route is through your institution's hazardous waste management program.[11]

The logical workflow for the disposal of this chemical is outlined below.

Caption: Decision workflow for handling and disposal of this compound waste.

Preparing Waste for Final Disposal:

  • Final Container Check: Ensure the waste container is securely sealed and the label is accurate and legible.

  • Schedule Pickup: Contact your institution's EHS office to schedule a hazardous waste pickup.[11] Do not transport hazardous waste yourself.

  • Disposal Method: The standard and most appropriate disposal method for this type of compound is high-temperature incineration in a licensed hazardous waste facility equipped with afterburners and scrubbers to handle the combustion byproducts.[4]

Decontamination of Empty Containers:

A container that held this compound is still considered hazardous waste.[11] To be disposed of as non-hazardous solid waste, it must be properly decontaminated.

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).[11]

  • Collect Rinsate: Each rinse must be collected and disposed of as liquid hazardous waste in a separate, appropriately labeled container.[11]

  • Deface Label: After rinsing, obliterate or remove the original chemical label.[11]

  • Final Disposal: The decontaminated container can now be disposed of in the regular trash or recycling, as per institutional policy.[11]

By rigorously applying these scientifically-grounded procedures, you contribute to a culture of safety, ensure regulatory compliance, and fulfill your professional responsibility to protect yourself, your colleagues, and the environment.

References

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). NITRILES. CDC Stacks.
  • Central Drug House (P) Ltd. (n.d.). 2,4-DIFLUORO NITRO BENZENE CAS No 446-35-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 4-Fluoro-3-nitrobenzonitrile. Fisher Scientific.
  • TCI EUROPE N.V. (2018). SAFETY DATA SHEET: 4-Fluoro-3-nitrobenzonitrile. TCI Chemicals.
  • Acros Organics. (n.d.). Material Safety Data Sheet 2,4-Difluoronitrobenzene, 99%. West Liberty University.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. UNODC.
  • CP Lab Safety. (n.d.). Nitriles Waste Compatibility.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 2,4-Difluoronitrobenzene. Fisher Scientific.
  • Emory University. (n.d.). Chemical Waste Disposal Guidelines.
  • West Virginia University. (2023). Chapter 8: Decontamination, Disinfection and Spill Response. Environmental Health & Safety.
  • Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES. Environmental Health & Safety.
  • Ossila Ltd. (2023). 2,4-Difluorobenzonitrile - SAFETY DATA SHEET.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • The City University of New York (CUNY). (2023). Laboratory Chemical Spill Cleanup and Response Guide.
  • BenchChem. (2025). Navigating the Safe Disposal of 2,3-Difluoro-6-nitrobenzonitrile: A Step-by-Step Guide.
  • Synquest Labs. (n.d.). 2,6-Difluoro-4-hydroxybenzonitrile Safety Data Sheet.
  • C&EN BrandLab. (n.d.). Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide.
  • Cornell University. (n.d.). 9.4 Guidelines for Working with Particularly Hazardous Substances. Environment, Health and Safety.
  • Missouri S&T. (n.d.). Chemical Safety. Environmental Health and Safety.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,4-Difluoro-3-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals working with 2,4-Difluoro-3-nitrobenzonitrile. Moving beyond a simple checklist, we will explore the rationale behind each procedural step, ensuring a deep understanding of the risks and the implementation of self-validating safety systems in your laboratory.

Hazard Assessment: Understanding the Compound

This compound is a compound that demands rigorous safety precautions. A thorough risk assessment is the foundation of safe handling. Based on available safety data sheets (SDS) for this and structurally similar compounds, the primary hazards are categorized under the Globally Harmonized System (GHS) as follows:

  • Acute Toxicity: The compound is classified as toxic if swallowed (H301).[1] Similar nitriles are also considered toxic or harmful if they come into contact with the skin or are inhaled.[2]

  • Skin Corrosion/Irritation: It is known to cause skin irritation (H315).[1] Prolonged contact can lead to dermatitis.[3]

  • Eye Damage/Irritation: It causes serious eye irritation (H319).[1]

  • Respiratory Irritation: Inhalation of vapors or dust may cause respiratory irritation (H335).[1]

  • Combustibility: The material is considered a combustible liquid and vapor, which requires control of ignition sources.[1][3]

This hazard profile necessitates a multi-layered approach to personal protective equipment (PPE) to prevent exposure through all potential routes: dermal (skin), ocular (eyes), inhalation, and ingestion.

Core Directive: Mandatory PPE for Safe Handling

The selection of PPE must be based on a risk assessment of the specific procedure being performed. The following table outlines the minimum required PPE for handling this compound.

Protection Type Required Equipment Specification & Rationale
Eye & Face Protection Chemical Safety Goggles & Face ShieldGoggles: Must provide a complete seal around the eyes to protect from splashes and vapors. They should conform to standards such as EN166 (EU) or OSHA 29 CFR 1910.133 (US).[1][3] Face Shield: Required in addition to goggles when there is a significant risk of splashes, such as during transfers of larger volumes or when reacting the chemical.
Hand Protection Chemical-Resistant Gloves (Double-Gloving Recommended)Material: Use nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use.[1] Technique: Double-gloving provides an extra layer of protection. Use proper glove removal techniques to avoid contaminating your hands.[1]
Body Protection Chemical-Resistant Lab Coat or ApronCoverage: A long-sleeved, chemical-resistant lab coat is mandatory. For procedures with a higher splash risk, a chemical-resistant apron over the lab coat is recommended. For large-scale operations, a complete chemical suit may be necessary.[1]
Respiratory Protection Engineering Controls (Fume Hood) / RespiratorPrimary Control: All handling of this compound should be performed inside a certified chemical fume hood to prevent inhalation of vapors or mists.[4] Secondary Control: If engineering controls are insufficient or in the event of a spill, a NIOSH-approved air-purifying respirator with appropriate cartridges (e.g., type ABEK) or a self-contained breathing apparatus (SCBA) must be used.[1][5]
Foot Protection Closed-Toed, Chemical-Resistant ShoesRequirement: Never wear open-toed shoes, sandals, or perforated footwear in the laboratory. Shoes should be made of a material that will resist chemical spills.[6]

Operational Plan: Step-by-Step Protocols

Adherence to strict protocols for donning and doffing PPE is as critical as the equipment itself. The goal is to create a routine that minimizes the risk of cross-contamination.

Donning PPE: A Deliberate Sequence
  • Footwear Check: Confirm you are wearing appropriate closed-toed shoes.

  • Inner Gloves: Don the first pair of chemical-resistant gloves.

  • Body Protection: Put on your lab coat, ensuring it is fully buttoned.

  • Respiratory Protection: If required by your risk assessment, perform a fit check on your respirator.

  • Eye & Face Protection: Put on your chemical safety goggles, followed by a face shield if necessary.

  • Outer Gloves: Don the second pair of gloves, ensuring the cuffs go over the sleeves of your lab coat.

Doffing PPE: The Contamination-Avoidance Protocol

This sequence is designed to remove the most contaminated items first.

  • Initial Decontamination: If grossly contaminated, wipe down the exterior of your equipment before removal.

  • Outer Gloves: Remove the outer pair of gloves using a technique that avoids touching the outside of the glove with your bare hand. Peel one glove off, ball it in the gloved hand, and slide a finger from the clean hand under the cuff of the remaining glove to peel it off over the first.

  • Face Shield & Goggles: Remove the face shield, followed by the goggles, handling them by the straps.

  • Body Protection: Unbutton your lab coat and remove it by rolling it down your arms, keeping the contaminated exterior folded inward.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in step 2.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[1]

PPE Selection and Disposal Workflow

The following diagram illustrates the decision-making process for selecting and disposing of appropriate PPE when handling this compound.

PPE_Workflow PPE Workflow for this compound cluster_prep Preparation & Risk Assessment cluster_selection PPE Selection cluster_procedure Handling & Disposal start Begin Task: Handling this compound risk_assessment Perform Risk Assessment: - Quantity - Procedure - Splash/Aerosol Potential start->risk_assessment ppe_base Minimum PPE: - Double Nitrile Gloves - Chemical Goggles - Lab Coat - Closed-Toe Shoes risk_assessment->ppe_base ppe_enhanced Enhanced PPE: - Add Face Shield - Chemical Apron risk_assessment->ppe_enhanced Splash or >10g Scale ppe_respirator Add Respiratory Protection: - Work in Fume Hood (Primary) - NIOSH-Approved Respirator (If needed) risk_assessment->ppe_respirator Aerosol Risk or Poor Ventilation handling Execute Procedure (Follow Donning/Doffing Protocol) ppe_base->handling ppe_enhanced->handling ppe_respirator->handling disposal Dispose of Contaminated PPE in Designated Hazardous Waste Bin handling->disposal hand_wash Wash Hands Thoroughly disposal->hand_wash

Caption: PPE selection workflow based on risk assessment.

Emergency Response & Decontamination

In the event of an accidental exposure, immediate and correct action is crucial.

  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes.[3] Seek medical attention.[3]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.[3]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration.[3] Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[3] Rinse mouth with water and seek immediate medical attention.[1]

Disposal of Contaminated PPE and Materials

All disposable PPE, such as gloves and contaminated wipes, must be treated as hazardous waste.

  • Collection: Place all contaminated items in a designated, sealed, and clearly labeled hazardous waste container.[1]

  • Disposal: Do not mix with general laboratory trash. Offer surplus and non-recyclable solutions to a licensed disposal company.[1] Ensure all disposal practices comply with local, state, and federal regulations.

By integrating these principles and protocols into your daily laboratory operations, you build a robust culture of safety that protects not only yourself but also your colleagues and the environment.

References

  • Material Safety Data Sheet 2,4-Difluoronitrobenzene, 99%. West Liberty University. [Link]

  • Personal Protective Equipment (PPE). CHEMM. [Link]

  • Personal Protective Equipment | US EPA. U.S. Environmental Protection Agency. [Link]

  • 2,4-Difluoro-5-nitrobenzonitrile Safety and Hazards. PubChem, National Center for Biotechnology Information. [Link]

  • General Description and Discussion of the Levels of Protection and Protective Gear. Occupational Safety and Health Administration (OSHA). [Link]

  • Recommended PPE to handle chemicals. Bernardo Ecenarro. [Link]

Sources

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